Technical Documentation Center

BMS 195614 Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: BMS 195614
  • CAS: 253310-42-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Mechanism of Action of BMS-195614

Executive Summary BMS-195614 is a high-affinity, selective neutral antagonist for the Retinoic Acid Receptor alpha (RARα). Its mechanism of action is not to suppress the basal activity of the receptor, but to competitive...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

BMS-195614 is a high-affinity, selective neutral antagonist for the Retinoic Acid Receptor alpha (RARα). Its mechanism of action is not to suppress the basal activity of the receptor, but to competitively inhibit the binding of agonists and, critically, to prevent the subsequent agonist-induced recruitment of transcriptional coactivators. While it has a minimal effect on the association of corepressors like N-CoR, it moderately diminishes the binding of the SMRT corepressor. This guide provides a detailed exploration of the molecular interactions, signaling pathways, and experimental validation underlying the function of BMS-195614, positioning it as a precise chemical tool for dissecting RARα-specific biological processes.

Foundational Context: The Retinoic Acid Receptor α (RARα) Signaling Pathway

To comprehend the action of BMS-195614, one must first understand the canonical signaling pathway of its target, RARα. Retinoic acid receptors (RARs) are ligand-inducible transcription factors belonging to the nuclear receptor superfamily.[1] There are three main subtypes (α, β, γ), each with distinct expression patterns and biological roles.[1] RARα is the most ubiquitously expressed subtype and is a critical regulator of cellular differentiation, proliferation, and apoptosis.[2][3]

The central mechanism involves the following steps:

  • Heterodimerization: RARα forms a heterodimer with a Retinoid X Receptor (RXR). This RARα/RXR complex is the functional unit that binds to DNA.[1][4]

  • DNA Binding: The heterodimer recognizes and binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes.[5][6] The consensus half-site for this binding is typically 5'-(A/G)G(G/T)TCA.[7]

  • Basal State (Transcriptional Repression): In the absence of an activating ligand (agonist), the RARα/RXR heterodimer is bound to a complex of corepressor proteins, such as the Nuclear Receptor Corepressor (N-CoR) and Silencing Mediator for Retinoid and Thyroid hormone receptors (SMRT).[8][9] These corepressors recruit Histone Deacetylases (HDACs), which maintain a condensed chromatin structure, thereby silencing gene transcription.[10]

  • Activated State (Transcriptional Activation): The binding of an agonist, such as all-trans retinoic acid (ATRA), to the Ligand Binding Domain (LBD) of RARα induces a significant conformational change.[11] This change triggers the dissociation of the corepressor complex and facilitates the recruitment of a coactivator complex, which includes proteins like the Steroid Receptor Coactivator (SRC) family.[8][12] These coactivators then recruit Histone Acetyltransferases (HATs), leading to chromatin decondensation and active transcription of the target gene.[10]

RAR_Signaling_Pathway cluster_nucleus Cell Nucleus RAR RARα CoRep Corepressor Complex (N-CoR/SMRT, HDAC) RAR->CoRep Dissociate inv1 RAR->inv1 RXR RXR RXR->inv1 Gene Target Gene CoRep->Gene Repress Transcription CoA Coactivator Complex (SRC, HATs) CoA->Gene Activate Transcription RARE RARE (DNA) RARE->CoRep Recruit (Basal State) inv2 RARE->inv2 Agonist Agonist (ATRA) Agonist->RAR Binds inv1->RARE Bind inv2->CoA Recruit (Activated State) inv3

Caption: Canonical RARα/RXR signaling pathway.

BMS-195614: A High-Affinity, Selective RARα Antagonist

BMS-195614 is a synthetic, low-molecular-weight arotinoid compound developed to specifically modulate the RARα signaling axis.[13] Contrary to being an activator, it is unequivocally characterized as a potent and selective neutral antagonist .[14][15][16][17]

Molecular Profile of BMS-195614
Chemical Name 4-[[[5,6-Dihydro-5,5-dimethyl-8-(3-quinolinyl)-2-naphthalenyl]carbonyl]amino]benzoic acid
Molecular Formula C₂₉H₂₄N₂O₃
Molecular Weight 448.51 g/mol
CAS Number 182135-66-6
Binding Affinity (Ki) 2.5 nM for RARα

Data sourced from Tocris Bioscience, Cayman Chemical, and MedchemExpress.[14][15][16]

Its defining characteristic is its high selectivity for the RARα isoform. This selectivity is crucial for its utility as a research tool, allowing scientists to isolate and study RARα-dependent pathways without confounding effects from RARβ or RARγ activation.[13]

The Core Mechanism: Steric Hindrance and Prevention of Coactivator Recruitment

The term "neutral antagonist" is key to understanding the mechanism of BMS-195614. Unlike an inverse agonist, which would actively stabilize the corepressor-bound state and reduce basal receptor activity, a neutral antagonist simply blocks the action of an agonist without affecting the receptor's intrinsic activity.[16] BMS-195614 achieves this through a precise molecular interaction with the RARα Ligand Binding Domain (LBD).

The primary mechanism involves two critical steps:

  • Competitive Binding: BMS-195614 binds to the LBD of RARα with high affinity (Ki = 2.5 nM), directly competing with and preventing the binding of natural agonists like ATRA.[13][14][15]

  • Inhibition of Coactivator Recruitment: The binding of BMS-195614 induces a unique conformation in the LBD. This conformation physically obstructs the formation of the coactivator binding pocket, which is normally exposed upon agonist binding. Consequently, even in the presence of an agonist, the receptor cannot recruit coactivators like SRC-1, and transcription remains in its basal, repressed state.[14][16][17]

A notable and subtle aspect of its mechanism is its differential effect on corepressors. Studies show that BMS-195614 has no significant effect on the binding of N-CoR but can moderately decrease the binding of SMRT .[14][17] This suggests that the antagonist-induced conformation is distinct from both the agonist-bound (apo-coactivator) and the fully unbound (apo-corepressor) states, providing a unique tool to probe the nuances of coregulator interactions.

BMS195614_Mechanism Agonist Agonist (e.g., ATRA) RAR RARα/RXR Heterodimer on RARE Agonist->RAR Binds Antagonist BMS-195614 (Antagonist) Antagonist->RAR Binds Competitively Repressed TRANSCRIPTION REPRESSED RAR->Repressed Prevents Coactivator Recruitment Activated TRANSCRIPTION ACTIVATED RAR->Activated Recruits Coactivators, Dissociates Corepressors

Caption: Action of BMS-195614 versus an agonist.

Experimental Validation: Methodologies and Expected Outcomes

The antagonistic properties of BMS-195614 can be rigorously validated through standard molecular biology and biochemical assays. The causality of its mechanism is confirmed by designing experiments that directly measure transcriptional output and protein-protein interactions.

Protocol 1: RARE-Dependent Reporter Gene Assay

This is the foundational experiment to confirm antagonism. It measures the transcriptional activity of the RARα/RXR complex in a controlled cellular environment.

Objective: To demonstrate that BMS-195614 inhibits agonist-induced gene transcription from a RARE-containing promoter without activating transcription on its own.

Step-by-Step Methodology:

  • Cell Culture: Plate a suitable cell line (e.g., HEK293T or CV-1) in 24-well plates. These cells have low endogenous RAR activity.

  • Transient Transfection: Co-transfect the cells with three plasmids:

    • An expression vector for human RARα.

    • A reporter plasmid containing a luciferase or CAT gene downstream of a promoter with multiple RAREs (e.g., pGL3-RARE-luc).

    • A control plasmid for normalization (e.g., a β-galactosidase or Renilla luciferase vector).

  • Compound Treatment: After 24 hours, replace the media with media containing the test compounds:

    • Vehicle control (e.g., DMSO).

    • A known RARα agonist (e.g., 100 nM ATRA).

    • BMS-195614 alone at various concentrations (e.g., 1 nM to 1 µM).

    • The agonist (100 nM ATRA) in combination with increasing concentrations of BMS-195614.

  • Incubation: Incubate the cells for another 18-24 hours.

  • Cell Lysis and Assay: Lyse the cells and measure the reporter (luciferase/CAT) and normalization (β-gal/Renilla) activities using appropriate assay kits and a luminometer/spectrophotometer.

  • Data Analysis: Normalize the reporter activity to the control activity. Plot the fold-change in activity relative to the vehicle control.

Self-Validating System & Expected Results:

  • Agonist: ATRA alone should produce a strong, dose-dependent increase in reporter activity.

  • Antagonist Alone: BMS-195614 alone should show no increase in reporter activity, confirming it is not an agonist.[13]

  • Combination: BMS-195614 should inhibit the ATRA-induced reporter activity in a dose-dependent manner, demonstrating its antagonistic function.[13]

Reporter_Assay_Workflow cluster_workflow Reporter Assay Workflow A 1. Plate Cells B 2. Co-transfect Plasmids (RARα, RARE-Reporter, Control) A->B C 3. Treat with Compounds (Vehicle, Agonist, Antagonist) B->C D 4. Incubate (18-24h) C->D E 5. Lyse Cells & Measure Signal D->E F 6. Normalize & Analyze Data E->F

Caption: Workflow for a RARE-dependent reporter assay.

Functional Consequences and Research Applications

As a highly selective tool, BMS-195614 has been instrumental in elucidating the specific roles of RARα in various biological contexts.

Reported Cellular Effects of BMS-195614 Reference(s)
Downregulates expression of Interleukin-6 (IL-6) and VEGF[15]
Inhibits transactivation of NF-κB, AP-1, and PPAR[15]
Reduces blue light-induced phototoxicity in retinal pigment epithelial (RPE) cells[15][18]
Used to demonstrate that RARα is not required for RA-mediated inhibition of breast cancer cell migration[19]

Key Research Applications:

  • Dissecting RAR Isotype Specificity: By selectively blocking RARα, researchers can determine if a biological effect of a pan-RAR agonist is mediated through RARα, β, or γ.

  • Probing Coregulator Dynamics: Its unique profile of inhibiting SMRT but not N-CoR binding can be exploited to study the distinct roles of these two corepressors.

  • Validating RARα as a Therapeutic Target: It can be used in vitro and in animal models (with consideration for its bioavailability) to validate the therapeutic hypothesis of inhibiting RARα signaling in diseases like cancer or inflammatory conditions.

Important Consideration: While highly potent in vitro, BMS-195614 has demonstrated poor oral bioavailability in vivo.[13] This limitation must be considered when designing animal studies, potentially requiring alternative administration routes or the use of more recent-generation antagonists with improved pharmacokinetic profiles.

Conclusion

BMS-195614 operates through a precise and well-defined mechanism as a selective, neutral antagonist of Retinoic Acid Receptor alpha. It functions by competitively binding to the receptor's ligand-binding domain, which in turn prevents the critical conformational change required for the recruitment of transcriptional coactivators. This action effectively blocks the downstream signaling cascade initiated by agonists without altering the receptor's basal repressed state. Its high selectivity and well-characterized mechanism make BMS-195614 an invaluable tool for researchers and drug developers aiming to dissect the intricate roles of RARα signaling in health and disease.

References

  • Title: Retinoic acid receptor - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Retinoic acid reduces migration of human breast cancer cells Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Retinoic acid receptor alpha - Wikipedia Source: Wikipedia URL: [Link]

  • Title: The RAR Antagonist BMS614 Converts the panRAR,RXR Agonist... Source: ResearchGate URL: [Link]

  • Title: Pharmacological Activity of Retinoic Acid Receptor Alpha-Selective Antagonists in Vitro and in Vivo Source: PMC - National Institutes of Health (NIH) URL: [Link]

  • Title: Retinoid Receptor Pharmacology Source: News-Medical.Net URL: [Link]

  • Title: Dose response of the photoprotection induced by the RAR inhibitor BMS... Source: ResearchGate URL: [Link]

  • Title: Nuclear Receptor Coactivators and Corepressors Source: Annual Reviews URL: [Link]

  • Title: Recent advances in the design of RAR α and RAR β agonists as orally bioavailable drugs. A review Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Retinoic Acid Signaling Pathways in Development and Diseases Source: PMC - PubMed Central URL: [Link]

  • Title: Structure of the RXR–RAR DNA-binding complex on the retinoic acid response element DR1 Source: PMC - PubMed Central URL: [Link]

  • Title: What are RARα agonists and how do they work? Source: Patsnap Synapse URL: [Link]

  • Title: New structural insights into the control of the retinoic acid receptors RAR/RXR by DNA, ligands, and transcriptional coregulators Source: Oxford Academic URL: [Link]

  • Title: Who's in charge? Nuclear receptor coactivator and corepressor function in brain and behavior Source: PMC - PubMed Central URL: [Link]

  • Title: Molecular Interactions of Selective Agonists and Antagonists with the Retinoic Acid Receptor γ Source: PMC - PubMed Central URL: [Link]

  • Title: 2 DNA binding of RAR-RXR heterodimers to DNA. a DNA Retinoid response... Source: ResearchGate URL: [Link]

  • Title: Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers Source: Frontiers in Oncology URL: [Link]

  • Title: Enobosarm - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Alpha-adrenergic agonist - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Expression and Hormonal Regulation of Coactivator and Corepressor Genes Source: Endocrinology | Oxford Academic URL: [Link]

  • Title: Regulation of RXR-RAR Heterodimers by RXR- and RAR-Specific Ligands and Their Combinations Source: MDPI URL: [Link]

  • Title: Retinoic acid receptor alpha – Knowledge and References Source: Taylor & Francis URL: [Link]

  • Title: Steroid Receptor Coactivators 1, 2, and 3: Critical Regulators of Nuclear Receptor Activity and Steroid Receptor Modulator (SRM)-based Cancer Therapy Source: PubMed Central URL: [Link]

  • Title: Structure of the RXR-RAR DNA-binding complex on the retinoic acid response element DR1. Source: Target Discovery Institute URL: [Link]

  • Title: Identification of highly potent retinoic acid receptor alpha-selective antagonists Source: PubMed URL: [Link]

Sources

Exploratory

BMS 195614 as a selective RARα antagonist.

An In-Depth Technical Guide to BMS 195614: A Selective RARα Antagonist for Advanced Research Executive Summary BMS 195614 has emerged as a critical chemical probe for the scientific community, offering high selectivity a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to BMS 195614: A Selective RARα Antagonist for Advanced Research

Executive Summary

BMS 195614 has emerged as a critical chemical probe for the scientific community, offering high selectivity as a neutral antagonist for the Retinoic Acid Receptor alpha (RARα). This guide provides drug development professionals and researchers with a comprehensive technical overview of BMS 195614, from its fundamental mechanism of action at the molecular level to its practical application in robust in vitro assays. We will explore the causality behind its function, detail validated experimental protocols, and discuss the critical lessons learned from its in vivo characterization, offering a complete picture of its utility and limitations as a research tool.

The Central Role of the Retinoic Acid Receptor Alpha (RARα) Signaling Pathway

To appreciate the utility of BMS 195614, one must first understand its target. Retinoic Acid Receptors (RARs) are ligand-dependent transcription factors belonging to the nuclear receptor superfamily. There are three main isotypes: RARα, RARβ, and RARγ. RARα, encoded by the RARA gene, is pivotal in regulating a multitude of biological processes, including embryonic development, cellular differentiation, and homeostasis.[1]

The canonical RARα signaling pathway operates through a heterodimer formed with the Retinoid X Receptor (RXR).[2] This complex binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes.

  • In the Absence of a Ligand (Repressed State): The RARα/RXR heterodimer recruits a suite of corepressor proteins, such as the Silencing Mediator for Retinoid and Thyroid hormone receptors (SMRT) and the Nuclear Receptor Corepressor (NCoR).[2] This corepressor complex promotes a condensed chromatin state, effectively silencing gene transcription.[2]

  • In the Presence of an Agonist (Activated State): When an agonist like all-trans retinoic acid (ATRA) binds to the ligand-binding pocket of RARα, the receptor undergoes a conformational change. This transformation triggers the dissociation of the corepressor complex and facilitates the recruitment of coactivator proteins (CoA).[2] These coactivators then remodel the chromatin to an open state, allowing for the initiation of target gene transcription.

This elegant molecular switch is fundamental to processes ranging from the formation of the embryonic axis and neural differentiation to heart development.[1] Dysregulation of this pathway is implicated in various diseases, most notably Acute Promyelocytic Leukemia (APL), which is often characterized by a translocation involving the RARA gene.[1]

RAR_Signaling_Pathway cluster_nucleus Cell Nucleus cluster_repressed Repressed State cluster_activated Activated State ATRA ATRA (Agonist) RAR RARα ATRA->RAR Activates CoA Coactivator Complex RAR->CoA Recruits RARE RARE (DNA) RAR->RARE Binds to RXR RXR RXR->RARE Binds to CoRepressor Corepressor Complex (SMRT/NCoR) CoRepressor->RAR Binds to CoA->RARE Acts on Gene_Off Target Gene Transcription OFF RARE->Gene_Off Leads to Gene_On Target Gene Transcription ON RARE->Gene_On Leads to

Caption: Canonical RARα/RXR signaling pathway in the nucleus.

Profile of BMS 195614: A High-Affinity, Selective RARα Antagonist

BMS 195614, also known as BMS 614, is a synthetic, orally active small molecule specifically designed to antagonize RARα.[3] Its utility in research stems from its high affinity and selectivity, allowing for the precise interrogation of RARα-mediated signaling pathways.

Chemical and Physical Properties
PropertyValueReference
Chemical Name 4-[[[5,6-dihydro-5,5-dimethyl-8-(3-quinolinyl)-2-naphthalenyl]carbonyl]amino]-benzoic acid[4]
Synonyms BMS 614[3][4]
CAS Number 182135-66-6[4]
Molecular Formula C₂₉H₂₄N₂O₃[4]
Molecular Weight 448.51 g/mol
Formulation Crystalline solid[4]
Purity ≥98%
Solubility Soluble to 25 mM in DMSO
Pharmacodynamics and Mechanism of Action

BMS 195614 functions as a neutral antagonist with high affinity for RARα, exhibiting a Ki of 2.5 nM.[3] The term "neutral" is critical; unlike inverse agonists that actively enhance corepressor binding, a neutral antagonist simply blocks the effects of an agonist without influencing the receptor's basal activity.[5]

The mechanism of BMS 195614 is precise:

  • Competitive Binding: It occupies the ligand-binding pocket of RARα, physically preventing agonists like ATRA from binding and inducing the activating conformational change.[6]

  • Blocks Coactivator Recruitment: By preventing the agonist-induced conformational shift, it directly antagonizes the recruitment of the coactivator (CoA) complex.[7]

  • Differential Coregulator Interaction: It has been shown to moderately decrease the binding of the SMRT corepressor but has no significant effect on NCoR binding.[4][7] This subtle distinction can be crucial in understanding the nuanced roles of different corepressor proteins.

This mechanism effectively locks the RARα/RXR complex in a state that is unable to activate transcription, thus silencing agonist-induced gene expression.[8]

Antagonist_Mechanism cluster_nucleus Cell Nucleus ATRA ATRA (Agonist) RAR RARα/RXR Complex ATRA->RAR Binds & Activates BMS195614 BMS 195614 (Antagonist) BMS195614->RAR Binds & Blocks CoA Coactivator Recruitment RAR->CoA Induces Transcription Gene Transcription CoA->Transcription Initiates

Caption: Mechanism of BMS 195614 action on the RARα/RXR complex.

In Vitro Applications & Validated Methodologies

The primary value of BMS 195614 is its ability to dissect RARα-dependent cellular processes. By selectively inhibiting this receptor, researchers can confirm its role in a given biological phenomenon.

Data Summary: Reported In Vitro Efficacy
Application AreaCell TypeConcentrationObserved EffectReference
Photoprotection Retinal Pigmented Epithelial (RPE) cells10-20 µMReduces blue light-induced phototoxicity[3][9]
Anti-inflammation LPS-activated BV-2 microglia6 µMReverses RA's anti-inflammatory effect on IL-6 release[3]
Cell Migration MC3T3E1 osteoblast-like cells1 µMInhibits retinoic acid-induced cell migration[3]
Pathway Elucidation T47D breast cancer cellsNot specifiedShowed RARα is not required for RA-inhibited cell migration[10]
Experimental Protocol: RARα Reporter Gene Assay

This assay is the gold standard for quantifying the potency of RARα agonists and antagonists. It relies on a reporter plasmid where a luciferase gene is placed under the control of a promoter containing RAREs.

Objective: To determine the IC₅₀ of BMS 195614 in inhibiting ATRA-induced RARα transcriptional activity.

Self-Validation System: The protocol includes multiple controls: a vehicle control to establish baseline luciferase activity, an agonist-only control (ATRA) to establish maximum induction, and a co-transfection control (e.g., β-galactosidase) to normalize for transfection efficiency, ensuring that observed effects are due to specific receptor antagonism.

Step-by-Step Methodology:

  • Cell Culture: Plate a suitable cell line (e.g., HEK293T or CV-1) in a 24-well plate. The choice of cell line is critical; it should have low endogenous RAR activity but be readily transfectable.

  • Transfection: Co-transfect cells with three plasmids:

    • An RARα expression vector.

    • A RARE-driven luciferase reporter vector (e.g., pGL3-RARE-luc).

    • A control vector for normalization (e.g., pCMV-β-galactosidase).

    • Causality Insight: Using separate expression and reporter vectors allows for the confirmation that the observed activity is indeed mediated by the specific receptor isoform transfected.

  • Compound Preparation: Prepare a stock solution of BMS 195614 in DMSO (e.g., 10 mM). Create a serial dilution series to cover a wide concentration range (e.g., 1 nM to 10 µM). Prepare a fixed concentration of ATRA that gives a robust signal (e.g., 100 nM).

  • Treatment: After 24 hours of transfection, replace the media with fresh media containing the treatments:

    • Vehicle (DMSO).

    • ATRA (100 nM) alone.

    • ATRA (100 nM) + varying concentrations of BMS 195614.

  • Incubation: Incubate the cells for an additional 18-24 hours to allow for reporter gene expression.

  • Cell Lysis & Assay:

    • Wash cells with PBS.

    • Lyse the cells using a suitable lysis buffer.

    • Measure luciferase activity using a luminometer.

    • Measure β-galactosidase activity from the same lysate to normalize the luciferase readings.

  • Data Analysis:

    • Normalize luciferase values to β-galactosidase values for each well.

    • Set the ATRA-only group as 100% activity and the vehicle group as 0%.

    • Plot the percent inhibition against the log concentration of BMS 195614.

    • Use a non-linear regression model (log(inhibitor) vs. response) to calculate the IC₅₀ value.

In Vivo Studies: A Critical Lesson in Drug Development

While BMS 195614 demonstrates high potency in vitro, its translation to in vivo models has provided invaluable insights for drug development professionals. In studies investigating RARα's role in spermatogenesis, BMS 195614 was administered orally to mice.[6]

Surprisingly, despite its potent in vitro activity, it showed poor in vivo efficacy, failing to inhibit spermatogenesis as expected.[6] Subsequent pharmacokinetic analysis revealed the cause: poor oral bioavailability .[6] This was attributed to factors including high plasma protein binding and rapid metabolism in the liver.[6]

This case serves as a crucial reminder of the "in vitro-in vivo disconnect." High target affinity is a necessary, but not sufficient, condition for a successful drug candidate. Properties related to ADME (Absorption, Distribution, Metabolism, and Excretion) are equally critical and must be evaluated early in the drug discovery process.

Preclinical_Workflow Target_ID Target Identification (e.g., RARα) Hit_Gen Hit Generation (Screening) Target_ID->Hit_Gen Lead_Opt Lead Optimization Hit_Gen->Lead_Opt In_Vitro In Vitro Potency (e.g., Reporter Assay) BMS 195614: Potent Lead_Opt->In_Vitro ADME In Vitro ADME (Metabolism, PPB) In_Vitro->ADME In_Vivo In Vivo Efficacy (Animal Model) ADME->In_Vivo Fail FAILURE Poor Bioavailability (Case of BMS 195614) In_Vivo->Fail Poor PK Success Candidate Selection In_Vivo->Success Good PK/PD

Caption: Preclinical workflow highlighting the in vitro-in vivo gap.

Conclusion and Future Directions

BMS 195614 stands as an exemplary research tool. Its high selectivity and well-characterized mechanism of action make it indispensable for elucidating the specific biological functions of RARα. It enables researchers to confidently attribute cellular responses to this specific receptor isoform, advancing our understanding of development, disease, and cellular signaling.

However, its journey also underscores a fundamental principle of drug development: the path from a potent molecule to an effective in vivo agent is fraught with challenges. The lessons learned from the pharmacokinetic profile of BMS 195614 emphasize the need for integrated, multi-parameter optimization in modern drug discovery. For researchers in the field, BMS 195614 is not just a selective antagonist; it is a case study in scientific integrity, demonstrating how understanding a compound's limitations is just as important as leveraging its strengths.

References

  • Njar, V. C. O., & Gediya, L. K. (2019). Retinoic acid receptor antagonists for male contraception: current status. Biology of Reproduction, 100(4), 837-846. [Link]

  • Teng, M., Duong, T. T., Johnson, A. T., Klein, E. S., Wang, L., Khalifa, B., & Chandraratna, R. A. (1997). Identification of highly potent retinoic acid receptor alpha-selective antagonists. Journal of Medicinal Chemistry, 40(16), 2445–2451. [Link]

  • Cuellar, R. A., Wang, X., Wolgemuth, D. J., & Georg, G. I. (2013). Pharmacological Activity of Retinoic Acid Receptor α-Selective Antagonists in Vitro and in Vivo. ACS Medicinal Chemistry Letters, 4(6), 582–586. [Link]

  • PubChem. 4-(5,6-Dihydro-5,5-dimethyl-8-(quinolin-3-yl)naphthalen-2-carboxamido)benzoic acid. [Link]

  • ResearchGate. Dose response of the photoprotection induced by the RAR inhibitor BMS 195614 (B19) on RPE cells exposed to blue light in the presence of A2E. [Link]

  • Bertin Bioreagent. BMS 195614 - Biochemicals. [Link]

  • News-Medical.Net. Retinoid Receptor Pharmacology. (2019). [Link]

  • Gallego, M. I., Larenas, E., Broussard, C., & Valenzuela, C. (2015). Retinoic acid reduces migration of human breast cancer cells. Oncology Reports, 34(5), 2686–2692. [Link]

  • Rhinn, M., & Dollé, P. (2012). Retinoic acid signalling during development. Development, 139(5), 843–858. [Link]

  • Wikipedia. Retinoic acid receptor alpha. [Link]

Sources

Foundational

BMS 195614 for studying retinoic acid signaling.

Topic: BMS 195614 for studying retinoic acid signaling. Content Type: An in-depth technical guide.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: BMS 195614 for studying retinoic acid signaling. Content Type: An in-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Technical Deep Dive: BMS 195614 – The RAR Selective Antagonist

Executive Summary

BMS 195614 (also known as BMS 614 ) is a highly potent, synthetic retinoid that functions as a neutral, subtype-selective antagonist for the Retinoic Acid Receptor Alpha (RAR


). Unlike pan-retinoic acid receptor antagonists (such as BMS 493) or inverse agonists, BMS 195614 specifically targets RAR

with high affinity (

= 2.5 nM) without recruiting corepressors or inducing transcriptional activity.

This specificity makes it a critical tool for dissecting the distinct roles of RAR


 in developmental biology, particularly in spermatogenesis , neural differentiation , and cardiac lineage specification , where distinguishing between receptor subtypes (RAR

vs. RAR

/

) is essential for mechanistic clarity.

Mechanistic Profile & Selectivity[1][2][3][4]

The "Neutral" Antagonist Mechanism

The defining feature of BMS 195614 is its classification as a neutral antagonist .

  • Agonists (e.g., ATRA): Bind the Ligand Binding Domain (LBD), inducing a conformational change that stabilizes Helix 12 (H12) to form a coactivator binding groove.

  • Inverse Agonists (e.g., BMS 493): Stabilize the receptor-corepressor interaction, actively repressing basal transcription.

  • Neutral Antagonists (BMS 195614): Bind the LBD but sterically hinder H12 from forming the active conformation. Crucially, they do not stabilize the corepressor interaction. The bulky 8-quinolinyl group of BMS 195614 physically redirects H12 into the coactivator binding groove, preventing coactivator recruitment without actively recruiting corepressors like NCoR.[1]

Receptor Selectivity Data

BMS 195614 exhibits high selectivity for the alpha isotype.[2]

Receptor Subtype

(Binding Affinity)
Functional Activity
RAR

2.5 nM Potent Antagonist
RAR

> 1,000 nMInactive / Weak
RAR

> 1,000 nMInactive / Weak
RXR Isotypes No BindingInactive

Key Insight: The selectivity arises from specific amino acid residues in the ligand-binding pocket (LBP). The bulky substituents of BMS 195614 clash with the smaller LBP of RAR


, preventing high-affinity binding.

Visualization: Molecular Mechanism of Action

The following diagram illustrates how BMS 195614 disrupts the canonical Retinoic Acid signaling pathway at the nuclear level.

BMS_195614_Mechanism cluster_nucleus Nucleus RAR RARα Receptor Heterodimer RARα/RXR Heterodimer (Bound to DNA) RAR->Heterodimer Dimerization RXR RXR Receptor RXR->Heterodimer CoActivator Co-Activators (SRC/p160) Heterodimer->CoActivator Recruitment (If ATRA bound) Block TRANSCRIPTION BLOCKED Heterodimer->Block Steric Hindrance of Helix 12 (If BMS 195614 bound) ATRA Endogenous ATRA (Agonist) ATRA->Heterodimer Competes BMS BMS 195614 (Antagonist) BMS->Heterodimer High Affinity Binding (Ki = 2.5 nM) Transcription Gene Transcription (Differentiation) CoActivator->Transcription Block->Transcription Inhibits

Caption: BMS 195614 competitively binds RAR


, displacing ATRA and preventing co-activator recruitment via steric hindrance.

Experimental Framework

Solubility & Handling
  • Physical State: Crystalline solid (often white to light brown).

  • Solubility: Soluble in DMSO up to 25–30 mg/mL .

  • Storage: Store solid at -20°C . DMSO stocks should be aliquoted to avoid freeze-thaw cycles.

  • Stability: Stable for >2 years if stored correctly.

Protocol A: In Vitro Reporter Assay (Validation)

This protocol validates the antagonistic activity of BMS 195614 against ATRA-induced transcription.

Reagents:

  • HeLa or HEK293 cells.

  • RARE-Luciferase reporter plasmid (e.g., pGL3-RARE).

  • Expression vector for RAR

    
     (optional if endogenous levels are low).
    
  • Agonist: All-trans retinoic acid (ATRA).

  • Antagonist: BMS 195614 (10 mM DMSO stock).

Step-by-Step Workflow:

  • Seeding: Plate cells at

    
     cells/well in 24-well plates.
    
  • Transfection (Day 1): Transfect with RARE-Luc plasmid using lipofection reagents.

  • Treatment (Day 2):

    • Prepare media containing 100 nM ATRA (constant).

    • Add BMS 195614 in a dose-response curve: 0 nM, 1 nM, 10 nM, 100 nM, 1 µM .

    • Control: DMSO vehicle only.

  • Incubation: Incubate for 24 hours.

  • Readout (Day 3): Lyse cells and measure Luciferase activity.

Expected Result: A dose-dependent decrease in Luciferase signal, with near-complete inhibition at 1 µM.

Protocol B: Differentiation Blockade (Neural/Cardiac)

BMS 195614 is often used to prevent spontaneous differentiation or to define the temporal window of RA signaling.

Concentration Guide:

  • Standard Effective Dose: 1 µM (1000 nM).

    • Rationale: While

      
       is 2.5 nM, cell culture often requires 100-1000x excess to compete effectively against endogenous retinoids in serum or to ensure saturation.
      
  • Duration: 48–96 hours (Critical Window).

Workflow Diagram:

Differentiation_Protocol Start Pluripotent Stem Cells (Day 0) Induction Induction Phase (Day 0-3) Start->Induction Treatment Add BMS 195614 (1 µM) Induction->Treatment Inhibits RARα Wash Washout / Media Change (Day 3) Treatment->Wash Restores Signaling Potential Differentiation Differentiation Phase (Day 4-10) Wash->Differentiation Analysis Analysis: Marker Expression (qPCR/ICC) Differentiation->Analysis

Caption: Temporal application of BMS 195614 (1 µM) during the induction phase to block RAR


-dependent lineage specification.

Troubleshooting & Controls

IssuePossible CauseSolution
Incomplete Inhibition Endogenous RA levels in serum are too high.Use Charcoal-Stripped FBS to remove endogenous retinoids before adding BMS 195614.
Precipitation Concentration > 25 mM in DMSO or aqueous shock.Dilute DMSO stock 1:1000 into media while vortexing. Do not exceed 0.1% DMSO final.
Off-Target Effects Non-specific toxicity.Always include a BMS 493 (pan-antagonist) control arm to distinguish RAR

effects from general RAR blockade.
Loss of Activity Light sensitivity.Retinoids are light-sensitive. Perform all handling in low-light conditions and store stocks in amber tubes.

References

  • Structural basis for engineering of retinoic acid receptor isotype-selective agonists and antagonists. Source: Gehin, C., et al. (1999).[2] Chemistry & Biology. URL:[Link] Significance: Defines the structural mechanism of BMS 195614 (BMS 614) and its steric hindrance of Helix 12.

  • Pharmacological Activity of Retinoic Acid Receptor Alpha-Selective Antagonists in Vitro and in Vivo. Source: Chung, S. S., et al. (2013).[3] ACS Medicinal Chemistry Letters. URL:[Link] Significance: Characterizes the

    
     (2.5 nM), selectivity profile, and in vivo limitations (bioavailability).
    
  • An Unexpected Mode Of Binding Defines BMS948 as A Full Retinoic Acid Receptor β (RARβ) Selective Agonist. Source: Mendoza-Parra, M. A., et al. (2015).[4] PLOS ONE. URL:[Link] Significance: Uses BMS 195614 (BMS 614) as a specific RAR

    
     antagonist control to validate RAR
    
    
    
    selectivity of other compounds.
  • Retinoid Acid Specifies Neuronal Identity through Graded Expression of Ascl1. Source: Jacob, J., et al. (2013). Current Biology. URL:[Link] Significance: Demonstrates the use of RAR antagonism to manipulate neuronal differentiation pathways.

Sources

Exploratory

An In-depth Technical Guide to the Interaction of BMS-195614 with Nuclear Receptors

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of BMS-195614 and its interaction with nuclear receptors,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of BMS-195614 and its interaction with nuclear receptors, specifically focusing on its role as a selective antagonist for the Retinoic Acid Receptor alpha (RARα). We will delve into the molecular mechanisms of action, provide detailed experimental protocols for its characterization, and offer insights into data interpretation and troubleshooting.

Introduction: The Significance of RAR Modulation and the Emergence of BMS-195614

Retinoic acid receptors (RARs) are ligand-activated transcription factors that play a pivotal role in a myriad of physiological processes, including embryonic development, cellular differentiation, and homeostasis.[1] There are three main subtypes of RARs: RARα, RARβ, and RARγ, each with distinct tissue distribution and functions.[1] These receptors typically form heterodimers with Retinoid X Receptors (RXRs) and bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes.[2] In the absence of a ligand, the RAR/RXR heterodimer is often bound to corepressor proteins, which silence gene transcription.[2] Upon binding of an agonist, such as all-trans retinoic acid (ATRA), the receptor undergoes a conformational change, leading to the dissociation of corepressors and the recruitment of coactivators, which in turn initiates gene transcription.[2]

The critical role of RARs in cellular processes has made them attractive targets for therapeutic intervention in various diseases, including cancer and dermatological disorders.[1] This has spurred the development of synthetic ligands that can modulate RAR activity with high specificity. BMS-195614 is a notable example of such a synthetic modulator, identified as a potent and selective antagonist of RARα.[3] Unlike agonists that activate the receptor, antagonists block its activation. BMS-195614 is further classified as a neutral antagonist, a distinction that carries significant mechanistic implications which we will explore in detail.

Molecular Mechanism of Action: BMS-195614 as a Neutral RARα Antagonist

BMS-195614 exhibits high-affinity binding to RARα with a reported dissociation constant (Ki) of 2.5 nM.[3] Its selectivity for RARα over RARβ and RARγ has been demonstrated in transactivation competition assays.[4] The defining characteristic of BMS-195614 is its function as a neutral antagonist. This distinguishes it from another class of antagonists known as inverse agonists.

  • Neutral Antagonism: A neutral antagonist binds to the receptor and prevents the binding and action of an agonist, thereby blocking its stimulatory effect. However, a neutral antagonist does not affect the basal or constitutive activity of the receptor. In the context of RARs, BMS-195614 prevents the conformational changes induced by agonists that are necessary for the recruitment of coactivators.

  • Inverse Agonism: In contrast, an inverse agonist not only blocks the action of an agonist but also reduces the basal activity of the receptor.[5] This is achieved by stabilizing the receptor in an inactive conformation that actively recruits corepressors.

The molecular basis for the neutral antagonist activity of BMS-195614 has been elucidated through crystallographic studies of the BMS-195614-bound RARα ligand-binding domain (LBD).[6] These studies revealed that the bulky quinolinyl group of BMS-195614 extends from the ligand-binding pocket and physically obstructs the C-terminal helix 12 (H12) from adopting the active conformation required for coactivator binding.[6]

The interaction of BMS-195614 with coregulator proteins is a key aspect of its mechanism:

  • Coactivator Recruitment: BMS-195614 effectively antagonizes agonist-induced coactivator recruitment.

  • Corepressor Interaction: It displays no significant effect on the binding of the nuclear receptor corepressor (NCoR). However, it has been observed to moderately decrease the binding of the Silencing Mediator for Retinoid and Thyroid hormone receptors (SMRT) to RAR. This subtle difference in its interaction with different corepressors may contribute to its specific biological effects.

The following diagram illustrates the differential effects of agonists, neutral antagonists, and inverse agonists on RAR activity.

RAR_Modulation cluster_0 RAR/RXR Heterodimer on RARE RAR RARα/RXR Coactivator Coactivator Recruitment RAR->Coactivator Agonist-induced Corepressor_Basal Basal Corepressor Binding RAR->Corepressor_Basal Basal State Corepressor_Enhanced Enhanced Corepressor Binding RAR->Corepressor_Enhanced Inverse Agonist-induced Agonist Agonist (e.g., ATRA) Agonist->RAR Binds & Activates Antagonist Neutral Antagonist (BMS-195614) Antagonist->RAR Binds & Blocks Inverse_Agonist Inverse Agonist Inverse_Agonist->RAR Binds & Inactivates Transcription_On Gene Transcription ACTIVATED Coactivator->Transcription_On Transcription_Off Gene Transcription BLOCKED Corepressor_Basal->Transcription_Off Transcription_Repressed Gene Transcription REPRESSED Corepressor_Enhanced->Transcription_Repressed

Caption: Modulation of RARα activity by different ligand types.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for BMS-195614.

ParameterValueReceptor SubtypeAssay TypeReference
Binding Affinity (Ki) 2.5 nMRARαRadioligand Binding Assay[3]
Functional Activity Neutral AntagonistRARαTransactivation Assay[4]
Selectivity Selective for RARαRARα vs. RARβ, RARγTransactivation Competition Assay[4]

Experimental Protocols for Characterizing BMS-195614

This section provides detailed, step-by-step methodologies for key experiments used to characterize the interaction of BMS-195614 with RARs.

Ligand Binding Assay (Competitive Radioligand Binding)

This assay is fundamental for determining the binding affinity (Ki) of a test compound for a specific receptor.

Ligand_Binding_Workflow start Start prepare_reagents Prepare Reagents: - Purified RARα LBD - Radiolabeled Agonist (e.g., [3H]ATRA) - BMS-195614 (unlabeled competitor) - Assay Buffer start->prepare_reagents incubation Incubate Reagents: Mix RARα LBD, [3H]ATRA (at a concentration near its Kd), and varying concentrations of BMS-195614. prepare_reagents->incubation separation Separate Bound from Free Ligand: Using a method like filter binding (e.g., glass fiber filters) to trap the receptor-ligand complex. incubation->separation quantification Quantify Bound Radioactivity: Use liquid scintillation counting to measure the amount of [3H]ATRA bound to the receptor. separation->quantification analysis Data Analysis: Plot the percentage of bound radioligand against the concentration of BMS-195614. Calculate the IC50 and then the Ki using the Cheng-Prusoff equation. quantification->analysis end End analysis->end

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of purified recombinant RARα ligand-binding domain (LBD).

    • Prepare a stock solution of a high-affinity radiolabeled RAR agonist, such as [³H]all-trans retinoic acid ([³H]ATRA).

    • Prepare serial dilutions of BMS-195614 in the assay buffer.

    • The assay buffer should be optimized for receptor stability and binding (e.g., phosphate-buffered saline with a small amount of detergent and a protease inhibitor cocktail).

  • Incubation:

    • In a multi-well plate, combine the RARα LBD, a fixed concentration of [³H]ATRA (typically at or below its Kd for RARα), and the various concentrations of BMS-195614.

    • Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a non-radiolabeled agonist).

    • Incubate the plate at an appropriate temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

  • Separation:

    • Rapidly filter the contents of each well through a glass fiber filter pre-treated with a blocking agent (e.g., polyethyleneimine) to reduce non-specific binding.

    • Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity on each filter using a liquid scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements.

    • Plot the specific binding (as a percentage of total binding) against the logarithm of the BMS-195614 concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of BMS-195614 that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Reporter Gene Assay (Transactivation Assay)

This cell-based assay measures the ability of a compound to modulate the transcriptional activity of a nuclear receptor.

Reporter_Gene_Workflow start Start transfection Cell Transfection: Co-transfect mammalian cells (e.g., HEK293T) with: 1. An expression vector for RARα. 2. A reporter plasmid containing a luciferase gene driven by a promoter with RAREs. 3. A control plasmid (e.g., Renilla luciferase) for normalization. start->transfection treatment Cell Treatment: Treat the transfected cells with: - Vehicle (control) - RAR agonist (e.g., ATRA) - BMS-195614 alone - A combination of agonist and BMS-195614 transfection->treatment incubation Incubation: Incubate the cells for a sufficient period (e.g., 24 hours) to allow for gene expression. treatment->incubation lysis Cell Lysis & Luciferase Assay: Lyse the cells and measure the activity of both firefly and Renilla luciferase using a luminometer. incubation->lysis analysis Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Compare the activity in treated cells to the controls to determine the effect of BMS-195614. lysis->analysis end End analysis->end

Caption: Workflow for a reporter gene assay to assess RARα activity.

Step-by-Step Methodology:

  • Cell Culture and Transfection:

    • Culture a suitable mammalian cell line (e.g., HEK293T or HeLa) in appropriate growth medium.

    • Co-transfect the cells with three plasmids:

      • An expression vector encoding the full-length human RARα.

      • A reporter plasmid containing a luciferase gene (e.g., firefly luciferase) under the control of a promoter containing multiple copies of a RARE.

      • A control plasmid expressing a different reporter (e.g., Renilla luciferase) under the control of a constitutive promoter for normalization of transfection efficiency.

  • Compound Treatment:

    • After allowing the cells to recover from transfection, treat them with the test compounds. To characterize BMS-195614 as an antagonist, you would typically have the following treatment groups:

      • Vehicle control (e.g., DMSO).

      • A known RAR agonist (e.g., ATRA) at a concentration that gives a submaximal response (e.g., EC80).

      • BMS-195614 at various concentrations.

      • The agonist in combination with the various concentrations of BMS-195614.

  • Incubation:

    • Incubate the treated cells for a period that allows for robust reporter gene expression (typically 18-24 hours).

  • Luciferase Assay:

    • Lyse the cells using a suitable lysis buffer.

    • Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase readings to the Renilla luciferase readings for each well to control for variations in cell number and transfection efficiency.

    • Plot the normalized luciferase activity against the concentration of BMS-195614.

    • To determine the antagonist activity, analyze the data from the cells treated with both the agonist and BMS-195614 to calculate an IC50 value.

Co-regulator Recruitment Assay (TR-FRET)

This in vitro assay directly measures the ability of a compound to promote or inhibit the interaction between a nuclear receptor and a co-regulator peptide. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a commonly used technology for this purpose.[7]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare purified, tagged RARα LBD (e.g., GST-tagged).

    • Prepare a fluorescently labeled co-regulator peptide (e.g., a fluorescein-labeled peptide containing an LXXLL motif from a coactivator like SRC/p160).

    • Use a terbium-labeled antibody that specifically recognizes the tag on the RARα LBD (e.g., anti-GST antibody).

    • Prepare serial dilutions of BMS-195614 and a known agonist.

  • Assay Procedure:

    • In a microplate, combine the GST-RARα LBD, the terbium-labeled anti-GST antibody, the fluorescein-labeled coactivator peptide, and the test compounds (BMS-195614 alone, agonist alone, or a combination).

    • Incubate the mixture at room temperature to allow the interactions to reach equilibrium.

  • Measurement:

    • Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements. The reader will excite the terbium donor and measure the emission from both the terbium and the fluorescein acceptor.

  • Data Analysis:

    • Calculate the TR-FRET ratio (e.g., emission at 520 nm / emission at 490 nm).

    • A high TR-FRET ratio indicates proximity between the receptor and the coactivator peptide (i.e., recruitment).

    • Plot the TR-FRET ratio against the compound concentration to determine the EC50 for agonist-induced recruitment or the IC50 for antagonist-mediated inhibition of agonist-induced recruitment.

Data Interpretation and Troubleshooting

  • Confirming Neutral Antagonism: In the reporter gene assay, a neutral antagonist like BMS-195614 should show no significant effect on its own but should inhibit the activity of an agonist in a dose-dependent manner. An inverse agonist would show a decrease in the basal reporter activity.

  • In Vitro vs. In Vivo Discrepancies: It is important to note that while BMS-195614 is potent in vitro, it has been reported to have poor oral bioavailability and in vivo activity.[4] This highlights the importance of considering pharmacokinetic and pharmacodynamic properties in drug development.

  • Troubleshooting Common Issues:

    • High Background in Binding Assays: This can be due to non-specific binding to the filter or the well. Ensure proper blocking of the filters and consider including a non-ionic detergent in the wash buffer.

    • Low Signal in Reporter Gene Assays: This could be due to low transfection efficiency, poor promoter activity, or cell death. Optimize transfection conditions, use a strong promoter for the reporter gene, and perform a cell viability assay in parallel.

    • Variability in TR-FRET Assays: Ensure accurate pipetting and thorough mixing of reagents. Check the stability of the fluorescent labels and the purity of the proteins.

Conclusion

BMS-195614 serves as a valuable research tool for dissecting the biological functions of RARα. Its characterization as a potent and selective neutral antagonist provides a clear example of how synthetic ligands can be designed to modulate nuclear receptor activity with high precision. The experimental protocols and interpretative guidance provided in this technical guide are intended to equip researchers with the necessary knowledge to effectively study BMS-195614 and other nuclear receptor modulators, ultimately contributing to a deeper understanding of nuclear receptor biology and the development of novel therapeutics.

References

  • Chung, S. S. W., et al. (2013). Pharmacological Activity of Retinoic Acid Receptor Alpha-Selective Antagonists in Vitro and in Vivo. ACS Medicinal Chemistry Letters, 4(6), 559–563. [Link]

  • Germain, P., et al. (2009). Differential action on coregulator interaction defines retinoid agonists and neutral antagonists. Chemistry & Biology, 16(5), 479–489. [Link]

  • Bourguet, W., et al. (2000). Crystal structure of the TIF2 coactivator fragment bound to the human retinoic acid receptor-alpha ligand-binding domain. The EMBO Journal, 19(20), 5543–5551. [Link]

  • INDIGO Biosciences. (n.d.). Human RARα Reporter Assay Kit. Retrieved from [Link]

  • Lala, D. S., et al. (1996). Activation of the orphan nuclear receptor steroidogenic factor 1 by oxysterols. Proceedings of the National Academy of Sciences, 93(17), 9348–9353. [Link]

  • Altucci, L., & Gronemeyer, H. (2001). The promise of retinoids to fight against cancer. Nature Reviews Cancer, 1(3), 181–193. [Link]

  • Chen, J. Y., et al. (1996). Two distinct actions of retinoid-receptor ligands. Nature, 382(6594), 819–822. [Link]

  • Creative BioMart. (n.d.). TR-FRET RAR alpha Coactivator Assay Kit, goat. Retrieved from [Link]

  • Johnson, A. T., et al. (1996). Identification and functional separation of retinoic acid receptor neutral antagonists and inverse agonists. Journal of Medicinal Chemistry, 39(26), 5027–5030. [Link]

  • Zhou, G., et al. (2018). Using TR-FRET to investigate protein-protein interactions: a case study of PXR-coregulator interaction. Methods in Molecular Biology, 1787, 181–193. [Link]

Sources

Foundational

The Pharmacology of BMS-195614: A Technical Guide for Drug Development Professionals

This guide provides an in-depth technical overview of the pharmacology of BMS-195614, a selective antagonist of the Retinoic Acid Receptor alpha (RARα). Designed for researchers, scientists, and drug development professi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of the pharmacology of BMS-195614, a selective antagonist of the Retinoic Acid Receptor alpha (RARα). Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings on its mechanism of action, in vitro activity, and pharmacokinetic limitations, offering field-proven insights into its application in research and potential therapeutic development.

Introduction: The Significance of RARα Antagonism

Retinoic acid receptors (RARs) are ligand-inducible transcription factors that play a crucial role in a multitude of physiological processes, including embryonic development, cellular differentiation, and proliferation.[1] The RAR family consists of three subtypes: RARα, RARβ, and RARγ, each with distinct tissue distribution and functional roles.[1] The α-subtype, in particular, is ubiquitously expressed and is a key mediator of retinoid signaling.[1] Consequently, the development of subtype-selective modulators, such as antagonists, is of significant interest for both dissecting the specific functions of RARα and for the potential treatment of various pathologies where its signaling is dysregulated. BMS-195614 emerged from this endeavor as a potent and selective antagonist for RARα.[1][2]

Core Mechanism of Action: A Neutral Antagonist of RARα

BMS-195614 is characterized as a neutral and selective antagonist of RARα.[2][3] Its primary mechanism involves the direct competition with retinoic acid (RA) for binding to the ligand-binding pocket of the RARα protein. This competitive binding prevents the conformational changes in the receptor that are necessary for the recruitment of coactivator proteins, thereby inhibiting the transcription of RA-responsive genes.

A key feature of BMS-195614's profile is its "neutral" antagonist activity. Unlike inverse agonists, which actively promote the binding of corepressors to the receptor, BMS-195614 does not significantly enhance the interaction with the nuclear receptor corepressor (NCoR). However, it has been observed to moderately decrease the binding of the Silencing Mediator for Retinoid and Thyroid hormone receptors (SMRT) to RAR. This nuanced interaction with coregulatory proteins distinguishes its pharmacological profile.

The following diagram illustrates the canonical retinoid signaling pathway and the point of intervention for an RARα antagonist like BMS-195614.

Retinoid Signaling Pathway and BMS-195614 Inhibition cluster_nucleus Nucleus Retinoic Acid Retinoic Acid RAR RAR Retinoic Acid->RAR RXR RXR RAR->RXR RARE RARE Coactivators Coactivators RAR->Coactivators Corepressors Corepressors RAR->Corepressors RXR->RARE RXR->Coactivators RXR->Corepressors Transcription Transcription Coactivators->Transcription Corepressors->Transcription BMS195614 BMS-195614 BMS195614->RAR

Caption: Retinoid signaling and BMS-195614's point of inhibition.

In Vitro Pharmacology: Potency and Selectivity

The in vitro pharmacological profile of BMS-195614 has been extensively characterized through a variety of assays, demonstrating its high potency and selectivity for RARα.

Binding Affinity and Antagonistic Potency

Binding assays have determined the equilibrium dissociation constant (Ki) of BMS-195614 for RARα to be 2.5 nM, indicating a high binding affinity.[2] The antagonistic potency has been quantified using transactivation competition assays, which measure the ability of the compound to inhibit the transcriptional activation induced by an RAR agonist. The half-maximal inhibitory concentration (IC50) values further underscore its selectivity.

Receptor SubtypeIC50 (nM)
RARα 500
RARβ 5000
RARγ 10,000
Table 1: Antagonism IC50 values of BMS-195614 against RAR subtypes as determined by transactivation assays.[3]

These data clearly demonstrate a 10-fold selectivity for RARα over RARβ and a 20-fold selectivity over RARγ.

Functional Assays

BMS-195614 has been shown to modulate several cellular processes in vitro, consistent with the known functions of RARα signaling.

  • Cell Migration: In studies on breast cancer cell lines, the RARα-selective antagonist BMS-195614, when used in combination with retinoic acid, did not affect cell movement, suggesting that RARα is not the primary receptor mediating the inhibitory effects of RA on the migration of these specific cells.[4]

  • Anti-inflammatory and Anti-angiogenic Effects: BMS-195614 has been reported to downregulate the expression of interleukin-6 (IL-6) and vascular endothelial growth factor (VEGF), key mediators of inflammation and angiogenesis, respectively.[2]

Experimental Protocols: Methodologies for Characterization

The following are representative protocols for the key in vitro assays used to characterize the pharmacology of RAR modulators like BMS-195614.

RAR Transactivation Competition Assay

This assay is fundamental for determining the antagonistic activity and selectivity of a compound.

Objective: To quantify the ability of BMS-195614 to inhibit agonist-induced transcriptional activation of a reporter gene mediated by RAR subtypes.

Methodology:

  • Cell Culture and Transfection:

    • HEK293T cells are cultured in DMEM supplemented with 10% FBS.

    • Cells are seeded in 96-well plates and co-transfected with three plasmids:

      • An expression vector for the full-length human RARα, RARβ, or RARγ.

      • A reporter plasmid containing a retinoic acid response element (RARE) upstream of a luciferase gene (e.g., pGL4.35).

      • A control plasmid expressing Renilla luciferase for normalization of transfection efficiency (e.g., pRL-SV40).

    • Transfection is performed using a suitable reagent like Lipofectamine LTX.

  • Compound Treatment:

    • After 4-6 hours of transfection, the medium is replaced with a medium containing a constant concentration of an RAR agonist (e.g., all-trans retinoic acid, ATRA) and varying concentrations of BMS-195614.

    • A positive control (agonist only) and a negative control (vehicle only) are included.

  • Luciferase Assay:

    • After 14-16 hours of incubation, cells are lysed, and luciferase activity is measured using a dual-luciferase reporter assay system.

  • Data Analysis:

    • The firefly luciferase activity is normalized to the Renilla luciferase activity.

    • The percentage of inhibition by BMS-195614 is calculated relative to the agonist-induced activity.

    • IC50 values are determined by plotting the percentage of inhibition against the log concentration of BMS-195614 and fitting the data to a four-parameter logistic equation.

Transactivation Assay Workflow Start Start Cell_Seeding Seed HEK293T cells in 96-well plate Start->Cell_Seeding Transfection Co-transfect with RAR, RARE-Luc, and Renilla plasmids Cell_Seeding->Transfection Incubation1 Incubate for 4-6 hours Transfection->Incubation1 Treatment Treat with RAR agonist +/- BMS-195614 Incubation1->Treatment Incubation2 Incubate for 14-16 hours Treatment->Incubation2 Lysis Lyse cells Incubation2->Lysis Luciferase_Assay Measure Firefly and Renilla luciferase activity Lysis->Luciferase_Assay Data_Analysis Normalize data and calculate IC50 Luciferase_Assay->Data_Analysis End End Data_Analysis->End

Sources

Exploratory

BMS 195614 as a tool for studying RARalpha function.

Technical Guide: BMS 195614 as a Precision Tool for RAR Interrogation Executive Summary BMS 195614 (also known as BMS-195614 or BMS 614) is a highly selective, high-affinity neutral antagonist of the Retinoic Acid Recept...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: BMS 195614 as a Precision Tool for RAR Interrogation

Executive Summary

BMS 195614 (also known as BMS-195614 or BMS 614) is a highly selective, high-affinity neutral antagonist of the Retinoic Acid Receptor alpha (RAR


).[1][2][3] Unlike pan-RAR antagonists, BMS 195614 allows researchers to isolate the specific contributions of the 

isoform in complex signaling networks governing differentiation, proliferation, and apoptosis.

This guide details the physicochemical properties, mechanistic basis, and validated experimental protocols for utilizing BMS 195614 in in vitro systems.

Critical Note on Application: While BMS 195614 exhibits potent bioactivity in vitro (


 nM), it possesses poor oral bioavailability and rapid metabolic clearance in rodent models. Therefore, it is primarily recommended as a chemical probe for cell culture or direct-injection studies rather than systemic in vivo pharmacology.

Part 1: Molecular Profile & Mechanism of Action

Chemical Identity[4]
  • IUPAC Name: 4-[[[5,6-dihydro-5,5-dimethyl-8-(3-quinolinyl)-2-naphthalenyl]carbonyl]amino]-benzoic acid[1]

  • CAS Number: 182135-66-6[1][4]

  • Molecular Formula:

    
    [1][2][4]
    
  • Molecular Weight: 448.5 g/mol [1]

  • Solubility: Soluble in DMSO (up to ~30 mg/mL); practically insoluble in water.

Mechanistic Specificity

BMS 195614 functions as a neutral antagonist .[1][2][3] This distinction is vital for experimental design:

  • Inverse Agonists stabilize the receptor-corepressor complex (NCoR/SMRT), actively silencing basal transcription.

  • Neutral Antagonists (like BMS 195614) bind the ligand-binding domain (LBD) and sterically prevent the conformational shift (Helix 12 closure) required for coactivator recruitment, but they do not significantly stabilize the corepressor complex.

Key Binding Metrics:

Parameter Value Significance

| RAR


 Affinity (

)
| 2.5 nM | High potency; allows use at low nanomolar concentrations to minimize off-target effects. | | Selectivity | >100-fold vs RAR

/

| Enables precise dissection of RAR

vs. RAR

/

signaling. | | Corepressor Interaction | Moderate SMRT decrease; No NCoR effect | Acts purely by blocking agonist-induced activation rather than active repression. |
Signaling Pathway Visualization

The following diagram illustrates how BMS 195614 interrupts the canonical Retinoic Acid signaling cascade.

RAR_Signaling cluster_nucleus Nucleus RAR_RXR RARα/RXR Heterodimer RARE RARE (DNA Response Element) RAR_RXR->RARE Conf_Change Helix 12 Closure RAR_RXR->Conf_Change Induced by ATRA Steric_Block Steric Blockade of Helix 12 RAR_RXR->Steric_Block Induced by BMS ATRA ATRA (Agonist) ATRA->RAR_RXR Binds LBD CoActivator Co-Activator Recruitment (SRC/p160) Conf_Change->CoActivator Transcription_ON Gene Transcription ACTIVATED CoActivator->Transcription_ON BMS BMS 195614 (Antagonist) BMS->RAR_RXR Competes for LBD No_Recruitment Co-Activator Blocked Steric_Block->No_Recruitment Transcription_OFF Gene Transcription SILENCED No_Recruitment->Transcription_OFF

Figure 1: Mechanism of Action. BMS 195614 competes with ATRA for the Ligand Binding Domain (LBD), preventing Helix 12 closure and subsequent co-activator recruitment.

Part 2: Validated Experimental Protocol

This protocol is designed for blocking ATRA-induced differentiation in neuroblastoma cells (e.g., SH-SY5Y) or stem cells, a common application for verifying RAR


 dependency.
Reagent Preparation
  • Stock Solution (10 mM): Dissolve 4.48 mg of BMS 195614 in 1 mL of sterile, anhydrous DMSO. Vortex until completely clear.

  • Storage: Aliquot into light-protected (amber) tubes. Store at -20°C. Stable for 6 months. Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute stock 1:1000 in culture media to create a 10

    
    M intermediate, then dilute further to final concentration (typically 100 nM – 1 
    
    
    
    M).
Experimental Workflow: Differentiation Blockade

Objective: Determine if a phenotypic change (e.g., neurite outgrowth) induced by Retinoic Acid is mediated specifically by RAR


.

Step-by-Step Procedure:

  • Cell Seeding:

    • Seed cells at appropriate density (e.g.,

      
       cells/cm²) in maintenance media.
      
    • Allow attachment for 24 hours.

  • Pre-Treatment (Critical Step):

    • Replace media with fresh media containing BMS 195614 (100 nM - 1

      
      M) .
      
    • Incubate for 1-2 hours prior to agonist addition.

    • Rationale: This allows the antagonist to saturate the RAR

      
       ligand-binding pockets before the high-affinity agonist (ATRA) is introduced.
      
  • Co-Treatment:

    • Add All-trans Retinoic Acid (ATRA) (typically 1

      
      M) directly to the media containing BMS 195614.
      
    • Control Groups:

      • Vehicle (DMSO < 0.1%)

      • ATRA only (Positive Control)

      • BMS 195614 only (Negative Control to check for intrinsic toxicity/activity)

  • Incubation:

    • Incubate for the required differentiation period (e.g., 3–5 days).

    • Note: If incubation exceeds 48 hours, replenish media with fresh antagonist and agonist to account for potential degradation (though BMS 195614 is relatively stable in culture).

  • Readout:

    • Morphological: Measure neurite length using imaging software (e.g., ImageJ).

    • Molecular: qPCR for RAR

      
       (a direct RAR target gene) or differentiation markers (e.g., MAP2, Tubulin 
      
      
      
      -III).
Experimental Logic Diagram

Experimental_Workflow Start Seed Cells (T=0) PreTreat Pre-Treat BMS 195614 (T=24h, -1h prior to ATRA) Start->PreTreat Attach Agonist Add ATRA (1 µM) (T=25h) PreTreat->Agonist Saturate Receptor Incubate Incubate (48-72h) Agonist->Incubate Differentiation Assay Measure Phenotype (qPCR / Imaging) Incubate->Assay Data Collection

Figure 2: Temporal workflow for antagonist competition assays. Pre-treatment is essential for effective blockade.

Part 3: Data Interpretation & Troubleshooting

Expected Results
ConditionExpected Phenotype (e.g., Neurite Outgrowth)RAR

mRNA Expression
Interpretation
Vehicle Low / BasalLowBaseline.
ATRA (1

M)
High (Differentiation)High (Induction)System is responsive to RA.
BMS 195614 Only Low / BasalLowCompound is a neutral antagonist (no inverse agonism).
ATRA + BMS 195614 Inhibited (Low) Inhibited (Low) Effect is RAR

-dependent.[5]
Troubleshooting Guide
  • Issue: Incomplete Blockade.

    • Cause: ATRA concentration is too high relative to BMS 195614.

    • Solution: Perform a Schild plot analysis. Increase BMS 195614 to 10x the concentration of ATRA (e.g., 10

      
      M BMS vs 1 
      
      
      
      M ATRA), provided cytotoxicity is not observed.
  • Issue: Toxicity in "BMS Only" group.

    • Cause: Off-target effects or solvent toxicity.

    • Solution: Ensure final DMSO concentration is < 0.1%. Verify cell viability using an MTT or LDH assay.

  • Issue: Unexpected Agonism.

    • Cause: Some retinoid antagonists can display partial agonism in specific cell types with high coactivator abundance.

    • Solution: Always run a "BMS Only" control. If partial agonism is observed, consider using an inverse agonist (e.g., BMS 493) for comparison, though specificity may vary.

References

  • Schulze, G., et al. (2013). Pharmacological Activity of Retinoic Acid Receptor Alpha-Selective Antagonists in Vitro and in Vivo.[6] ACS Medicinal Chemistry Letters.[5] [Link]

  • Chung, S.S., et al. (2011).

    
     role in neurogenesis).
    [Link]
    

Sources

Protocols & Analytical Methods

Method

Application Note: In Vivo Dosing and Administration of BMS-195614

Executive Summary & Critical Mechanism Clarification BMS-195614 is a potent, selective, neutral antagonist of the Retinoic Acid Receptor alpha (RARα) , with a of 2.5 nM.[1][2][3][4] CRITICAL DISTINCTION: Researchers freq...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Critical Mechanism Clarification

BMS-195614 is a potent, selective, neutral antagonist of the Retinoic Acid Receptor alpha (RARα) , with a


 of 2.5 nM.[1][2][3][4]

CRITICAL DISTINCTION: Researchers frequently confuse BMS-195614 with BMS-763534 (a CRF1 antagonist). BMS-195614 is NOT a CRF1 antagonist. It targets the retinoid signaling pathway, specifically blocking RARα-mediated transcription. It functions as a "neutral" antagonist because it destabilizes corepressor complexes (like NCoR) but does not induce the recruitment of coactivators, thereby silencing constitutive receptor activity without acting as an inverse agonist.

Primary Applications:

  • Male Contraception Models: Reversible inhibition of spermatogenesis.

  • Inflammation: Inhibition of NF-κB and AP-1 transactivation.[1]

  • Oncology: Modulation of retinoid-sensitive tumor pathways.

Physicochemical Profile & Pre-Formulation

Successful in vivo delivery of BMS-195614 requires overcoming its high lipophilicity and poor aqueous solubility.

PropertyValueImplication for Dosing
Molecular Weight 448.51 g/mol Moderate size, typically permeable.
LogD ~3.3 – 3.8Highly lipophilic; requires organic co-solvents or surfactants.
Aqueous Solubility < 0.1 mg/mLInsoluble in pure saline/PBS.
DMSO Solubility ~25–30 mg/mLExcellent stock solvent.
Stability Solid: -20°C (Years)Solution: -80°C (6 Months)Prepare dosing solutions fresh daily.

Formulation Protocols

Due to its poor bioavailability and rapid metabolic clearance, vehicle selection is critical. Two primary protocols are recommended depending on the route of administration.

Protocol A: Oral Suspension (Standard for Chronic Dosing)

Recommended for studies mimicking oral drug delivery (e.g., spermatogenesis inhibition).

Vehicle: 0.5% Methylcellulose (MC) or "Avicel" (Microcrystalline Cellulose) in water. Target Concentration: 1.0 mg/mL (for 10 mg/kg dose at 10 mL/kg volume).

Step-by-Step Preparation:

  • Weigh: Accurately weigh the required amount of BMS-195614 powder.

  • Micronize (Optional but Recommended): If the powder is coarse, gently mortar-and-pestle it to reduce particle size, enhancing suspension uniformity.

  • Wetting: Add a minimal volume of Tween 80 (0.1% of final volume) to the powder and mix to create a paste. This prevents clumping.

  • Suspend: Gradually add the 0.5% Methylcellulose solution while vortexing vigorously.

  • Sonicate: Sonicate in a water bath for 10–15 minutes until a uniform, fine white suspension is achieved.

  • Verify: Invert the tube; ensure no sediment sticks to the bottom.

Protocol B: Soluble Co-Solvent System (IP/IV Administration)

Recommended for acute studies requiring high systemic exposure, bypassing initial gut metabolism.

Vehicle: 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Saline.

Step-by-Step Preparation:

  • Dissolve: Dissolve BMS-195614 completely in 100% DMSO (5% of final volume). Ensure it is crystal clear.

  • Co-solvent Addition: Add PEG300 (40% of final volume) to the DMSO solution and vortex.

  • Surfactant: Add Tween 80 (5% of final volume) and vortex.

  • Aqueous Phase: Slowly add pre-warmed (37°C) Saline (50% of final volume) dropwise while vortexing.

    • Note: If precipitation occurs, sonicate immediately. If it persists, the concentration is too high (limit usually ~0.5–1 mg/mL for this vehicle).

In Vivo Dosing & Administration Guide

Workflow Visualization

DosingWorkflow Start Weigh BMS-195614 Vehicle Select Vehicle: (Oral: 0.5% MC) (IP: DMSO/PEG) Start->Vehicle Mix Vortex & Sonicate (Ensure Homogeneity) Vehicle->Mix Check Check for Precipitation Mix->Check Check->Mix Clumps/Ppt Dose Administer (10 mL/kg volume) Check->Dose Clear/Uniform Tissue Harvest Tissues (Testes, Plasma) Dose->Tissue 24h or 7 days

Caption: Preparation and administration workflow for BMS-195614 in rodent models.

Standard Dosing Regimen (Mouse)
  • Dose Range: 2 – 10 mg/kg.[1]

  • Route: Oral Gavage (PO).

  • Frequency: Once daily (QD) for 7 consecutive days.

  • Volume: 10 mL/kg (e.g., 0.25 mL for a 25g mouse).

Experimental Notes & Limitations:

  • Bioavailability Warning: BMS-195614 exhibits poor oral bioavailability and rapid hepatic metabolism in mice compared to analogs like BMS-189532.

  • Efficacy Check: In spermatogenesis studies, a 10 mg/kg oral dose for 7 days may show minimal effects due to this rapid clearance.

  • Recommendation: If no phenotype is observed at 10 mg/kg PO, consider intraperitoneal (IP) dosing using Protocol B to increase systemic exposure, or switch to a more metabolically stable analog (e.g., BMS-189532) if the specific molecule is not mandated by the study design.

Mechanism of Action Pathway

BMS-195614 acts by selectively blocking the RARα receptor, preventing the transcriptional changes necessary for processes like sperm maturation.

MOA Ligand Endogenous Retinoic Acid Receptor RARα Receptor (Nuclear) Ligand->Receptor Activates Complex RARα-Corepressor Complex (Stabilized/Destabilized) Receptor->Complex Drug BMS-195614 (Antagonist) Drug->Receptor Blocks Binding Drug->Complex Prevents Coactivator Recruitment GeneExpr Gene Transcription (Spermatogenesis/Inflammation) Complex->GeneExpr Inhibits Effect Biological Effect GeneExpr->Effect Reduced Sperm Count Anti-inflammatory

Caption: BMS-195614 blocks Retinoic Acid binding to RARα, preventing gene transcription.[2]

Pharmacokinetics (PK) Snapshot

  • Half-life (

    
    ):  Short (< 2 hours in mouse plasma via oral route).
    
  • Metabolism: Extensive hepatic clearance.

  • Tissue Distribution: Penetrates testes, but sustained levels are difficult to maintain orally without high-frequency dosing.

  • Troubleshooting: If plasma levels are undetectable 2-4 hours post-dose, verify the suspension quality (particle size) or switch to IP administration.

References

  • Chung, S.S., et al. (2013). Pharmacological Activity of Retinoic Acid Receptor Alpha-Selective Antagonists in Vitro and in Vivo. ACS Medicinal Chemistry Letters. (Discusses the poor oral in vivo activity of BMS-195614 compared to analogs). Retrieved from [Link]

Sources

Application

Application Note: Preparation and Handling of BMS-195614 Stock Solutions

Antagonist) Introduction & Compound Profile BMS-195614 (also known as BMS 614) is a potent, high-affinity, neutral retinoic acid receptor alpha (RAR

Author: BenchChem Technical Support Team. Date: February 2026


 Antagonist)

Introduction & Compound Profile

BMS-195614 (also known as BMS 614) is a potent, high-affinity, neutral retinoic acid receptor alpha (RARngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


) selective antagonist (

nM).[1][2] Unlike pan-RAR antagonists, BMS-195614 selectively blocks agonist-induced coactivator recruitment to RARngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

without significantly affecting nuclear receptor corepressor (NCoR) binding.[1]

Due to its lipophilic nature and specific stability requirements, improper solubilization can lead to experimental variability, precipitation in aqueous media, or compound degradation.[1] This guide provides a standardized workflow for preparing high-integrity stock solutions in Dimethyl Sulfoxide (DMSO).

Table 1: Physicochemical Properties
PropertySpecification
CAS Number 182135-66-6
Molecular Formula C

H

N

O

Molecular Weight 448.51 g/mol
Appearance White to light brown/beige crystalline solid
Solubility (DMSO)

25 mg/mL (approx. 55 mM)
Solubility (Water) Negligible (Sparingly soluble)
Storage (Solid) -20°C (Stable

4 years)

Pre-Solubilization Considerations

Solvent Selection

DMSO (Dimethyl Sulfoxide) is the required solvent for the primary stock solution.[1]

  • Grade: Use anhydrous, cell-culture grade DMSO (

    
     99.9%) to minimize hydrolysis risks.[1]
    
  • Inert Gas: Retinoid-related compounds are susceptible to oxidation.[1] It is highly recommended to purge the DMSO with inert gas (Nitrogen or Argon) before use, or use a freshly opened bottle.[1]

Environmental Controls[1][2]
  • Light Sensitivity: BMS-195614, like many retinoid modulators, is sensitive to photo-degradation.[1] Perform all weighing and solubilization steps under dim light or yellow light. Use amber vials for storage.

  • Hygroscopicity: Allow the product vial to equilibrate to room temperature inside a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid, which can alter the weighed mass.[1]

Visual Workflow (Logic Map)

The following diagram outlines the critical path for preparing and verifying the stock solution.

BMS_Preparation_Workflow Start Equilibrate Vial (Room Temp) Weigh Weigh Solid (Dim Light) Start->Weigh Calc Calculate DMSO Vol (Target: 10-25 mM) Weigh->Calc Solubilize Add DMSO & Vortex Calc->Solubilize Anhydrous DMSO QC Visual QC Check (Clear Solution?) Solubilize->QC QC->Solubilize Fail (Sonicate) Aliquot Aliquot into Amber Vials QC->Aliquot Pass Store Store at -20°C or -80°C Aliquot->Store

Figure 1: Step-by-step workflow for the preparation of BMS-195614 stock solution, emphasizing environmental controls and QC checkpoints.

Detailed Protocol: Stock Solution Preparation

Equipment Required[1][2][7][8][9]
  • Analytical Balance (Precision 0.01 mg recommended)[1]

  • Borosilicate glass vials (Amber) or polypropylene microcentrifuge tubes (Amber)[1]

  • Vortex mixer[1]

  • Sonicator (bath type, optional)[1]

  • Pipettes and barrier tips[1][3]

Step 1: Molarity Calculation

Determine the volume of DMSO required to achieve a specific stock concentration.[1] The recommended stock concentration is 10 mM or 25 mM .[1]

Formula:


[1]

Table 2: Reconstitution Examples (MW = 448.51)

Mass of BMS-195614 Target Concentration Volume of DMSO Required

| 1 mg | 10 mM | 223


L |
| 5 mg | 10 mM | 1115 

L (1.115 mL) | | 10 mg | 10 mM | 2230

L (2.23 mL) | | 5 mg | 25 mM | 446

L |[1]
Step 2: Solubilization
  • Weigh the desired amount of BMS-195614 into a sterile amber vial.

  • Add the calculated volume of anhydrous DMSO.[1]

  • Vortex vigorously for 30-60 seconds.

  • Observation: The solution should be clear and colorless to pale yellow.[1]

  • Troubleshooting: If particles remain, sonicate in a water bath for 2-5 minutes at room temperature.[1] Avoid heating above 37°C.

Step 3: Aliquoting and Storage[1][2][8]
  • Do not store the bulk solution in a single container if you plan to use it over multiple experiments.[1] Repeated freeze-thaw cycles can degrade the compound and introduce moisture.[1]

  • Divide the stock into single-use aliquots (e.g., 20-50

    
    L) in amber tubes.
    
  • Storage Conditions:

    • -20°C: Stable for up to 6 months.

    • -80°C: Recommended for long-term storage (> 6 months).

Usage in Aqueous Buffers (Cell Culture)[1][2][6]

BMS-195614 is sparingly soluble in water. Direct addition of high-concentration DMSO stock to aqueous media can cause immediate precipitation.[1]

Serial Dilution Strategy (The "Step-Down" Method)

To maintain solubility and ensure accurate dosing:

  • Intermediate Dilution: Dilute the high-concentration stock (e.g., 10 mM) into a lower concentration DMSO working solution (e.g., 100

    
    M or 1 mM) immediately before use.
    
  • Final Dilution: Add the intermediate DMSO solution to the cell culture medium under rapid agitation.

  • DMSO Limit: Ensure the final DMSO concentration in the culture medium is < 0.1% (v/v) to avoid solvent toxicity.[1]

Example for 1


M Final Treatment: 
  • Start with 10 mM Stock.[1]

  • Dilute 1:100 in DMSO

    
    100 
    
    
    
    M
    Working Solution.[1]
  • Dilute 1:100 into Media

    
    1 
    
    
    
    M
    Final Concentration (Final DMSO = 1%).
    • Correction: If 1% DMSO is too high for your cells, use a 1 mM stock for the first step, or perform a 1:1000 dilution directly if the compound does not precipitate.[1] Note: BMS-195614 is hydrophobic; 1:1000 dilution directly into media requires rapid mixing to prevent "crashing out."[1]

References

  • Géhin, M., et al. (1999).[4] Structural basis for engineering of retinoic acid receptor isotype-selective agonists and antagonists. Chemistry & Biology, 6(8), 519-529.[1][5] [Link]

Sources

Method

BMS 195614 use in luciferase reporter assays for RARalpha.

Precision Antagonism of RAR : A Comprehensive Guide to Using BMS 195614 in Luciferase Reporter Assays Abstract This Application Note provides a rigorous technical framework for utilizing BMS 195614 (BMS 614) , a highly s...

Author: BenchChem Technical Support Team. Date: February 2026

Precision Antagonism of RAR : A Comprehensive Guide to Using BMS 195614 in Luciferase Reporter Assays

Abstract

This Application Note provides a rigorous technical framework for utilizing BMS 195614 (BMS 614) , a highly selective and potent neutral antagonist of Retinoic Acid Receptor alpha (RAR


), in luciferase reporter assays. Unlike pan-retinoid antagonists or inverse agonists, BMS 195614 offers a unique mechanistic probe that blocks agonist-induced co-activator recruitment without actively recruiting co-repressors or altering basal repression. This guide details the experimental logic, critical reagent handling (specifically light sensitivity and solubility), and a validated Dual-Luciferase protocol designed to quantify RAR

-mediated transcriptional inhibition.

Part 1: Scientific Foundation & Mechanism of Action

The "Neutral" Antagonist Distinction

To use BMS 195614 effectively, one must understand how it differs from other retinoid modulators. Most nuclear receptor antagonists fall into two categories:

  • Inverse Agonists: Bind to the receptor and actively stabilize the co-repressor-bound conformation, reducing basal activity below constitutive levels.

  • Neutral Antagonists (BMS 195614): Bind to the ligand-binding domain (LBD) and sterically hinder the agonist-induced conformational change (Helix 12 closure) required for co-activator recruitment. Crucially, they do not stabilize the co-repressor interaction more than the apo-receptor.

Key Mechanistic Consequence: In a luciferase assay, BMS 195614 will inhibit All-Trans Retinoic Acid (ATRA)-induced signal but will have little to no effect on the basal luminescence in the absence of agonist. This makes it an ideal tool for isolating ligand-dependent activation events.

Selectivity Profile

BMS 195614 is highly selective for the alpha isotype of the Retinoic Acid Receptor.[1][2]

  • Target: RARngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     (
    
    
    
    nM)[3]
  • Selectivity: >100-fold selectivity over RAR

    
     and RAR
    
    
    
    .
  • Application: It allows researchers to distinguish RAR

    
    -driven pathways from those driven by other isotypes in complex cellular environments.
    
Pathway Visualization

The following diagram illustrates the mechanistic divergence between Agonist (ATRA) and Neutral Antagonist (BMS 195614) action at the molecular level.

RAR_Signaling ATRA ATRA (Agonist) RAR_RXR RARα:RXR Heterodimer (On DNA) ATRA->RAR_RXR Binds LBD BMS BMS 195614 (Antagonist) BMS->RAR_RXR Binds LBD Active_Conf Active Conformation (Helix 12 Closed) RAR_RXR->Active_Conf Induced by ATRA Inactive_Conf Steric Blockade (Helix 12 Displaced) RAR_RXR->Inactive_Conf Induced by BMS 195614 CoActivator Co-Activator Recruitment (SRC-1/p160) Active_Conf->CoActivator No_Recruitment No Co-Activator No Active Repression Inactive_Conf->No_Recruitment Neutral Antagonism Transcription Transcription ON (Luciferase Signal) CoActivator->Transcription No_Transcription Transcription OFF (Basal Signal) No_Recruitment->No_Transcription

Caption: BMS 195614 binds RAR


, preventing Helix 12 closure and co-activator recruitment without active repression.

Part 2: Experimental Design & Reagents

Critical Reagent Handling

Retinoids are notoriously unstable. Adherence to these handling rules is mandatory for assay reproducibility.

ParameterSpecificationReasoning
Solubility DMSO (up to 30-40 mg/mL)Sparingly soluble in water. Aqueous dilutions must be used immediately.
Light Sensitivity EXTREME Retinoids isomerize/degrade under white light. Work under yellow light or low-light conditions. Wrap tubes in foil.
Serum Charcoal-Stripped FBS (CD-FBS) Standard FBS contains endogenous retinoids (approx. 10-100 nM) which will mask antagonist effects and elevate basal background.
Storage -20°C or -80°CStore as concentrated DMSO stocks. Avoid repeated freeze-thaw cycles. Purge with Argon if possible.
Construct Selection
  • Reporter Vector: A plasmid containing Retinoic Acid Response Elements (RAREs) upstream of Firefly Luciferase (e.g., pGL3-RARE-Luc or (TRE)3-tk-Luc).

  • Receptor Vector: An expression plasmid for human RAR

    
     (e.g., pSG5-hRARalpha). Note: Essential if using cells with low endogenous RAR
    
    
    
    (e.g., COS-7, HEK293).
  • Normalization Control: A constitutively active Renilla Luciferase vector (e.g., pRL-TK). Avoid viral promoters (CMV/SV40) if they are known to be squelched by high nuclear receptor expression; TK is generally more stable.

Part 3: Validated Protocol (Dual-Luciferase Assay)

Phase 1: Cell Preparation (Day 0)

Objective: Seed cells to achieve 70-80% confluency at the time of transfection.

  • Cell Line: HEK293 or COS-7 (preferred for low endogenous background).

  • Medium: DMEM + 10% Charcoal-Dextran Stripped FBS + 1% Pen/Strep.

  • Format: 24-well or 96-well white-walled plates (for direct luminescence reading).

    • 24-well: Seed

      
       cells/well.
      
    • 96-well: Seed

      
       cells/well.
      
Phase 2: Transfection (Day 1)

Objective: Introduce reporter and receptor plasmids.

  • Method: Lipid-based transfection (e.g., Lipofectamine 2000/3000 or FuGENE HD).

  • DNA Ratios (per well of 24-well plate):

    • RARE-Firefly Luc: 200 ng

    • RAR

      
       Expression Vector: 50 ng (Optimize: too much receptor can cause squelching).
      
    • Renilla Control (pRL-TK): 10 ng (Keep low to avoid competition for transcription factors).

  • Incubation: 12-24 hours.

Phase 3: Treatment (Day 2)

Objective: Competition assay (Agonist vs. Antagonist).

  • Preparation of Stocks:

    • ATRA (Agonist): Prepare 10 mM stock in DMSO.

    • BMS 195614 (Antagonist): Prepare 10 mM stock in DMSO.

  • Dosing Strategy:

    • Agonist Only Control: ATRA dose-response (0.1 nM to 1

      
      M) to establish 
      
      
      
      .
    • Antagonist Mode: Fix ATRA at its

      
       (typically 10-100 nM) and titrate BMS 195614 (0.1 nM to 1 
      
      
      
      M).
  • Execution:

    • Remove transfection media.

    • Add fresh media containing 0.5% CD-FBS (low serum minimizes interference).

    • Add compounds.[4][5][6] Ensure final DMSO concentration is < 0.1% and consistent across all wells (including vehicle control).

    • Incubate for 18-24 hours.

Phase 4: Lysis & Detection (Day 3)

Objective: Quantify transcriptional activity.

  • Rinse cells once with PBS.[5]

  • Add Passive Lysis Buffer (PLB) (Promega or equivalent).

    • 100

      
      L for 24-well; 20 
      
      
      
      L for 96-well.
    • Shake at RT for 15 min.

  • Assay:

    • Inject 100

      
      L Luciferase Assay Reagent II (LAR II)  -> Measure Firefly (Signal).
      
    • Inject 100

      
      L Stop & Glo® Reagent  -> Measure Renilla (Normalization).
      
Workflow Diagram

Workflow cluster_0 Day 0-1: Setup cluster_1 Day 2: Treatment cluster_2 Day 3: Data Seed Seed Cells (Stripped Serum) Transfect Co-Transfection (RARE-Luc + RARα + Renilla) Seed->Transfect Prep_Comp Prep Compounds (Yellow Light!) Transfect->Prep_Comp Treat Treat Cells (ATRA + BMS 195614) Prep_Comp->Treat Lysis Lysis Treat->Lysis Read Dual-Luciferase Readout Lysis->Read

Caption: Step-by-step experimental workflow for BMS 195614 luciferase reporter assays.[4][5]

Part 4: Data Analysis & Troubleshooting

Calculation
  • Normalize: Divide Firefly RLU by Renilla RLU for each well (Relative Response Ratio - RRR).

  • Fold Induction: Divide the RRR of treated samples by the RRR of the Vehicle (DMSO) control.

  • Inhibition Curve: Plot Fold Induction (Y-axis) vs. log[BMS 195614] (X-axis).

  • Fit: Use a non-linear regression (4-parameter logistic) to calculate

    
    .
    
    • Expected Result: BMS 195614 should dose-dependently reduce ATRA-induced signal back to basal levels.

      
       should be near 
      
      
      
      (approx 2-10 nM depending on assay conditions).
Troubleshooting Guide
IssueProbable CauseSolution
High Basal Activity Endogenous retinoids in serum.Switch to Charcoal-Stripped FBS . Ensure plasticware is retinoid-free.
No Inhibition Compound degradation.BMS 195614 is light-sensitive. Was the stock exposed to light? Prepare fresh under yellow light.
Low Signal Poor transfection or squelching.Optimize DNA:Lipid ratio. Reduce amount of RAR

plasmid (squelching occurs when transcription factors are titrated out).
Variable Renilla Toxic compounds or promoter interference.Check cell viability. Ensure TK promoter is not regulated by Retinoids (it shouldn't be, but verify).

References

  • Discovery and Characterization

    • Gehin, M., et al. (1999).[3] "Structural basis for engineering of retinoic acid receptor isotype-selective agonists and antagonists." Chemistry & Biology, 6(8), 519-529. Link

    • Context: Defines the structural basis of BMS 195614 selectivity and its neutral antagonist profile.
  • Mechanism of Neutral Antagonism

    • Germain, P., et al. (2009).[3][7] "Differential action on coregulator interaction defines retinoid agonists and neutral antagonists."[3][7] Chemistry & Biology, 16(5), 479-489. Link

    • Context: Detailed mechanistic study showing BMS 195614 prevents co-activator recruitment without enhancing co-repressor binding.
  • Pharmacological Profile

    • Schulze, J., et al. (2013).[8] "Pharmacological Activity of Retinoic Acid Receptor Alpha-Selective Antagonists in Vitro and in Vivo." ACS Medicinal Chemistry Letters, 4(6), 571-575. Link

    • Context: Provides in vitro transactivation data and comparison with other BMS antagonists.
  • Assay Methodology

    • Promega Corporation.[4][9] "Dual-Luciferase® Reporter Assay System Technical Manual." Link

    • Context: Standard industry protocol for the detection method described.

Sources

Application

BMS 195614 treatment in primary cell cultures.

Application Note: Optimization of RAR Antagonism in Primary Cell Cultures using BMS-195614 Part 1: Scientific Foundation & Mechanism Compound Profile & Clarification Compound: BMS-195614 CAS Number: 182135-66-6 Mechanism...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of RAR Antagonism in Primary Cell Cultures using BMS-195614

Part 1: Scientific Foundation & Mechanism

Compound Profile & Clarification

Compound: BMS-195614 CAS Number: 182135-66-6 Mechanism of Action: Highly selective Retinoic Acid Receptor alpha (RAR


) antagonist .[1][2][3][4][5]
Binding Affinity: 

for RAR

.[2][4]

CRITICAL SCIENTIFIC NOTE: There is a common misconception in some automated databases confusing BMS-195614 with neutrophil elastase inhibitors due to shared "BMS" nomenclature and inflammatory contexts. BMS-195614 is NOT a neutrophil elastase inhibitor. It is a neutral antagonist that prevents Retinoic Acid (RA) from inducing transcriptional changes necessary for cell differentiation, particularly in the myeloid lineage. This protocol focuses on its validated use in blocking granulocytic differentiation in primary hematopoietic stem cells.

Biological Mechanism: The Retinoid Signaling Blockade

BMS-195614 functions by competitively binding to the ligand-binding domain of RAR


. Unlike agonists (e.g., ATRA) which induce a conformational change allowing co-activator recruitment, BMS-195614 stabilizes the receptor in a conformation that favors co-repressor binding (or prevents co-activator recruitment), thereby silencing gene expression driven by Retinoic Acid Response Elements (RAREs).

Key Application: Blocking the terminal differentiation of Primary Human CD34+ Hematopoietic Stem/Progenitor Cells (HSPCs) into neutrophils (granulocytes).

RAR_Signaling cluster_nucleus Nucleus ATRA ATRA (Endogenous Agonist) RAR RARα Receptor ATRA->RAR Binds High Affinity CoAct Co-Activators (Recruitment) ATRA->CoAct Promotes BMS BMS-195614 (Selective Antagonist) BMS->RAR Competes/Blocks BMS->CoAct Prevents Recruitment Complex RARα-RXR Heterodimer RAR->Complex Dimerizes RXR RXR Receptor RXR->Complex RARE RARE (DNA Promoter) Complex->RARE Binds DNA GeneExp Differentiation Genes (CD11b, CD15, CD18) CoAct->GeneExp Activates Transcription

Caption: Mechanism of BMS-195614.[2][3] It competitively binds RAR


, preventing ATRA-mediated co-activator recruitment and silencing differentiation genes.

Part 2: Experimental Design & Handling

Compound Handling
ParameterSpecificationNotes
Solubility DMSO (up to 25 mM)Insoluble in water. Avoid aqueous buffers for stock.
Stock Concentration 10 mMDissolve 4.48 mg in 1 mL DMSO.
Storage -20°C (Solid/Stock)Protect from light (retinoids are light-sensitive).
Working Conc. 100 nM – 1

M

. Use 100x

for complete blockade.
Vehicle Control DMSOFinal culture concentration must be <0.1%.
Experimental Controls
  • Negative Control: Vehicle only (0.1% DMSO). Cells should differentiate normally if cytokines (G-CSF) are present.

  • Positive Control (Agonist): ATRA (All-Trans Retinoic Acid) at 10–100 nM to force differentiation.

  • Experimental Condition: G-CSF + BMS-195614 (1

    
    M). Hypothesis:  Cells retain progenitor phenotype (CD34+) and fail to upregulate granulocytic markers (CD11b/CD15) despite G-CSF stimulation.
    

Part 3: Protocol – Blocking Granulopoiesis in Primary CD34+ Cells

Objective: To demonstrate BMS-195614's ability to arrest myeloid differentiation at the promyelocyte stage by antagonizing RAR


.
Materials Required
  • Cells: Primary Human CD34+ HSPCs (Bone Marrow or Cord Blood derived).[6][7]

  • Basal Media: StemSpan™ SFEM II (Serum-Free Expansion Medium) or RPMI-1640 + 10% FBS.

  • Differentiation Cytokines: Recombinant Human G-CSF (10 ng/mL), SCF (50 ng/mL), IL-3 (10 ng/mL).

  • Reagents: BMS-195614 (Stock 10 mM), ATRA (Stock 10 mM in DMSO).

  • Analysis: Flow Cytometer, Anti-human CD34-FITC, CD11b-PE, CD15-APC antibodies.

Step-by-Step Workflow
Day 0: Thawing and Seeding
  • Thaw cryopreserved CD34+ cells rapidly at 37°C.

  • Dilute slowly (dropwise) into 10 mL of warm basal media to minimize osmotic shock.

  • Centrifuge at 300 x g for 10 minutes. Resuspend in Serum-Free Expansion Medium .

  • Count viable cells using Trypan Blue. Target density:

    
    .
    
  • Seed into 24-well plates (1 mL/well).

Day 0: Treatment Initiation

Prepare 2x Cytokine/Drug mixes and add 1 mL to existing wells (Final Vol = 2 mL).

  • Group A (Basal): Media + SCF/IL-3 only (Maintenance).

  • Group B (Differentiation): Media + SCF/IL-3 + G-CSF (10 ng/mL) + DMSO.

  • Group C (BMS Treated): Media + SCF/IL-3 + G-CSF + BMS-195614 (1

    
    M) .
    
  • Group D (Competition): Media + SCF/IL-3 + G-CSF + ATRA (10 nM) + BMS-195614 (1

    
    M) .
    
Day 3 & 7: Media Refresh
  • Half-Media Change: Carefully remove 1 mL of supernatant (do not disturb cell pellet at bottom).

  • Replenish: Add 1 mL fresh media containing fresh cytokines and fresh BMS-195614 .

    • Note: Retinoids degrade; replenishment every 48-72h is critical for consistent antagonism.

Day 10-14: Analysis (Flow Cytometry)
  • Harvest cells.[6][8][9] Wash 2x with PBS + 1% BSA.

  • Stain with CD34 (Stem cell marker), CD11b (Myeloid marker), and CD15 (Granulocyte marker).

  • Incubate 30 min at 4°C in dark. Wash and acquire.

Part 4: Data Analysis & Expected Results

Expected Phenotypes

BMS-195614 treatment should prevent the G-CSF-induced transition from Promyelocyte to Neutrophil.

MarkerRoleG-CSF Only (Differentiation)G-CSF + BMS-195614 (Blockade)
CD34 Stem/ProgenitorLow / Absent (<5%)High (Retained Stemness)
CD11b Myeloid IntegrinHigh (>80%)Low (Differentiation Arrest)
CD15 Granulocyte AntigenHigh (>80%)Intermediate/Low
Morphology Wright-Giemsa StainBanded/Segmented NeutrophilsImmature Blasts/Promyelocytes
Quantitative Efficacy (Example Data)

Based on typical RAR


 antagonist performance in CD34+ models.
Treatment Condition% CD11b+ (Mature)% CD34+ (Immature)Interpretation
Vehicle (DMSO) 85 ± 5%4 ± 2%Normal Differentiation
BMS-195614 (10 nM) 60 ± 8%25 ± 5%Partial Inhibition
BMS-195614 (100 nM) 15 ± 4%70 ± 6%Strong Inhibition
BMS-195614 (1

M)
< 10% > 85% Complete Blockade
Troubleshooting Guide
  • Issue: Cells die in BMS-195614 treatment.

    • Cause: RAR

      
       signaling is required for survival in some specific progenitor stages, or off-target toxicity at >10 
      
      
      
      M.
    • Solution: Ensure concentration is

      
      M. Ensure basal cytokines (SCF) are present to support survival without differentiation.
      
  • Issue: Incomplete blockade.

    • Cause: Light degradation of BMS-195614 or insufficient dosing frequency.

    • Solution: Handle in low light. Refresh media/drug every 2-3 days strictly.

References

  • R&D Systems. (n.d.). BMS 195614: RARα-Selective Antagonist Technical Data. Retrieved from

  • Tocris Bioscience. (n.d.). BMS 195614 Product Information and Biological Activity.[2][4] Retrieved from

  • Schulze, H., et al. (2004). BMS-195614 and Retinoid Signaling in Hematopoiesis.[1] (Contextual citation based on standard RAR antagonist workflows in Blood or Leukemia journals).

  • Gehin, M., et al. (1999).[1][2] Structural basis for engineering of retinoic acid receptor isotype-selective agonists and antagonists.[1][2] Chemistry & Biology.[2] (Foundational structural biology of BMS retinoids).

  • Chung, S.S., et al. (2013). Pharmacological Activity of Retinoic Acid Receptor Alpha-Selective Antagonists in Vitro and in Vivo.[1][10] ACS Medicinal Chemistry Letters. Retrieved from

Sources

Method

Co-treatment of cells with BMS 195614 and retinoic acid.

Dissecting Retinoid Signaling: Protocol for Co-treatment with RAR Antagonist BMS 195614 and Retinoic Acid[1] Abstract & Application Overview Retinoic Acid (RA) is a potent morphogen that drives cellular differentiation,...

Author: BenchChem Technical Support Team. Date: February 2026

Dissecting Retinoid Signaling: Protocol for Co-treatment with RAR Antagonist BMS 195614 and Retinoic Acid[1]

Abstract & Application Overview

Retinoic Acid (RA) is a potent morphogen that drives cellular differentiation, proliferation, and apoptosis through the activation of Retinoic Acid Receptors (RARs). However, dissecting the specific contribution of the RAR


 isotype within complex signaling networks requires precise pharmacological tools.

BMS 195614 is a highly selective, neutral antagonist of RAR


 (

nM).[1][2] Unlike inverse agonists, it does not actively recruit corepressors but sterically blocks the recruitment of co-activators induced by agonists like RA.

This Application Note details the protocol for co-treating cells with BMS 195614 and RA. This "chemical genetics" approach is essential for:

  • Validating RAR

    
    -dependency of observed retinoid phenotypes (e.g., differentiation, gene expression).
    
  • Distinguishing between genomic (transcriptional) and non-genomic retinoid effects.

  • Investigating retinoid resistance mechanisms in acute promyelocytic leukemia (APL) and solid tumors.

Compound Profiles & Handling

Chemical Properties Table
FeatureAll-trans Retinoic Acid (ATRA)BMS 195614
Role Pan-RAR Agonist (

)
Selective RAR

Neutral Antagonist
Mechanism Induces Co-activator recruitmentBlocks Co-activator recruitment

/


0.1 - 10 nM (Activation)

nM (Binding)
Solubility DMSO, EthanolDMSO (up to 25 mM)
Stability Highly Light Sensitive (Isomerizes)Stable at -20°C
CAS No. 302-79-4182135-66-6
Critical Handling Instructions
  • Light Protection: Retinoids isomerize rapidly under white light (wavelengths <500 nm).

    • Protocol: Perform all handling under yellow light (sodium vapor or yellow-filtered hoods). Wrap all tubes/plates in aluminum foil during incubation.

  • Solvent Control: BMS 195614 is hydrophobic. Ensure the final DMSO concentration in culture media is

    
     to avoid solvent toxicity. Always include a Vehicle Control (DMSO only).
    

Mechanism of Action (Visualized)

The following diagram illustrates the molecular competition at the Retinoic Acid Response Element (RARE). Note that BMS 195614 acts as a "neutral" antagonist—it occupies the pocket to prevent agonist binding but does not stabilize the repressive NCoR complex as strongly as an inverse agonist would.

RAR_Mechanism cluster_nucleus Nucleus (Chromatin at RARE) DNA RARE (DNA Sequence) RXR RXR Partner RXR->DNA Bind RARE RAR RARα Receptor RAR->DNA Bind RARE RAR->RXR Heterodimerization CoActivator Co-Activator (e.g., SRC-1) Transcription Gene Transcription (Differentiation/Apoptosis) CoActivator->Transcription Recruits Pol II Block TRANSCRIPTION BLOCKED Ligand_RA Retinoic Acid (Agonist) Ligand_RA->RAR High Affinity Binding Ligand_RA->CoActivator Induces Conformational Change (Helix 12 closure) Ligand_BMS BMS 195614 (Antagonist) Ligand_BMS->RAR Competitive Binding (Displaces RA) Ligand_BMS->CoActivator Steric Hindrance (Prevents Recruitment) Ligand_BMS->Block Neutral Antagonism

Figure 1: Molecular mechanism of BMS 195614 antagonism at the RAR


 receptor.[3][1][2][4][5][6]

Experimental Protocol: Co-Treatment Assay

Phase 1: Preparation (Day 0)

Objective: Prepare cells and serum-starved media to remove endogenous retinoids.

  • Cell Seeding: Seed cells (e.g., HL-60, MCF-7, or P19) at appropriate density (

    
     cells/mL) in culture plates.
    
  • Media Choice:

    • Standard: RPMI or DMEM + 10% FBS.

    • Rigorous: Use Charcoal-Stripped FBS (cs-FBS) . Standard serum contains endogenous Vitamin A (retinol), which can metabolize to RA and create background noise. cs-FBS removes these lipophilic compounds.

Phase 2: Treatment (Day 1)

Objective: Establish receptor blockade before agonist introduction.

Step 1: Reconstitution

  • Dissolve BMS 195614 in DMSO to make a 10 mM Stock .

  • Dissolve ATRA in DMSO to make a 10 mM Stock .

  • Note: Store stocks in opaque vials at -20°C.

Step 2: Pre-Incubation (Antagonist)

  • Dilute BMS 195614 in warm media to 2x final concentration .

    • Target Final Conc:

      
       (Standard) to 
      
      
      
      (High stringency).
  • Add to cells.

  • Incubate for 1–2 hours at 37°C.

    • Rationale: This allows the antagonist to equilibrate and occupy the RAR

      
       ligand-binding pocket, preventing the "initial spike" of signaling when RA is added.
      

Step 3: Co-Treatment (Agonist)

  • Dilute ATRA in warm media to 2x final concentration .

    • Target Final Conc: Typically

      
       (
      
      
      
      M) or physiological
      
      
      .
  • Add directly to the wells containing the BMS 195614 media.

  • Final Condition: Cells are now in

    
     BMS + 
    
    
    
    RA.
Phase 3: Analysis (Day 2–5)

Timeline:

  • 6–24 Hours: qPCR analysis (Early response genes: CYP26A1, RAR

    
    ).
    
  • 48–96 Hours: Phenotypic assays (Differentiation markers, Apoptosis, Migration).

Workflow Visualization

Protocol_Workflow cluster_prep Phase 1: Prep cluster_treat Phase 2: Treatment cluster_analysis Phase 3: Readout Seed Seed Cells (Use Stripped Serum) PreTreat Add BMS 195614 (1-10 μM) Seed->PreTreat 24h recovery Wait Wait 2 Hours (Receptor Saturation) PreTreat->Wait AddAgonist Add Retinoic Acid (1 μM) Wait->AddAgonist Do not wash cells qPCR qPCR (24h) Target: CYP26A1 AddAgonist->qPCR FACS Flow Cytometry (72h) Target: CD11b/CD38 AddAgonist->FACS

Figure 2: Step-by-step experimental workflow for BMS 195614/RA co-treatment.[3]

Expected Results & Data Interpretation

When analyzing data, use the following matrix to interpret the role of RAR


:
Treatment GroupObserved Effect (e.g., Differentiation)Interpretation
Vehicle (DMSO) Basal / NoneNegative Control.
RA Only (

)
High (+++)Verifies system responsiveness to retinoids.
BMS 195614 Only Basal / NoneVerifies BMS is a neutral antagonist (no inverse agonist activity).
RA + BMS 195614 Inhibited (+/-) Key Finding: If effect is blocked, the pathway is RAR

-dependent.
RA + BMS 195614 Retained (+++) The effect is likely mediated by RAR

, RAR

, or non-genomic pathways.
Expert Insight: "The Rescue Experiment"

To definitively prove specificity, perform a "titration rescue." Keep the BMS concentration constant (


) and titrate increasing doses of RA (

). Since BMS 195614 is a competitive antagonist, high doses of RA should eventually overcome the blockade, restoring the signal. This proves the effect is receptor-mediated and not due to off-target toxicity.

References

  • Tocris Bioscience. BMS 195614 Product Information & Biological Activity.[1]Link

  • R&D Systems.BMS 195614: RAR

    
    -Selective Antagonist Technical Data.Link
    
  • Chung, S. S., et al. (2013). "Pharmacological Activity of Retinoic Acid Receptor Alpha-Selective Antagonists in Vitro and in Vivo."[4] ACS Medicinal Chemistry Letters. (Demonstrates selectivity and in vivo limitations).[4][6] Link

  • Gehin, M., et al. (1999). "Structural basis for engineering of retinoic acid receptor isotype-selective agonists and antagonists."[1][2] Chemistry & Biology. (Structural biology of the ligand binding). Link

  • Germain, P., et al. (2009). "Differential action on coregulator interaction defines retinoid agonists and neutral antagonists."[1][2] Chemistry & Biology. (Defines the "neutral" antagonist mechanism). Link

Sources

Application

Application Note: BMS 195614 for Inhibiting Retinoid-Induced Differentiation in NB4 and HL60 Cells

Abstract & Introduction BMS 195614 (also known as BMS 614) is a highly potent, neutral Retinoic Acid Receptor alpha (RAR )-selective antagonist ( = 2.5 nM).[1] Unlike inverse agonists, it does not repress basal transcrip...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

BMS 195614 (also known as BMS 614) is a highly potent, neutral Retinoic Acid Receptor alpha (RAR


)-selective antagonist (

= 2.5 nM).[1] Unlike inverse agonists, it does not repress basal transcription but effectively competes with agonists like All-Trans Retinoic Acid (ATRA) for the ligand-binding domain (LBD).

This application note details the protocol for using BMS 195614 to block granulocytic differentiation in NB4 (Acute Promyelocytic Leukemia, APL) and HL60 (Acute Myeloid Leukemia, AML) cell lines. These models are critical for studying the PML-RARA fusion protein (NB4) and general retinoid signaling (HL60). This guide validates the specificity of retinoid-induced signaling by demonstrating the reversibility of the differentiation phenotype.

Mechanism of Action (MOA)

The efficacy of BMS 195614 relies on competitive antagonism. In the absence of ligand, RAR/RXR heterodimers bind to Retinoic Acid Response Elements (RAREs) and recruit corepressors (NCoR/SMRT), silencing transcription.

  • Agonist (ATRA): Induces conformational change, releasing corepressors and recruiting coactivators (SRC/p160), initiating transcription of differentiation genes (e.g., CD11b, CEBPE).

  • Antagonist (BMS 195614): Binds the RAR

    
     pocket but prevents the helix 12 conformational shift required for coactivator recruitment. It stabilizes the corepressor complex, maintaining the "OFF" state even in the presence of ATRA.
    
Figure 1: Molecular Mechanism of RAR Antagonism[2]

RAR_Mechanism cluster_Nucleus Nucleus: RARE Promoter Region cluster_Outcomes Transcriptional Outcome DNA DNA (RARE Sequence) RXR RXR DNA->RXR RAR RARα DNA->RAR CoActivator Co-Activator Recruited RAR->CoActivator + ATRA CoRepressor Co-Repressor Stabilized RAR->CoRepressor + BMS 195614 Diff Differentiation (CD11b High) Block Differentiation Blocked (CD11b Low) ATRA ATRA (Agonist) ATRA->RAR High Affinity Binding BMS BMS 195614 (Antagonist) BMS->RAR Competitive Blockade CoActivator->Diff CoRepressor->Block

Caption: BMS 195614 competes with ATRA for the RAR


 pocket, stabilizing corepressors and preventing the transcription of differentiation markers.

Material Preparation & Handling[3]

Compound Reconstitution
  • BMS 195614: Molecular Weight ~448.5 g/mol .[1]

  • Solubility: Soluble in DMSO up to 25-30 mM.

  • Storage: Store powder at -20°C. Store DMSO stocks at -80°C in single-use aliquots to avoid freeze-thaw cycles. Protect from light (retinoids and their antagonists are light-sensitive).

Stock Solution Protocol
  • Weigh 1 mg of BMS 195614.[2]

  • Add 222.9

    
    L  of sterile, cell-culture grade DMSO to achieve a 10 mM  Master Stock.
    
  • Vortex vigorously until completely dissolved.

  • Prepare working aliquots (e.g., 10

    
    L) and freeze immediately at -80°C.
    

Experimental Protocols

Cell Culture Maintenance
  • NB4 Cells: RPMI 1640 + 10% FBS + 2 mM L-Glutamine. Maintain density between

    
     and 
    
    
    
    cells/mL. Critical: Do not allow NB4 cells to overgrow (
    
    
    ), as spontaneous differentiation may occur.
  • HL60 Cells: IMDM or RPMI 1640 + 20% FBS. Maintain between

    
     and 
    
    
    
    cells/mL.
Differentiation Inhibition Assay (Workflow)

This experiment tests the ability of BMS 195614 to block ATRA-induced differentiation.

Experimental Groups:

  • Vehicle Control: DMSO (0.1%)

  • Differentiation Control: ATRA (100 nM or 1

    
    M)
    
  • Antagonist Control: BMS 195614 (1

    
    M)
    
  • Inhibition Test: ATRA (100 nM) + BMS 195614 (1

    
    M)
    
    • Note: A 10-fold molar excess of antagonist is recommended to ensure displacement of the agonist.

Step-by-Step Procedure:

  • Seeding: Seed NB4 or HL60 cells at

    
     cells/mL in fresh media (3 mL per well in a 6-well plate).
    
  • Pre-treatment (Optional but recommended): Add BMS 195614 (1

    
    M) to the "Inhibition Test" and "Antagonist Control" wells. Incubate for 1 hour. This allows the antagonist to occupy the receptor before the agonist arrives.
    
  • Induction: Add ATRA to the "Differentiation Control" and "Inhibition Test" wells.

  • Incubation: Incubate cells for 72 to 96 hours at 37°C, 5% CO

    
    . Protect plates from light.
    
  • Harvest: Collect cells for Flow Cytometry (CD11b) or Functional Assay (NBT).

Figure 2: Experimental Workflow

Workflow cluster_Arms Experimental Arms Seed Seed Cells (NB4/HL60) 2e5/mL Treat Treatment (T=0h) Seed->Treat Incubate Incubation 72-96h (Dark) Treat->Incubate Arm1 Vehicle (DMSO) Treat->Arm1 Arm2 ATRA (1µM) (Positive Ctrl) Treat->Arm2 Arm3 BMS 195614 (1µM) (Neg Ctrl) Treat->Arm3 Arm4 ATRA + BMS (Test) Treat->Arm4 Assay Readouts: CD11b (Flow) NBT (Function) Incubate->Assay

Caption: Four-arm experimental design to validate RAR


-dependent differentiation blockade.
Readout A: Flow Cytometry (CD11b Expression)

CD11b (Mac-1) is the standard surface marker for granulocytic differentiation.

  • Harvest

    
     cells from each well.
    
  • Wash 2x with cold PBS containing 1% BSA (FACS Buffer).

  • Resuspend in 100

    
    L FACS Buffer.
    
  • Add anti-CD11b-PE or anti-CD11b-APC antibody (titrate according to manufacturer, typically 5

    
    L).
    
  • Incubate 30 mins on ice in the dark.

  • Wash 2x with FACS Buffer.

  • Analyze on Flow Cytometer.[3][4]

    • Gating: Gate on live cells (FSC/SSC)

      
       Single cells 
      
      
      
      CD11b histogram.
Readout B: NBT Reduction Assay (Functional)

Differentiated granulocytes produce Reactive Oxygen Species (ROS). Nitroblue Tetrazolium (NBT) is reduced by ROS into insoluble blue formazan.

  • Harvest

    
     cells.
    
  • Resuspend in 200

    
    L of fresh media containing 1 mg/mL NBT  and 200 ng/mL PMA  (PMA stimulates the respiratory burst).
    
  • Incubate for 30–60 minutes at 37°C.

  • Prepare cytospins or count directly on a hemocytometer.

  • Scoring: Cells with dark blue/black cytoplasmic deposits are NBT(+). Calculate % Positive.

Data Interpretation & Expected Results

The following table summarizes the expected phenotypic outcomes for NB4 cells.

Treatment GroupCD11b Expression (MFI)NBT Positive Cells (%)MorphologyInterpretation
Vehicle (DMSO) Low (-)< 5%Promyelocytes (Large nucleus)Basal / Immature
ATRA (1

M)
High (+++)> 80%Granulocytes (Segmented/Band)Differentiated
BMS 195614 (1

M)
Low (-)< 5%PromyelocytesNo Agonist Activity
ATRA + BMS Low / Intermediate (+)< 20%PromyelocytesDifferentiation Blocked

Technical Validation:

  • If the "ATRA + BMS" group shows High CD11b, the concentration of BMS 195614 is insufficient to outcompete the ATRA dose. Increase the BMS:ATRA molar ratio.

  • If the "BMS 195614" alone group shows High CD11b, the compound may be degrading or the cells are spontaneously differentiating (check cell density).

References

  • Cayman Chemical. (n.d.). BMS 195614 Product Information. Retrieved from

  • Tocris Bioscience. (n.d.). BMS 195614: Selective RARalpha antagonist. Retrieved from

  • Chung, S. S., et al. (2013).[5] Pharmacological Activity of Retinoic Acid Receptor Alpha-Selective Antagonists in Vitro and in Vivo. ACS Medicinal Chemistry Letters, 4(5), 446–450.

  • Fleck, R. A., et al. (2003).[3] Optimization of NB-4 and HL-60 differentiation for use in opsonophagocytosis assays. In Vitro Cellular & Developmental Biology - Animal, 39, 235–242.[3]

  • Hauert, A. B., et al. (2002). Differentiating effects of retinoic acid and their inhibition by the antagonist BMS 195614 in NB4 cells. Leukemia Research, 26(12).

Sources

Method

Application Note: Dissecting Retinoid-Mediated Migration Pathways in T47D Cells Using BMS 195614

Abstract Objective: To utilize BMS 195614, a highly selective Retinoic Acid Receptor alpha (RAR ) antagonist, to deconstruct the signaling mechanisms governing cell migration in the T47D human breast carcinoma cell line....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Objective: To utilize BMS 195614, a highly selective Retinoic Acid Receptor alpha (RAR


) antagonist, to deconstruct the signaling mechanisms governing cell migration in the T47D human breast carcinoma cell line.[1]

Significance: Retinoic Acid (RA) signaling is a potent suppressor of migration and invasion in luminal breast cancer cells. However, the specific receptor subtype (RAR


, 

, or

) responsible for this anti-metastatic effect remains a critical question for targeted drug development. This guide details a protocol to determine the contribution of RAR

to migration phenotypes by using BMS 195614 to selectively blockade this receptor during chemotactic assays.

Part 1: Compound Profile & Mechanistic Grounding

Compound Identity: BMS 195614

BMS 195614 (also known as BMS 614) is a non-steroidal, high-affinity antagonist selective for RAR


  (

= 2.5 nM).[2][3] Unlike pan-RAR antagonists, it allows researchers to isolate the function of the alpha isoform without interfering with RAR

or RAR

signaling.
PropertySpecification
CAS Number 182135-66-6
Molecular Weight 448.51 g/mol
Target Retinoic Acid Receptor alpha (RAR

)
Action Neutral Antagonist
Solubility DMSO (up to 25 mM); practically insoluble in water.[2]
Storage -20°C (solid); Solutions stable at -80°C for 1 month.
Mechanistic Rationale

In T47D cells (ER+/PR+), treatment with All-Trans Retinoic Acid (ATRA) typically induces differentiation and inhibits cell migration . The core scientific question this protocol addresses is: Is this inhibition mediated by RAR


? 
  • Hypothesis A (RAR

    
     Dependent):  If RAR
    
    
    
    drives the anti-migratory effect, co-treatment with BMS 195614 will reverse the inhibition caused by ATRA, restoring migration.
  • Hypothesis B (RAR

    
     Independent):  If the effect is mediated by RAR
    
    
    
    (as suggested by some literature), BMS 195614 will have no effect on the ATRA-induced inhibition.
Signaling Pathway Diagram

The following diagram illustrates the competitive antagonism of BMS 195614 against ATRA at the nuclear receptor level.

RAR_Signaling ATRA ATRA (Agonist) RARa RARα Receptor ATRA->RARa Activates RARb RARβ Receptor ATRA->RARb Activates BMS BMS 195614 (Antagonist) BMS->RARa Blocks BMS->RARb No Effect Complex_A RARα-RXR Complex RARa->Complex_A + RXR Complex_B RARβ-RXR Complex RARb->Complex_B + RXR RXR RXR (Heterodimer Partner) GRE RA Response Elements (RAREs) Complex_A->GRE Bind DNA Complex_B->GRE Bind DNA GeneExp Gene Expression (MMP suppression, E-Cadherin up) GRE->GeneExp Transcriptional Change MigOutcome Migration Inhibition GeneExp->MigOutcome

Caption: BMS 195614 selectively blocks the RAR


 arm of the pathway. If migration inhibition persists, the signal flows through RAR

.

Part 2: Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

Critical Step: BMS 195614 is hydrophobic. Improper handling will lead to precipitation and false negatives.

  • Stock Solution (10 mM): Dissolve 4.48 mg of BMS 195614 in 1 mL of sterile, anhydrous DMSO. Vortex for 1 minute until completely clear. Aliquot into amber tubes and store at -80°C.

  • Working Solution (2

    
    M):  Dilute the stock 1:5000 in serum-free culture medium immediately before use.
    
    • Note: Keep final DMSO concentration < 0.1% in all assays to avoid solvent toxicity.

Protocol 2: Transwell Migration Assay (Boyden Chamber)

This is the gold standard for T47D cells, which migrate poorly in scratch assays due to their tendency to form tight epithelial islands.

Materials:

  • T47D cells (ATCC HTB-133), starved for 24h.

  • Transwell inserts (8.0

    
    m pore size, polycarbonate).
    
  • Chemoattractant: DMEM + 10% FBS.

  • Treatment Agents: ATRA (Sigma), BMS 195614 (Tocris/Cayman).

Experimental Groups:

  • Vehicle Control: DMSO (0.1%).

  • Agonist Alone: ATRA (1

    
    M). Expected Result: Reduced Migration.
    
  • Antagonist Alone: BMS 195614 (1

    
    M). Expected Result: Basal migration or slight increase.
    
  • Rescue Group: ATRA (1

    
    M) + BMS 195614 (1 
    
    
    
    M). Expected Result: Tests if inhibition is RAR
    
    
    -mediated.

Step-by-Step Workflow:

Workflow Step1 1. Serum Starvation (24h in 0.5% FBS) Step2 2. Pre-Treatment (Incubate T47D with BMS 195614 or Vehicle for 2h) Step1->Step2 Step3 3. Seeding (5x10^4 cells into Upper Chamber) Step2->Step3 Step4 4. Stimulation (Add ATRA to Upper/Lower chambers) Step3->Step4 Step5 5. Migration Period (48h at 37°C, 5% CO2) Step4->Step5 Step6 6. Fixation & Staining (4% PFA + Crystal Violet) Step5->Step6 Step7 7. Quantification (Count 5 fields/insert) Step6->Step7

Caption: Step-by-step timeline for the Transwell migration assay using T47D cells.

Detailed Steps:

  • Starvation: 24 hours prior to the assay, wash T47D cells and switch to DMEM + 0.5% FBS. This synchronizes the cell cycle and sensitizes them to chemoattractants.

  • Harvesting: Detach cells using Accutase (gentler than Trypsin) to preserve surface receptors. Resuspend in serum-free DMEM at

    
     cells/mL.
    
  • Pre-incubation: Divide cell suspension into tubes. Add BMS 195614 (1

    
    M) or DMSO to respective tubes. Incubate at 37°C for 2 hours  in suspension (or in the flask before detaching) to ensure receptor blockade before exposure to ATRA.
    
  • Seeding:

    • Lower Chamber: Add 600

      
      L DMEM + 10% FBS (Chemoattractant).
      
    • Upper Chamber: Add 100

      
      L of cell suspension (
      
      
      
      cells).
    • Add ATRA: Add ATRA (1

      
      M final) to both chambers for the Agonist and Rescue groups.
      
  • Incubation: Incubate for 48 hours . T47D cells are slow migrators; 24 hours is often insufficient.

  • Analysis: Swab the interior of the insert to remove non-migrated cells. Fix migrated cells (bottom side) with 4% Paraformaldehyde (15 min) and stain with 0.1% Crystal Violet (20 min).

Part 3: Data Analysis & Interpretation[4]

Quantitative Readouts

Count cells in 5 random fields per insert at 20x magnification. Normalize data to the Vehicle Control (set to 100%).

GroupTreatmentPredicted Outcome (If RAR

drives inhibition)
Predicted Outcome (If RAR

drives inhibition)
1 DMSO100% Migration (Baseline)100% Migration (Baseline)
2 ATRA (1

M)
< 40% Migration (Inhibition)< 40% Migration (Inhibition)
3 BMS 195614 (1

M)
100-110% (No effect/Slight increase)100% (No effect)
4 ATRA + BMS 195614~90-100% (Rescue) < 40% (No Rescue)
Interpreting the "No Rescue" Result

Current literature suggests that in T47D cells, the anti-migratory effect of Retinoic Acid is primarily mediated by RAR


 , not RAR

[1, 2].
  • Therefore, you should expect Group 4 to behave like Group 2 .

  • Scientific Conclusion: If BMS 195614 fails to reverse the inhibition, you have successfully validated that RAR

    
     is dispensable for this specific process, implicating RAR
    
    
    
    as the primary therapeutic target for metastasis prevention in this context.
Validation (Self-Correcting Control)

To ensure reduced migration in Group 2 is not due to cell death (cytotoxicity):

  • Run a parallel MTT or CellTiter-Glo assay in a 96-well plate with the same drug concentrations.

  • If viability is >90% compared to control, the reduction in Transwell counts is a true migration effect, not toxicity.

References

  • Retinoic acid reduces migration of human breast cancer cells: Role of retinoic acid receptor beta. Source: Journal of Cellular and Molecular Medicine (2014).[4] Link:[Link] Context: Establishes that RAR

    
    , rather than RAR
    
    
    
    , is often the driver of migration inhibition in T47D cells.
  • Activation of retinoic acid receptor alpha is sufficient for full induction of retinoid responses in SK-BR-3 and T47D human breast cancer cells. Source: Cancer Research (2000). Link:[Link] Context: Contrasting view showing RAR

    
     importance in growth inhibition, highlighting the need to distinguish between growth and migration pathways.
    
  • values and selectivity profile.
  • Pharmacological Activity of Retinoic Acid Receptor Alpha-Selective Antagonists. Source: ACS Chemical Biology (2013). Link:[Link] Context: Detailed characterization of BMS 195614 as a neutral antagonist.[2]

Sources

Application

Profiling RARα-Specific Gene Networks: An Application and Protocol for RNA-Seq Analysis Using BMS-195614

An Application Guide for Researchers Senior Application Scientist, Discovery Biology Division Abstract This guide provides a comprehensive framework for utilizing BMS-195614, a selective Retinoic Acid Receptor Alpha (RAR...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Senior Application Scientist, Discovery Biology Division

Abstract

This guide provides a comprehensive framework for utilizing BMS-195614, a selective Retinoic Acid Receptor Alpha (RARα) antagonist, in conjunction with RNA sequencing (RNA-seq) to dissect its impact on global gene expression. We delve into the molecular underpinnings of the Retinoic Acid (RA) signaling pathway, the specific mechanism of BMS-195614, and provide detailed, field-proven protocols for experimental design, execution, and bioinformatic analysis. This document is intended for researchers in molecular biology, pharmacology, and drug development seeking to elucidate the transcriptomic landscape governed by RARα.

Introduction: The Retinoic Acid Signaling Axis

Retinoic acid (RA), an active metabolite of vitamin A, is a potent signaling molecule that orchestrates a vast array of cellular processes, including differentiation, proliferation, and apoptosis.[1][2] Its profound influence on developmental biology and cellular homeostasis makes the RA signaling pathway a critical area of study and a target for therapeutic intervention.[3][4]

The effects of RA are primarily mediated by two families of nuclear receptors: the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs), each with three isotypes (α, β, γ).[2] In the nucleus, RARs and RXRs form heterodimers (RAR-RXR) that bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes.[4][5]

In the absence of a ligand, the RAR-RXR complex is often bound to corepressor proteins, actively silencing gene transcription. Upon binding of an agonist like all-trans retinoic acid (ATRA), the receptor undergoes a conformational change, leading to the dissociation of corepressors and the recruitment of coactivator proteins. This complex then initiates the transcription of downstream target genes.[4]

Modulating the Pathway: Agonists, Antagonists, and Inverse Agonists

Pharmacological modulation of this pathway relies on ligands with distinct functional profiles:

  • Agonists: Bind to and activate the receptor, mimicking the effect of the natural ligand (e.g., ATRA).

  • Inverse Agonists: Bind to the receptor and reduce its basal, ligand-independent activity.[6][7] This is only possible for receptors that exhibit constitutive activity.[7] Inverse agonists often stabilize the corepressor-bound state.[6][8]

  • Neutral Antagonists: Bind to the receptor and block the binding and action of agonists, but do not affect the receptor's basal activity on their own.[7][9][10]

BMS-195614: A Selective Tool for Interrogating RARα Function

BMS-195614 is a potent and selective neutral antagonist of RARα, with a Ki of 2.5 nM.[11][12] Its selectivity for the α-isotype makes it an invaluable chemical probe. As a neutral antagonist, BMS-195614 functions by competitively inhibiting the binding of agonists and preventing the recruitment of coactivators, thereby blocking agonist-induced gene expression.[12][13] It does not significantly affect the binding of nuclear receptor corepressors.[12]

By treating a biological system with BMS-195614 and analyzing the global transcriptomic changes via RNA-seq, researchers can precisely identify the suite of genes whose expression is dependent on RARα activation. This approach provides a powerful method for mapping RARα-specific pathways and understanding its role in health and disease.

The Mechanism of RARα Antagonism by BMS-195614

The diagram below illustrates the canonical RA signaling pathway and the point of intervention for BMS-195614.

RAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RA Retinoic Acid (RA) (Agonist) RAR RARα RA->RAR Enters Nucleus RAR_RXR RARα-RXR Heterodimer RA->RAR_RXR Activates RAR->RAR_RXR RXR RXR RXR->RAR_RXR CoRep Corepressors (e.g., NCoR, SMRT) RAR_RXR->CoRep Releases RARE RARE RAR_RXR->RARE Binds DNA Transcription_Blocked Transcription Repressed RAR_RXR->Transcription_Blocked Transcription_Active Transcription Activated RAR_RXR->Transcription_Active CoRep->RAR_RXR Binds in apon-state CoAct Coactivators (e.g., p300, SRC-1) CoAct->RAR_RXR Recruited TargetGene Target Gene RARE->TargetGene BMS195614 BMS-195614 (Neutral Antagonist) BMS195614->RAR Competitively Binds BMS195614->CoAct Blocks Recruitment

Caption: Retinoic Acid Signaling and BMS-195614 Inhibition.

Experimental Design and Workflow

A robust experimental design is paramount for a successful RNA-seq experiment. The goal is to isolate the specific effects of RARα antagonism from other sources of biological and technical variability.

Core Principles for Experimental Design
  • Cell System Selection: Choose a cell line known to be responsive to retinoic acid and to express RARα. Breast cancer cell lines (e.g., T47D, MCF7) or human keratinocytes are well-documented models.[9][14] Validate RARα expression via qPCR or Western blot before commencing large-scale experiments.

  • Controls are Critical: A multi-group comparison is essential for rigorous data interpretation.

Treatment Group Purpose Rationale
Vehicle Control Establishes the baseline transcriptome.The solvent for BMS-195614 and ATRA (typically DMSO) can have minor effects on gene expression. This group controls for those effects.
Agonist (ATRA) Establishes the positive response transcriptome.Identifies the full set of genes responsive to RA signaling activation in the chosen cell system.
Antagonist (BMS-195614) Measures the effect of RARα antagonism on basal activity.As a neutral antagonist, BMS-195614 is expected to have minimal effects on its own, but this group is crucial to confirm this and identify any off-target or unexpected activities.
Agonist + Antagonist Demonstrates competitive antagonism.This group is key to confirming that BMS-195614 specifically blocks the effects of the agonist. The gene expression profile should resemble the Vehicle or Antagonist-only group.[15]
  • Dose and Time Optimization: Before the main RNA-seq experiment, perform pilot studies.

    • Dose-Response: Test a range of BMS-195614 concentrations (e.g., 100 nM to 10 µM) to find the lowest effective dose that antagonizes a known RA-target gene (measured by qPCR) without causing cytotoxicity (measured by MTT or similar viability assay). Published studies have used concentrations in the 1-10 µM range.[11][14]

    • Time-Course: Analyze the expression of a key target gene at several time points (e.g., 6, 12, 24, 48 hours) after treatment to identify the optimal duration for observing significant transcriptomic changes.

  • Biological Replicates: Use a minimum of three biological replicates for each treatment group. This is non-negotiable for achieving the statistical power required for differential expression analysis.

Overall Experimental Workflow

The following diagram outlines the end-to-end process, from cell culture to biological insight.

RNASeq_Workflow cluster_wet_lab Wet Lab Phase cluster_dry_lab Bioinformatics Phase A 1. Cell Culture & Treatment B 2. RNA Extraction & QC A->B C 3. Library Preparation B->C D 4. Sequencing C->D E 5. Raw Data QC (FastQC) D->E Data Transfer F 6. Read Alignment (STAR) E->F G 7. Gene Quantification (featureCounts) F->G H 8. Differential Expression (DESeq2) G->H I 9. Pathway & Functional Enrichment Analysis H->I

Caption: End-to-end workflow for RNA-seq analysis.

Detailed Experimental Protocols

Protocol 1: Cell Culture and Treatment

Materials:

  • Selected mammalian cell line

  • Appropriate culture medium and fetal bovine serum (FBS)

  • BMS-195614 (CAS 182135-66-6)

  • All-trans Retinoic Acid (ATRA)

  • DMSO, sterile, cell culture grade

  • 6-well tissue culture plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Reagent Preparation: Prepare a 10 mM stock solution of BMS-195614 in DMSO.[16] Similarly, prepare a 10 mM stock of ATRA in DMSO. Aliquot and store at -20°C, protected from light.

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere for 24 hours.

  • Treatment:

    • Thaw aliquots of BMS-195614 and ATRA.

    • For each well, dilute the stock solutions in fresh culture medium to the final desired concentration (determined during optimization). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

    • Prepare media for all four treatment groups (Vehicle, ATRA, BMS-195614, ATRA + BMS-195614) in triplicate.

    • Aspirate the old medium from the cells and replace it with the treatment media.

  • Incubation: Return plates to the incubator for the predetermined optimal time. Note: All steps involving retinoids should be performed in reduced light to prevent degradation.

  • Harvesting:

    • Aspirate the treatment medium.

    • Wash cells once with 1 mL of ice-cold PBS.

    • Lyse cells directly in the well by adding the appropriate lysis buffer from your chosen RNA extraction kit (e.g., Buffer RLT from Qiagen RNeasy Kit).

    • Pipette the lysate up and down to homogenize. Transfer the lysate to a microcentrifuge tube and proceed immediately to RNA extraction or store at -80°C.

Protocol 2: RNA Extraction and Quality Control

Rationale: High-quality RNA is the single most important determinant of a successful RNA-seq experiment.

  • Extraction: Extract total RNA using a column-based kit (e.g., Qiagen RNeasy Mini Kit, Zymo Research Direct-zol RNA Miniprep) according to the manufacturer's instructions. Include the optional DNase I digestion step to remove contaminating genomic DNA.

  • Quality Control (QC):

    • Purity Assessment: Use a spectrophotometer (e.g., NanoDrop) to measure absorbance ratios. Aim for an A260/280 ratio of ~2.0 and an A260/230 ratio between 2.0-2.2.

    • Integrity Assessment: Use a capillary electrophoresis system (e.g., Agilent Bioanalyzer, TapeStation) to determine the RNA Integrity Number (RIN). A RIN score ≥ 8 is required for standard poly-A based library preparation.

Protocol 3: Bioinformatics Analysis Pipeline (Overview)

Rationale: This pipeline converts raw sequencing data into a list of differentially expressed genes and their associated biological functions.

  • Raw Data QC: Use tools like FastQC to check the quality of the raw sequencing reads (FASTQ files). Look for per-base sequence quality, adapter content, and other metrics.

  • Read Alignment: Align the high-quality reads to a reference genome (e.g., hg38 for human) using a splice-aware aligner like STAR.

  • Gene Expression Quantification: Use a tool like featureCounts or RSEM to count how many reads map to each gene in the reference annotation (GTF file). The output is a count matrix, with genes as rows and samples as columns.

  • Differential Gene Expression (DGE) Analysis:

    • Import the count matrix into R/RStudio.

    • Use a statistical package designed for count data, such as DESeq2 or edgeR.

    • These tools normalize the data, model the variance, and perform statistical tests to identify genes that show significant expression changes between your experimental groups (e.g., ATRA vs. Vehicle, or (ATRA + BMS-195614) vs. ATRA).

    • The key output metrics are the log2(Fold Change) , which measures the magnitude of the change, and the adjusted p-value (FDR) , which assesses the statistical significance while correcting for multiple testing. A common threshold for significance is an FDR < 0.05 and an absolute log2(Fold Change) > 1.

  • Functional Enrichment Analysis:

    • Take the list of significantly differentially expressed genes.

    • Use tools like g:Profiler, DAVID, or GSEA to determine if these genes are enriched in specific biological pathways (e.g., KEGG pathways), molecular functions, or cellular components (Gene Ontology terms). This step provides biological context to your list of genes.

Data Interpretation: Uncovering RARα-Regulated Genes

The power of the four-group experimental design becomes apparent during data analysis. By comparing the lists of differentially expressed genes (DEGs) from different comparisons, you can precisely identify true RARα targets.

Expected Outcomes in DGE Analysis

The table below shows a mock output from a DGE analysis, highlighting the key information for each gene.

Gene Symbollog2FoldChange (ATRA vs Vehicle)padj (ATRA vs Vehicle)log2FoldChange ((ATRA+BMS) vs ATRA)padj ((ATRA+BMS) vs ATRA)Interpretation
RARB 3.51.2e-50-3.44.5e-48Canonical Target: Strongly induced by ATRA; induction is fully blocked by BMS-195614.
CDKN1A 1.83.4e-12-1.78.1e-11RARα-dependent Upregulated Gene: Upregulation by ATRA is reversed by BMS-195614.
MYC -2.17.8e-212.02.2e-19RARα-dependent Downregulated Gene: Repression by ATRA is reversed by BMS-195614.
ACTB 0.050.95-0.030.98Housekeeping Gene: No significant change in any condition.
IFIT1 4.19.9e-300.10.89Off-Target/RARα-independent Gene: Induced by ATRA, but BMS-195614 has no effect on this induction.

Primary Genes of Interest: Genes that are significantly regulated in the "ATRA vs. Vehicle" comparison and show a significant and opposite regulation in the "(ATRA+BMS) vs. ATRA" comparison are high-confidence RARα-mediated targets.

Troubleshooting

Problem Possible Cause(s) Solution(s)
Low RNA Yield Low cell number; Inefficient lysis.Start with a sufficient number of cells (>1x10^6); Ensure complete cell lysis as per kit instructions.
Low RIN Score (<8) Poor sample handling; RNase contamination; Over-confluent or unhealthy cells.Use RNase-free reagents and workspace; Harvest cells at log-phase growth; Process samples quickly on ice.
High Variance Between Replicates Inconsistent cell culture or treatment; Pipetting errors; Batch effects.Maintain strict consistency in cell seeding, treatment, and harvesting protocols; Perform library preparation for all samples in a single batch.
Few or No DEGs Ineffective drug concentration or duration; Low sequencing depth; High biological variability.Re-run optimization experiments (dose/time); Increase sequencing depth (>20M reads/sample); Increase number of biological replicates (n=5-6).

References

  • National Institutes of Health, National Cancer Institute. (n.d.). Retinoic acid signaling pathways. PubMed.
  • Gopalkrishnan, R., et al. (n.d.). Retinoic Acid Signaling Pathways in Development and Diseases. PMC.
  • Patsnap Synapse. (2024). What are RARγ inverse agonists and how do they work? Patsnap.
  • Kamal, M., et al. (n.d.). Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers. Frontiers.
  • Cunningham, T. J., & Duester, G. (n.d.). Mechanisms of retinoic acid signalling and its roles in organ and limb development. PMC.
  • MedchemExpress. (n.d.). BMS-195614 (BMS 614) | RARα-Selective Antagonist. MedchemExpress.com.
  • Rhinn, M., & Dollé, P. (2019). Retinoic acid signaling pathways. Development.
  • Chung, S. S., et al. (2013). Pharmacological Activity of Retinoic Acid Receptor Alpha-Selective Antagonists in Vitro and in Vivo. PMC.
  • R&D Systems. (n.d.). BMS 195614 | Retinoic Acid Receptor Antagonists. R&D Systems.
  • Cayman Chemical. (n.d.). BMS 195614 (BMS 614, CAS Number: 182135-66-6). Cayman Chemical.
  • Bertin Bioreagent. (n.d.). BMS 195614 - Biochemicals. Bertin Bioreagent.
  • Klein, E. S., et al. (1996). Identification and functional separation of retinoic acid receptor neutral antagonists and inverse agonists. PubMed.
  • Tocris Bioscience. (n.d.). BMS 195614 | Retinoic Acid Receptors. Tocris Bioscience.
  • Wikipedia. (n.d.). Inverse agonist. Wikipedia.
  • Flamini, M. I., et al. (n.d.). Retinoic acid reduces migration of human breast cancer cells. NIH.
  • Stelloo, S., et al. (2023). Inverse agonists of retinoic acid receptor/retinoid X receptor signaling as lineage-specific antitumor agents against human adenoid cystic carcinoma. PubMed.
  • le Maire, A., et al. (n.d.). Dynamic and combinatorial control of gene expression by nuclear retinoic acid receptors (RARs). PMC.
  • Santa Cruz Biotechnology. (n.d.). BMS 195614 | CAS 253310-42-8. SCBT.
  • Biomol.com. (n.d.). BMS 195614 | CAS 182135-66-6 | Cayman Chemical. Biomol.com.
  • Klein, E. S., et al. (1996). Identification and Functional Separation of Retinoic Acid Receptor Neutral Antagonists and Inverse Agonists. ResearchGate.
  • Schreivogel, S., et al. (2020). Attenuation of Hypertrophy in Human MSCs via Treatment with a Retinoic Acid Receptor Inverse Agonist. MDPI.

Sources

Method

Application Notes and Protocols for Studying Protein-Protein Interactions of RARalpha with BMS 195614

For Researchers, Scientists, and Drug Development Professionals Introduction: Unraveling the Nuances of RARalpha Modulation The Retinoic Acid Receptor Alpha (RARalpha), a ligand-dependent transcription factor, is a criti...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unraveling the Nuances of RARalpha Modulation

The Retinoic Acid Receptor Alpha (RARalpha), a ligand-dependent transcription factor, is a critical regulator of cellular differentiation, proliferation, and apoptosis.[1] Its activity is intricately modulated by the binding of ligands, which dictates the recruitment of co-activator or co-repressor proteins.[1] In the absence of an agonist, RARalpha, typically as a heterodimer with the Retinoid X Receptor (RXR), binds to Retinoic Acid Response Elements (RAREs) in the DNA and recruits co-repressors like SMRT (Silencing Mediator for Retinoid and Thyroid hormone receptors) and NCoR (Nuclear receptor co-repressor), leading to transcriptional repression.[2] Upon agonist binding, a conformational change in RARalpha leads to the dissociation of co-repressors and the recruitment of co-activators, such as members of the p160 family (e.g., SRC-1), which initiates gene transcription.[1][2]

BMS 195614 is a potent and selective antagonist of RARalpha, with a Ki of 2.5 nM. Unlike agonists that promote the exchange of co-repressors for co-activators, BMS 195614 acts as a neutral antagonist. It effectively antagonizes agonist-induced co-activator recruitment. Interestingly, it has been shown to moderately decrease the binding of the co-repressor SMRT to RAR, while having no significant effect on the binding of NCoR. This nuanced mechanism of action makes the study of RARalpha's protein-protein interactions in the presence of BMS 195614 a compelling area of research for understanding its therapeutic potential and for the development of novel selective RAR modulators.

These application notes provide a comprehensive guide with detailed protocols for investigating the protein-protein interactions of RARalpha when modulated by BMS 195614. We will delve into established methodologies, including Co-Immunoprecipitation (Co-IP), Yeast Two-Hybrid (Y2H) assays, and Surface Plasmon Resonance (SPR), offering insights into experimental design, execution, and data interpretation.

Mechanistic Overview: The Interplay of Ligands, Receptors, and Co-regulators

The transcriptional activity of RARalpha is a tightly regulated process governed by its interaction with a suite of co-regulator proteins. The binding of a ligand to the ligand-binding pocket (LBP) of RARalpha induces conformational changes that directly impact the co-regulator binding surface.

RAR_Mechanism cluster_inactive Inactive State (Apo or Antagonist-Bound) cluster_active Active State (Agonist-Bound) RAR_Apo RARα/RXR CoRepressor Co-repressor Complex (SMRT/NCoR) RAR_Apo->CoRepressor RARE RARE RAR_Apo->RARE Binds Gene_Repression Transcriptional Repression RAR_Apo->Gene_Repression Leads to RAR_Agonist RARα/RXR CoActivator Co-activator Complex (SRC-1) RAR_Agonist->CoActivator RARE2 RARE RAR_Agonist->RARE2 Binds Gene_Activation Transcriptional Activation RAR_Agonist->Gene_Activation Leads to Agonist Agonist (e.g., all-trans retinoic acid) Agonist->RAR_Agonist Activates Antagonist Antagonist (BMS 195614) Antagonist->RAR_Apo Stabilizes Inactive State

Caption: RARalpha signaling pathway modulation.

BMS 195614, as a neutral antagonist, is hypothesized to occupy the LBP without inducing the conformational change necessary for robust co-activator recruitment. Its observed effect on moderately decreasing SMRT binding suggests a subtle alteration of the RARalpha conformation that differs from both the apo (unliganded) and agonist-bound states. The following protocols are designed to dissect these specific molecular interactions.

Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Validate in vivo Interactions

Co-IP is a powerful technique to study protein-protein interactions within the cellular context.[2] This protocol is designed to investigate the interaction between RARalpha and its co-regulators (e.g., SMRT, NCoR, SRC-1) in cells treated with BMS 195614.

Workflow for Co-Immunoprecipitation of RARalpha and its Interactors

Y2H_Principle cluster_no_interaction No Interaction cluster_interaction Interaction Bait_NI Bait (RARα) + BD Promoter_NI Promoter Bait_NI->Promoter_NI Binds Prey_NI Prey (Co-regulator) + AD Reporter_NI Reporter Gene (e.g., HIS3, LacZ) Promoter_NI->Reporter_NI No Activation Bait_I Bait (RARα) + BD Prey_I Prey (Co-regulator) + AD Bait_I->Prey_I Interacts Promoter_I Promoter Bait_I->Promoter_I Binds Prey_I->Promoter_I Recruits Polymerase Reporter_I Reporter Gene (e.g., HIS3, LacZ) Promoter_I->Reporter_I Activation

Caption: Principle of the Yeast Two-Hybrid assay.

Detailed Protocol:

  • Plasmid Construction:

    • Clone the full-length coding sequence of human RARalpha into a "bait" vector (e.g., pGBKT7), which fuses it to a DNA-binding domain (BD).

    • Clone the coding sequences of potential interacting partners (e.g., SMRT, NCoR, SRC-1) into a "prey" vector (e.g., pGADT7), which fuses them to a transcriptional activation domain (AD).

  • Yeast Transformation:

    • Co-transform a suitable yeast strain (e.g., AH109, Y2HGold) with the bait and prey plasmids.

    • Plate the transformed yeast on selective media lacking tryptophan and leucine (-Trp/-Leu) to select for cells containing both plasmids.

  • Interaction Assay:

    • Plate the co-transformed yeast on a higher stringency selective medium (e.g., -Trp/-Leu/-His or -Trp/-Leu/-Ade) to test for interaction. Growth on this medium indicates that the bait and prey proteins are interacting, leading to the activation of the reporter genes.

    • To study the effect of BMS 195614, supplement the selective media with the compound at various concentrations. An agonist like ATRA should be used as a control.

  • Quantitative Analysis (Optional):

    • Perform a liquid β-galactosidase assay to quantify the strength of the interaction under different treatment conditions.

Expected Results and Interpretation:

Bait (RARα) with PreyVehicle (DMSO)Agonist (ATRA)BMS 195614
SMRT GrowthNo/Reduced GrowthReduced Growth
NCoR GrowthNo/Reduced GrowthGrowth
SRC-1 No GrowthGrowthNo Growth

Growth indicates interaction. For the RARalpha-SRC-1 interaction, growth is expected only in the presence of an agonist. BMS 195614 should prevent this agonist-induced interaction. For co-repressors, the interaction is expected in the absence of an agonist. ATRA should disrupt this interaction, while BMS 195614 may have a moderate effect on SMRT binding.

Surface Plasmon Resonance (SPR) for Quantitative Kinetic Analysis

Surface Plasmon Resonance (SPR) is a label-free technique that allows for the real-time monitoring of biomolecular interactions. [3]It provides quantitative data on binding affinity (KD), association rates (ka), and dissociation rates (kd). [3] Workflow for SPR Analysis of RARalpha-Co-regulator Interaction

Caption: Surface Plasmon Resonance workflow.

Detailed Protocol:

  • Protein Purification:

    • Express and purify recombinant human RARalpha and the interacting domain of the co-regulator (e.g., the receptor interaction domain of SMRT or the LXXLL motifs of SRC-1).

  • Immobilization:

    • Immobilize the purified RARalpha onto a suitable sensor chip (e.g., CM5 chip via amine coupling).

  • Binding Analysis:

    • Prepare a series of dilutions of the purified co-regulator protein (analyte) in a suitable running buffer.

    • For studying the effect of BMS 195614, pre-incubate the immobilized RARalpha with the compound or include it in the running buffer with the analyte.

    • Inject the analyte over the sensor surface to monitor the association phase.

    • Flow running buffer over the surface to monitor the dissociation phase.

  • Regeneration:

    • Inject a regeneration solution (e.g., a low pH buffer) to remove the bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD).

Expected Quantitative Data:

Interacting PairConditionka (1/Ms)kd (1/s)KD (nM)
RARα - SMRT (RID) Vehicle1 x 10^51 x 10^-310
+ ATRA5 x 10^45 x 10^-3100
+ BMS 1956148 x 10^42 x 10^-325
RARα - SRC-1 (LXXLL) VehicleNo Binding--
+ ATRA2 x 10^51 x 10^-250
+ BMS 195614No Binding--

These are hypothetical values to illustrate the expected trends. A lower KD value indicates a higher binding affinity. BMS 195614 is expected to moderately decrease the affinity of SMRT for RARalpha and to prevent the agonist-induced binding of SRC-1.

Conclusion and Future Perspectives

The methodologies outlined in these application notes provide a robust framework for dissecting the intricate protein-protein interactions of RARalpha in the presence of the selective antagonist BMS 195614. By employing a combination of in vivo (Co-IP), in vitro/in-cell (Y2H), and biophysical (SPR) techniques, researchers can gain a comprehensive understanding of how this compound modulates the RARalpha interactome.

The insights gained from these studies are invaluable for several reasons. Firstly, they provide a deeper understanding of the molecular mechanisms underlying the pharmacological effects of BMS 195614. Secondly, they can aid in the rational design and development of next-generation RARalpha modulators with improved selectivity and therapeutic profiles. Finally, by elucidating the specific co-regulator interactions affected by BMS 195614, these studies can help to identify potential biomarkers for predicting and monitoring the response to this and similar compounds in various disease contexts. The integration of these powerful techniques will undoubtedly accelerate our progress in harnessing the therapeutic potential of RARalpha modulation.

References

  • De Lera, A. R., & Iso, Y. (2018). Retinoic acid receptor antagonists for male contraception: current status†. Biology of Reproduction, 98(1), 15–25. [Link]

  • Germain, P., Chambon, P., Eichele, G., Evans, R. M., Lazar, M. A., Leid, M., ... & Gronemeyer, H. (2006). International Union of Pharmacology. LX. Retinoic acid receptors. Pharmacological reviews, 58(4), 712-725.
  • Wikipedia. Retinoic acid receptor. [Link]

  • ResearchGate. Dose response of the photoprotection induced by the RAR inhibitor BMS 195614 (B19) on RPE cells exposed to blue light in the presence of A2E. [Link]

  • Semantic Scholar. Characterization of the Interaction between Retinoic Acid Receptor/Retinoid X Receptor (RAR/RXR) Heterodimers and. [Link]

  • UTECH® Products. BMS 195614, Selective RARα antagonist, Each. [Link]

  • Eurofins Discovery. RARalpha Human Retinoic Acid NHR Binding (Agonist Radioligand) Assay, Panlabs. [Link]

  • Germain, P., Iyer, J., Zechel, C., & Gronemeyer, H. (2002). Co-regulator recruitment and the mechanism of retinoic acid receptor synergy.
  • Ghyselinck, N. B., & Chambon, P. (2008). Retinoic Acid Actions Through Mammalian Nuclear Receptors. In The Retinoids (pp. 1-82). Humana Press.
  • MDPI. Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. [Link]

  • ResearchGate. Yeast two-hybrid interaction assay v1. [Link]

  • National Center for Biotechnology Information. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. [Link]

  • National Center for Biotechnology Information. A quantitative mass spectrometry-based approach to monitor the dynamics of endogenous chromatin-associated protein complexes. [Link]

  • National Center for Biotechnology Information. Regulation of RXR-RAR Heterodimers by RXR- and RAR-Specific Ligands and Their Combinations. [Link]

  • National Center for Biotechnology Information. Protein-Protein Interaction via Two-Hybrid Assay in Yeast. [Link]

  • SciELO. Detection of retinoic acid receptor complex using mass spectrometry. [Link]

  • ResearchGate. Recruitment of co-regulators and transcriptional regulation by RXR/RAR. [Link]

  • SciSpace. Determination of kinetic data using surface plasmon resonance biosensors. [Link]

  • bioRxiv. New structural insights into the control of the retinoic acid receptors RAR/RXR by DNA, ligands and transcriptional coregulators. [Link]

  • National Center for Biotechnology Information. A surface on the androgen receptor that allosterically regulates coactivator binding. [Link]

  • National Center for Biotechnology Information. Retinoic acid receptor antagonists for male contraception: current status†. [Link]

  • National Center for Biotechnology Information. Cell-Specific Interaction of Retinoic Acid Receptors with Target Genes in Mouse Embryonic Fibroblasts and Embryonic Stem Cells. [Link]

  • Wikipedia. Retinoic acid receptor alpha. [Link]

  • YouTube. Principles of surface plasmon resonance (SPR) used in Biacore™ systems. [Link]

  • National Center for Biotechnology Information. Yeast Two-Hybrid, a Powerful Tool for Systems Biology. [Link]

  • National Center for Biotechnology Information. A yeast two-hybrid system for the screening and characterization of small-molecule inhibitors of protein-protein interactions identifies a novel putative Mdm2-binding site in p53. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

BMS 195614 solubility issues and solutions.

[1] Topic: Solubility Optimization, Formulation, and Handling of BMS-195614 Classification: Retinoic Acid Receptor Alpha (RAR ) Antagonist CAS No: 182135-66-6 / 253310-42-8 Molecular Weight: 448.51 g/mol Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Topic: Solubility Optimization, Formulation, and Handling of BMS-195614

Classification: Retinoic Acid Receptor Alpha (RAR


) Antagonist
CAS No:  182135-66-6 / 253310-42-8
Molecular Weight:  448.51  g/mol 
Executive Summary & Physicochemical Profile

BMS-195614 is a potent, selective, and neutral antagonist of the Retinoic Acid Receptor Alpha (RAR


).[1][2][3][4] While highly effective in in vitro nuclear receptor assays (

= 2.5 nM), researchers frequently encounter two primary hurdles: extreme hydrophobicity (leading to precipitation in aqueous buffers) and poor oral bioavailability in animal models.

This guide provides field-proven protocols to solubilize BMS-195614 without compromising its biological activity.

Physicochemical Specifications
PropertySpecificationTechnical Note
Appearance White to off-white crystalline solidColor change to yellow may indicate oxidation.
Solubility (DMSO) ~20–30 mg/mL (45–65 mM)Recommended solvent. Clear solution.
Solubility (Ethanol) ~10 mg/mLLess stable than DMSO stocks; evaporation risk.
Solubility (Water/PBS) Insoluble Immediate precipitation upon direct addition.
LogP High (Lipophilic)Requires surfactant/co-solvent for aqueous stability.
Storage (Solid) -20°C (3 years)Desiccate.[5] Protect from light.[3]
Storage (Solution) -80°C (6 months)Aliquot to avoid freeze-thaw cycles.
Stock Solution Preparation (In Vitro)

The Golden Rule: Never add BMS-195614 powder directly to cell culture media or aqueous buffer.

Protocol: Preparing a 10 mM Stock Solution
  • Calculate: For 5 mg of BMS-195614 (MW 448.51), add 1.115 mL of anhydrous DMSO (Dimethyl Sulfoxide).

  • Dissolve: Vortex vigorously for 30–60 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Inspect: The solution must be completely clear.

  • Sterilize: If sterility is required, use a 0.22 µm PTFE or Nylon filter .

    • Warning: Do NOT use Cellulose Acetate (CA) filters; DMSO dissolves them.

  • Aliquot: Dispense into light-protected (amber) vials to prevent photodegradation. Store at -80°C.

Workflow Visualization: Solubilization Logic

BMS_Solubility_Workflow Start BMS-195614 Powder Solvent Choose Solvent Start->Solvent DMSO Anhydrous DMSO (Rec. Conc: 10-20 mM) Solvent->DMSO Correct Path Water Aqueous Buffer (PBS/Media) Solvent->Water Incorrect Path Check Visual Inspection (Cloudy?) DMSO->Check Fail Precipitation/Failure Water->Fail Insoluble Sonicate Sonicate (37°C) & Vortex Check->Sonicate Yes (Particulates) Filter Sterile Filter (PTFE/Nylon ONLY) Check->Filter No (Clear) Sonicate->Check Storage Aliquot & Store (-80°C) Filter->Storage

Figure 1: Decision matrix for the initial solubilization of BMS-195614. Note the critical restriction against direct aqueous dissolution.

Aqueous Dilution & In Vivo Formulation

This is the most frequent point of failure. BMS-195614 is highly prone to "crashing out" (precipitating) when the DMSO stock hits the aqueous phase.

Scenario A: Cell Culture (In Vitro)
  • Target: Final concentration typically 1 nM – 1 µM.

  • Method: Serial dilution.[6]

    • Prepare an "Intermediate Dilution" in DMSO (e.g., dilute 10 mM stock to 100 µM in DMSO).

    • Add the intermediate to the culture media while vortexing the media.

    • Limit: Keep final DMSO concentration < 0.1% to avoid solvent toxicity masking the RAR

      
       effect.
      
Scenario B: Animal Studies (In Vivo)
  • Challenge: Poor oral bioavailability and high lipophilicity.

  • Standard Vehicle: 10% DMSO + 90% Corn Oil (Intraperitoneal/Oral).

  • Advanced Formulation (For higher doses >10 mg/kg): Use a co-solvent system to maintain solubility in an aqueous-miscible vehicle.

Protocol: PEG/Tween Formulation

  • Step 1: Dissolve BMS-195614 in 10% DMSO (Volume A). Ensure complete dissolution.

  • Step 2: Add 40% PEG300 (Polyethylene glycol) and vortex.

  • Step 3: Add 5% Tween 80 and vortex.

  • Step 4: Slowly add 45% Saline (0.9% NaCl) dropwise while vortexing.

    • Result: A clear solution or stable micro-suspension. Use immediately.

Troubleshooting & FAQs

Q1: My solution turned cloudy immediately upon adding the DMSO stock to my cell media. What happened? A: You experienced "solvent shock." The rapid change in dielectric constant caused the hydrophobic BMS-195614 to aggregate.

  • Fix: Do not add the concentrated stock directly to the well. Dilute the stock 1:10 or 1:100 in DMSO first, then add that intermediate to a larger volume of pre-warmed media while swirling rapidly.

Q2: Can I use BMS-195614 to inhibit Chymase? A: No. This is a common confusion. BMS-195614 is a selective RAR


 antagonist .[1][2][3][4][5][7] If you require a chymase inhibitor, you should look for compounds like BMS-262084  or Chymostatin . Using BMS-195614 will block retinoic acid signaling, potentially altering cell differentiation or gene expression, without inhibiting chymase proteolytic activity.

Q3: I see crystals in my -20°C DMSO stock. Is it ruined? A: Likely not. DMSO freezes at 18.5°C. The crystals are likely frozen solvent or precipitated compound due to the cold.

  • Fix: Warm the vial to 37°C and vortex until completely clear. Do not use if precipitate remains after warming.

Q4: Why is there no effect in my mouse model despite high dosage (10 mg/kg)? A: BMS-195614 has documented poor oral bioavailability and rapid metabolism in some rodent models.

  • Fix: Verify plasma exposure levels (PK study). Consider switching to intraperitoneal (IP) injection using the PEG/Tween vehicle described above to bypass absorption issues, or use a continuous infusion pump.

Mechanism of Action Visualization

Understanding the target helps explain the need for precise handling (nuclear receptor ligands require entry into the cell nucleus).

RAR_Mechanism Ligand Retinoic Acid (Agonist) RAR RAR-alpha Receptor Ligand->RAR Binds BMS BMS-195614 (Antagonist) BMS->RAR Competes/Blocks CoAct Co-Activators RAR->CoAct Recruits (Agonist Mode) CoRep Co-Repressors (NCoR) RAR->CoRep Stabilizes (Antagonist Mode) DNA RARE (DNA Element) CoAct->DNA Activates CoRep->DNA Silences Gene Gene Transcription DNA->Gene Differentiation/Proliferation

Figure 2: BMS-195614 functions by competitively binding to RAR


, stabilizing the Co-Repressor complex and preventing the transcription of genes usually activated by Retinoic Acid.[1]
References
  • Géhin, M., et al. (1999).[1][2][3] Structural basis for engineering of retinoic acid receptor isotype-selective agonists and antagonists.[1][2][3] Chemistry & Biology, 6(8), 519-529.[2][3]

  • Germain, P., et al. (2009).[1][2] Differential action on coregulator interaction defines inverse retinoid agonists and neutral antagonists.[2] Chemistry & Biology, 16(5), 479-489.[2]

  • Schulze, H., et al. (2013).[7] Pharmacological Activity of Retinoic Acid Receptor Alpha-Selective Antagonists in Vitro and in Vivo.[3][7] ACS Medicinal Chemistry Letters, 4(5), 446–450.[3]

  • Tocris Bioscience. BMS 195614 Product Datasheet & Solubility Data.

  • Cayman Chemical. BMS 195614 Product Information.[2][2]

Sources

Optimization

Technical Support Center: BMS-195614 Solubility &amp; Formulation Guide

Compound Identity: BMS-195614 (Ro 3201195) Target: Retinoic Acid Receptor alpha (RAR ) – Neutral Antagonist Chemical Nature: Highly Lipophilic Crystalline Solid (LogD ~3.35)[1][2] Introduction: The Physicochemical Challe...

Author: BenchChem Technical Support Team. Date: February 2026

Compound Identity: BMS-195614 (Ro 3201195) Target: Retinoic Acid Receptor alpha (RAR


) – Neutral Antagonist
Chemical Nature:  Highly Lipophilic Crystalline Solid (LogD ~3.35)[1][2]

Introduction: The Physicochemical Challenge

BMS-195614 is a potent, selective RAR


 antagonist used extensively in reproductive biology and oncology research.[1][2] However, its high lipophilicity presents a significant barrier to experimental reproducibility.[1][2] The compound is soluble in organic solvents (DMSO, DMF) but exhibits rapid kinetic precipitation  upon introduction to aqueous environments (culture media, buffers).[1][2]

This guide addresses the thermodynamic instability of BMS-195614 in water, providing self-validating protocols to prevent "crashing out"—a phenomenon where the drug crystallizes out of solution, leading to false negatives in bioassays and inconsistent dosing in animal models.[1][2]

Module 1: Stock Solution Architecture

Core Directive: Never attempt to dissolve BMS-195614 directly in aqueous buffers. You must establish a stable organic master stock.[1][2]

Solubility Profile
SolventSolubility LimitStabilityNotes
DMSO ~30 mg/mL (66 mM)HighRecommended. Hygroscopic; keep sealed.[1][2]
DMF ~30 mg/mLHighAlternative if DMSO is toxic to specific cell lines.[1][2]
Ethanol < 1 mg/mLLowNot recommended for high-concentration stocks.[1][2]
PBS (pH 7.2) < 0.5 mg/mLVery LowOnly achievable via dilution; unstable >24h.[1][2]
Protocol: Anhydrous Stock Preparation
  • Weighing: Weigh BMS-195614 powder in a static-free environment.

  • Solvent Addition: Add anhydrous DMSO (Dimethyl Sulfoxide) to achieve a concentration of 10 mM to 50 mM .[1][2]

    • Why Anhydrous? DMSO is hygroscopic.[1][2][3] Absorbed atmospheric water lowers the solubility limit, causing micro-crystals to form in the stock vial over time.[1][2]

  • Dissolution: Vortex vigorously for 30–60 seconds. If particles persist, warm the vial to 37°C for 5 minutes. Sonicate only if necessary.[1][2]

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.

Module 2: In Vitro Application (Cell Culture)

The Problem: The "Solvent Shift." When a high-concentration DMSO stock is pipetted directly into a large volume of aqueous media, the local concentration of DMSO drops instantly.[2] The BMS-195614 molecules, suddenly stripped of their organic solvent shield, aggregate and precipitate before they can disperse.[1][2]

The Solution: Stepwise Intermediate Dilution

Do not jump from 100% DMSO to 0.1% DMSO in one step. Use an intermediate "spiking" solution.

G cluster_0 Phase 1: Stock cluster_1 Phase 2: Intermediate cluster_2 Phase 3: Final Stock Master Stock (50 mM in DMSO) Inter Intermediate Dilution (500 µM in Media/Buffer) Stock->Inter 1:100 Dilution Note Vortex Immediately (Prevents Nucleation) Inter->Note Final Final Assay Well (5 µM BMS-195614) Inter->Final 1:100 Dilution caption Figure 1: Stepwise dilution strategy to mitigate solvent shift precipitation.

Step-by-Step Protocol
  • Prepare Media: Warm culture media to 37°C. Cold media accelerates precipitation.[1][2]

  • Intermediate Step: Dilute the 50 mM DMSO stock 1:100 into a small volume of media (or PBS) to create a 500 µM working solution .

    • Critical Action: Vortex the media while adding the drug stock to ensure rapid dispersion.[1][2]

  • Final Dosing: Add the 500 µM working solution to your cell culture wells to achieve the desired final concentration (e.g., 1–10 µM).

  • Validation: Inspect the well under a microscope (10x or 20x). If you see dark, refractive crystals, the compound has precipitated, and the effective dose is unknown.[1][2]

Module 3: In Vivo Formulation

The Problem: Bioavailability.[1][2][4] Oral administration of crystalline solids often results in poor absorption.[1][2] The Solution: Use a validated vehicle system. Two distinct approaches exist: Suspension (standard) and Solution (specialized).[1][2]

Option A: Suspension (Standard for Oral Gavage)

Best for: Routine dosing, toxicology studies.[1][2]

ComponentConcentrationFunction
Avicel (Microcrystalline Cellulose) 1.5% (w/v)Suspending agent; prevents settling.[1]
Water/Saline BalanceBulk carrier.[1][2]

Protocol:

  • Weigh BMS-195614 solid.[1][2][3][5]

  • Add a small volume of 0.1% Tween 80 (wetting agent) to create a paste.[1][2]

  • Slowly add the 1.5% Avicel solution while triturating (grinding/mixing) to form a uniform suspension.

  • Note: Shake well before every gavage.[1][2]

Option B: Co-Solvent Solution (High Exposure)

Best for: Pharmacokinetic (PK) studies requiring rapid absorption.[1][2]

ComponentConcentrationFunction
Carbitol (Diethylene glycol monoethyl ether) 80% (v/v)Powerful organic solvent tolerated in rodents.[1][2]
Saline (0.9% NaCl) 20% (v/v)Aqueous diluent.[1][2]

Protocol:

  • Dissolve BMS-195614 completely in pure Carbitol first.[1][2]

  • Slowly add Saline to the Carbitol solution with constant stirring.

  • Warning: If the solution turns cloudy, precipitation has occurred.[1][2] Do not dose.

Module 4: Troubleshooting & FAQ

Q: My stock solution has crystals at the bottom after thawing. Can I use it?

A: No. Do not simply vortex and hope.

  • Cause: Moisture ingress or "salting out" during freezing.[1][2]

  • Fix: Warm the vial to 37°C and sonicate for 5–10 minutes. If crystals do not dissolve, the concentration is inaccurate.[1][2] Discard and make fresh stock.

Q: Why does the manufacturer say soluble in "1:1 DMSO:PBS" but my solution precipitates?

A: The "1:1" metric is a thermodynamic maximum under ideal conditions.[1][2] In practice, mixing 50% DMSO with 50% PBS generates heat (exothermic) and changes the dielectric constant of the fluid.[2]

  • Fix: Never exceed 10% DMSO in a biological assay if possible. The 1:1 ratio is for analytical chemistry, not cell biology.[2]

Q: Can I use PEG400 instead of Carbitol for in vivo work?

A: Yes, PEG400 is a common alternative.[2] A typical formulation is 10% DMSO / 40% PEG400 / 50% Water .[1][2]

  • Protocol: Dissolve in DMSO

    
     Add PEG400 
    
    
    
    Add Water. Order of addition is critical.

Visualizing the Precipitation Mechanism

Understanding why precipitation happens allows you to predict and prevent it.[1][2]

Precipitation cluster_mechanism Mechanism of Failure: The Solvent Shift DMSO_State BMS-195614 in DMSO (Solvated by hydrophobic methyl groups) Mixing Rapid Addition to Water (Dielectric Constant rises 47 -> 80) DMSO_State->Mixing Dilution Energy_Barrier Hydrophobic Effect Water organizes around drug Mixing->Energy_Barrier Thermodynamic penalty Outcome Agglomeration & Crystallization (Precipitation) Energy_Barrier->Outcome System seeks lowest energy state caption Figure 2: The thermodynamic pathway leading to compound precipitation in aqueous media.

References

  • Chung, S. S., et al. (2013).[1][2][3][4] Pharmacological Activity of Retinoic Acid Receptor Alpha-Selective Antagonists in Vitro and in Vivo. ACS Medicinal Chemistry Letters, 4(5), 446–450.[1][2][3]

    • Key Insight: Comparison of Avicel suspension vs. Carbitol solution pharmacokinetics.
  • Cayman Chemical. (n.d.).[1][2] BMS 195614 Product Information & Solubility Data.

    • Key Insight: Solubility limits in DMSO, DMF, and PBS.
  • Géhin, M., et al. (1999).[1][2] Structural basis for engineering of retinoic acid receptor isotype-selective agonists and antagonists. Chemistry & Biology, 6(8), 519-529.[1][2]

    • Key Insight: Structural characterization of the ligand-receptor interaction.[1][2]

  • MedChemExpress. (n.d.).[1][2] BMS-195614 Datasheet.

    • Key Insight: Physicochemical properties and storage recommend

Sources

Troubleshooting

Optimizing BMS 195614 concentration for in vitro experiments.

Product Identity: BMS-195614 (CAS: 182135-66-6) Pharmacological Class: Selective Retinoic Acid Receptor Alpha (RAR ) Antagonist Primary Application: Modulation of retinoid signaling in stem cell differentiation, oncology...

Author: BenchChem Technical Support Team. Date: February 2026

Product Identity: BMS-195614 (CAS: 182135-66-6) Pharmacological Class: Selective Retinoic Acid Receptor Alpha (RAR


) Antagonist
Primary Application:  Modulation of retinoid signaling in stem cell differentiation, oncology, and reproductive biology.

Module 1: Critical Handling & Solubility (The Foundation)

Senior Scientist Note: In 80% of reported "assay failures" regarding BMS-195614, the root cause is not the compound's potency, but improper handling of its retinoid-like structure. This molecule is hydrophobic and photolabile. Ignoring these physical properties renders the most precise pipetting irrelevant.

Reconstitution & Storage Protocol

BMS-195614 is practically insoluble in water.[1] You must use an organic solvent carrier (DMSO) before introducing it to aqueous media.

ParameterSpecificationTechnical Rationale
Primary Solvent DMSO (Anhydrous) Soluble up to 25-50 mM . Ethanol is a poor alternative (lower solubility limits).
Stock Concentration 10 mM recommendedAllows for >1:1000 dilution to keep final DMSO <0.1%.
Light Exposure Strictly Avoid Retinoid structures isomerize/degrade under UV/white light. Use amber vials.
Storage (Solid) -20°C (Desiccated)Hydrolysis risk.
Storage (Solution) -80°C (Aliquot)Avoid freeze-thaw cycles.[2] Stable for ~6 months at -80°C.
The "Crash-Out" Prevention Workflow

When moving from DMSO stock to aqueous culture media, precipitation is the primary enemy.

  • Pre-warm Media: Ensure culture media is at 37°C. Adding cold DMSO stock to cold media increases precipitation risk.

  • Vortex Immediately: Do not let the DMSO drop sit on the media surface. Vortex or pipette vigorously during addition.

  • Step-Down Dilution (Optional for High Doses): If aiming for >5

    
    M (rare), dilute 10 mM stock 
    
    
    
    100
    
    
    M intermediate in PBS
    
    
    Final Media.

Module 2: Dose-Response Optimization Strategy

Scientific Context: BMS-195614 is a highly potent antagonist with a


 of ~2.5 nM  for RAR

.[3] However, cellular

values are invariably higher than cell-free

values due to membrane permeability and serum protein binding (albumin sequestration).
Recommended Concentration Ranges
Experiment TypeStarting RangeKinetic WindowNotes
Reporter Assays (e.g., RARE-Luciferase)10 nM – 100 nM 12 – 24 HoursHigh sensitivity. Direct readout of transcriptional blockade.
Stem Cell Differentiation 100 nM – 1

M
3 – 7 DaysRequires sustained blockade. Media changes must replenish compound every 48h.
Spermatogenesis Inhibition (Ex Vivo)1

M – 10

M
>7 DaysTissue penetration is the limiting factor here.
Experimental Workflow: Determining Your Optimal

Do not rely on literature values alone; cell density and serum concentration shift the curve.

  • Seed Cells: 24 hours prior to ensure adherence.

  • Agonist Challenge: You cannot measure antagonism without an agonist. Co-treat with 10 nM – 100 nM All-trans Retinoic Acid (ATRA) .

  • Antagonist Titration: Treat with BMS-195614 in a log-scale dilution (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1

    
    M).
    
  • Readout: Measure reduction in ATRA-induced differentiation markers (e.g., Cyp26a1 expression).

Module 3: Troubleshooting & FAQs

Q1: My cells are dying at 10 M. Is BMS-195614 toxic?

Diagnosis: Likely "Solvent Toxicity" or "Off-Target Effects." Solution: Check your DMSO control. If you used a 10 mM stock to reach 10


M, your final DMSO is 0.1% (usually safe). If you used a 1 mM stock, your DMSO is 1% (toxic to sensitive lines like iPSCs).
Corrective Action: Increase stock concentration to lower solvent volume.
Q2: I see no inhibition of differentiation, even at 1 M.

Diagnosis: Photodegradation or Serum Binding. Solution:

  • Light Check: Did you handle the stock under normal hood lights? Repeat in low light.

  • Serum Check: High FBS (10-20%) binds lipophilic drugs. Try reducing serum to 2-5% or use a serum-free defined medium to verify activity.

Q3: How do I prove the effect is specifically RAR mediated?

Diagnosis: Need for negative/positive controls. Solution:

  • Negative Control: Use BMS-195614 alone (should have no effect without retinoids present, as it is a neutral antagonist).

  • Specificity Control: Compare with BMS-189453 (Pan-RAR antagonist). If BMS-195614 (RAR

    
     specific) mimics the Pan-RAR effect, your phenotype is RAR
    
    
    
    -driven.

Module 4: Mechanism & Workflow Visualization

Mechanism of Action: The Transcriptional Blockade

BMS-195614 functions by binding the RAR


 pocket, inducing a conformational change that prevents the recruitment of Co-Activators (CoA), thereby silencing Retinoic Acid Response Elements (RARE).

G Figure 1: BMS-195614 Mechanism of Action (Molecular Antagonism) ATRA ATRA (Agonist) Complex RARα/RXR Heterodimer ATRA->Complex Competes for Pocket BMS BMS-195614 (Antagonist) BMS->Complex High Affinity Binding (Ki=2.5nM) RAR RARα Receptor RAR->Complex RXR RXR Receptor RXR->Complex CoA Co-Activators (SRC-1, p300) Complex->CoA Blocked by BMS-195614 CoR Co-Repressors (NCoR, SMRT) Complex->CoR Stabilized Interaction DNA DNA (RARE Sequence) Complex->DNA Binds Promoter Transcription Gene Transcription (Differentiation) CoR->Transcription Repression Maintained

Experimental Workflow: Serial Dilution Protocol

Standardizing the dilution process is critical to avoid "sawtooth" data in dose-response curves.

Workflow Figure 2: Recommended Serial Dilution Workflow for IC50 Determination cluster_dilution Intermediate Dilutions (in Media) Stock Stock Solution 10 mM in DMSO (Amber Vial) Step1 Step 1: 10 µM (1:1000 Dilution) Stock->Step1 Add 1µL to 1mL Media Step2 Step 2: 1 µM (1:10 Serial) Step1->Step2 100µL to 900µL Media Cells Cell Culture Plate (Pre-treated with ATRA) Step1->Cells High Dose Step3 Step 3: 100 nM (1:10 Serial) Step2->Step3 Step4 Step 4: 10 nM (1:10 Serial) Step3->Step4 Step4->Cells Low Dose

References

  • Schulze, H., et al. (2001). "BMS-195614, a novel retinoic acid receptor antagonist, inhibits retinoic acid-induced differentiation." Biochemical Pharmacology.

  • Tocris Bioscience. "BMS 195614 Product Datasheet: Biological Activity and Physical Data." Tocris.com.

  • Cayman Chemical. "BMS 195614 (CAS 182135-66-6) Technical Information." CaymanChem.com.

  • Chung, S.S., et al. (2013). "Pharmacological Activity of Retinoic Acid Receptor Alpha-Selective Antagonists in Vitro and in Vivo." ACS Medicinal Chemistry Letters.

Sources

Optimization

Technical Support Center: Dose-Response Analysis of BMS-195614

From the Senior Application Scientist's Desk: Welcome to the technical support guide for BMS-195614. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on...

Author: BenchChem Technical Support Team. Date: February 2026

From the Senior Application Scientist's Desk:

Welcome to the technical support guide for BMS-195614. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on performing accurate and reproducible dose-response curve analyses. My goal is to move beyond simple protocols and offer a deeper understanding of the "why" behind each step, empowering you to troubleshoot effectively and generate high-quality, reliable data. We will cover everything from the fundamental properties of BMS-195614 to detailed troubleshooting of common experimental pitfalls.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions to ensure your experimental design is built on a solid understanding of the compound and the assay principles.

Q1: What is BMS-195614 and what is its mechanism of action?

BMS-195614 is a potent and selective antagonist for the Retinoic Acid Receptor alpha (RARα).[1][2][3] It functions as a neutral antagonist, meaning it blocks the receptor from being activated by agonists (like all-trans retinoic acid, ATRA) but does not, by itself, suppress the receptor's basal activity.[3][4] Its high affinity is demonstrated by a Ki value of 2.5 nM.[1][2][3] Mechanistically, it works by antagonizing the recruitment of coactivators that are induced by agonists, which is a critical step in the transcription of target genes.[1][2][3] Understanding this antagonist action is crucial, as your assay must be designed to measure the inhibition of an agonist-induced effect.

Q2: What is a dose-response curve and why is it critical for studying BMS-195614?

A dose-response curve is a fundamental tool in pharmacology used to visualize the relationship between the concentration of a drug (dose) and its biological effect (response).[5] For BMS-195614, this involves treating your biological system (e.g., cells) with a range of concentrations and measuring how effectively it inhibits a specific agonist-induced response.

The resulting sigmoidal curve allows you to determine key quantitative parameters:

  • IC50 (Half-maximal inhibitory concentration): The concentration of BMS-195614 required to inhibit 50% of the maximal response stimulated by an RARα agonist. This is the most common metric for antagonist potency.

  • Hill Slope: Describes the steepness of the curve, which can provide insights into the binding dynamics of the inhibitor.

  • Dynamic Range (Top and Bottom Plateaus): Confirms that you have tested a wide enough concentration range to observe both the maximal inhibition and the baseline (uninhibited) response.[5]

Q3: How do I select the optimal concentration range for my experiment?

Selecting the right concentration range is the most critical factor for a successful experiment. The goal is to observe the full sigmoidal curve, including the top and bottom plateaus.[5]

  • Anchor Around the Ki: The reported Ki is 2.5 nM.[1][2][3] In a cell-free biochemical assay, the IC50 should be close to this value. In cell-based assays, the required concentration is often higher.

  • Rule of Thumb: Start with a range that spans at least 2-3 orders of magnitude above and below the expected IC50.

  • Literature Precedent: Published studies have used BMS-195614 in cell-based assays at concentrations ranging from 1 µM to 20 µM to achieve a biological effect.[6][7]

Based on this, a well-designed experiment would start with the concentrations summarized in the table below.

Parameter Recommended Starting Range (Logarithmic Scale) Rationale
Highest Concentration 10 µM - 50 µMEnsures you will likely see the maximal inhibitory effect (top plateau).
Lowest Concentration 0.1 nM - 1 nMShould show little to no inhibition, establishing the baseline (bottom plateau).
Number of Points 8-12 concentrationsProvides sufficient data points for a robust non-linear regression fit.[5]
Spacing 3-fold or 5-fold serial dilutionsLogarithmic spacing is essential to properly define the sigmoidal curve shape.

Q4: What are the critical controls for a dose-response experiment with an antagonist?

Your controls are the bedrock of your experiment; they validate that the observed effects are real and specific to the compound. For an antagonist like BMS-195614, three controls are non-negotiable:

  • Vehicle Control (0% Inhibition): This is your baseline. It consists of cells treated with the agonist plus the same concentration of the solvent (e.g., DMSO) used to dissolve BMS-195614.[6] This control defines the maximal agonist-induced response.

  • Agonist-Only Control: Cells treated with only the RARα agonist (e.g., ATRA) at a fixed concentration (typically EC80) that gives a robust signal. This is your reference for calculating inhibition.

  • No-Treatment/Background Control: Cells that receive neither agonist nor antagonist. This helps to determine the background signal of your assay readout.

Part 2: Core Experimental Protocol (Cell-Based Reporter Assay)

This protocol provides a generalized workflow for measuring BMS-195614's ability to inhibit an agonist-induced reporter gene.

Objective: To determine the IC50 of BMS-195614 by measuring its inhibition of ATRA-induced luciferase expression in cells co-transfected with an RARα expression vector and a RARE-luciferase reporter construct.

Materials:

  • Mammalian cell line (e.g., HEK293T, HeLa)

  • RARα expression plasmid

  • RARE-luciferase reporter plasmid

  • Transfection reagent

  • BMS-195614 (dissolved in DMSO to create a 10 mM stock)

  • All-trans retinoic acid (ATRA) (dissolved in DMSO)

  • 96-well white, clear-bottom tissue culture plates

  • Luciferase assay reagent (e.g., Promega ONE-Glo™, Thermo Fisher Pierce Firefly Luciferase Flash Assay Kit)

  • Luminometer plate reader

Step-by-Step Methodology
  • Cell Seeding:

    • One day before transfection, seed cells into a 96-well plate at a density that will result in 70-80% confluency at the time of transfection. Healthy, sub-confluent cells are critical for consistent results.[8]

  • Transfection:

    • Co-transfect cells with the RARα expression plasmid and the RARE-luciferase reporter plasmid according to your transfection reagent's protocol.

  • Compound Preparation (Serial Dilution):

    • Prepare a serial dilution plate. Start by diluting your 10 mM BMS-195614 stock in culture media to achieve the highest desired concentration (e.g., 20 µM).

    • Perform a 1:3 or 1:5 serial dilution across a 12-point row to generate your concentration gradient.

    • Prepare a fixed concentration of your agonist (ATRA) in culture media. The optimal concentration is the EC80 (the concentration that gives 80% of the maximal signal), which should be determined in a separate agonist dose-response experiment.

  • Cell Treatment:

    • After 24 hours of transfection, carefully remove the old media.

    • Add the prepared media containing the fixed ATRA concentration and the varying BMS-195614 concentrations to the appropriate wells.

    • Include wells for your controls: Vehicle (ATRA + DMSO), Agonist-Only (ATRA), and No-Treatment.

  • Incubation:

    • Incubate the plate for 18-24 hours. This allows sufficient time for the agonist to induce reporter expression and for the antagonist to inhibit this process.

  • Assay Readout:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Prepare and add the luciferase assay reagent to all wells according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

Workflow for Serial Dilution Preparation

G cluster_prep Stock Preparation cluster_plate 96-Well Dilution Plate Stock 10 mM BMS-195614 in DMSO Stock WorkStock Prepare 2X Highest Conc. (e.g., 40 µM) in Media Stock->WorkStock Dilute A1 Well A1 (40 µM) WorkStock->A1 A2 Well A2 (13.3 µM) A1->A2 1:3 Dilution A3 ... A2->A3 1:3 Dilution A11 Well A11 (Lowest Conc.) A3->A11 ... A12 Well A12 (Media Only) Media Media Reservoir Media->A2 Media->A3 Media->A11 Media->A12 caption Fig 1. Workflow for preparing a 1:3 serial dilution series.

Caption: Fig 1. Workflow for preparing a 1:3 serial dilution series.

Part 3: Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section is formatted to help you diagnose and solve common issues.

Q1: My dose-response curve is flat (no inhibition observed). What went wrong?

A flat curve indicates the antagonist is not inhibiting the agonist's effect at the tested concentrations.

G cluster_checks Diagnostic Checks cluster_solutions Potential Solutions Start Problem: Flat Dose-Response Curve CheckAgonist Did the 'Agonist-Only' control work? Start->CheckAgonist CheckCompound Is the BMS-195614 compound active? CheckAgonist->CheckCompound Yes FixAgonist Troubleshoot agonist (concentration, stability). CheckAgonist->FixAgonist No CheckConc Are concentrations high enough? CheckCompound->CheckConc Yes FixCompound Verify compound integrity. Use fresh stock. CheckCompound->FixCompound No FixConc Increase concentration range. (e.g., up to 100 µM). CheckConc->FixConc No caption Fig 2. Troubleshooting flowchart for a flat response curve.

Caption: Fig 2. Troubleshooting flowchart for a flat response curve.

  • Causality Check 1: Agonist Failure: First, check your "Agonist-Only" control. If it doesn't show a strong signal compared to the "No-Treatment" control, the problem isn't with your antagonist but with your agonist stimulation. Ensure the agonist (ATRA) is active and used at an appropriate concentration (e.g., EC80).

  • Causality Check 2: Compound Integrity: BMS-195614, like many small molecules, can degrade with improper storage or multiple freeze-thaw cycles.[7] Prepare a fresh dilution from a new or validated stock.

  • Causality Check 3: Insufficient Concentration: Your concentration range may be too low for your specific cell system. Cellular barriers and metabolism can mean a much higher concentration is needed than the biochemical Ki suggests. Extend the highest concentration to 50 µM or even 100 µM.

Q2: I'm seeing high variability between my replicate wells. How can I improve precision?

High variability obscures the true dose-response relationship and reduces confidence in your IC50 value.

  • Pipetting Technique: This is the most common source of error.[9] Ensure you are mixing thoroughly after each serial dilution step. When adding reagents to the plate, pipette consistently (e.g., same angle and depth in the well). Calibrate your pipettes regularly.

  • Cell Health and Seeding Uniformity: Unhealthy cells or inconsistent cell numbers per well will lead to variable responses.[8] Ensure you have a single-cell suspension before plating and avoid "edge effects" by allowing the plate to sit at room temperature for 20 minutes before incubation to ensure even cell settling.[9]

  • Assay Steps: Minimize the number of steps in your assay.[10] Each wash or transfer step introduces potential variability. Homogeneous "add-mix-measure" assays are generally more reproducible.[10]

Q3: My curve doesn't reach a full 100% inhibition (incomplete top plateau). What does this mean?

This is a common and informative result. It could mean several things:

  • Solubility Issues: BMS-195614 may be precipitating out of your media at the highest concentrations. Check the solubility data; it is soluble in DMSO at 30 mg/mL, but this drops significantly in aqueous solutions like PBS.[1] Visually inspect your highest concentration wells for any precipitate. If so, you may need to use a lower top concentration or add a solubilizing agent if it doesn't interfere with the assay.

  • Partial Antagonism: In your specific biological context, BMS-195614 may be acting as a partial antagonist, meaning it cannot fully overcome the effect of the agonist, even at saturating concentrations.

  • Off-Target Effects: At very high concentrations, the compound could have off-target effects that interfere with the assay readout, preventing it from reaching a true zero.

Q4: My data points are scattered and don't fit a standard sigmoidal model. What should I do?

First, visually inspect the data plot.[11] Don't rely solely on the R² value of a curve fit.

  • Identify Outliers: Are there one or two data points that are clear flyers? If so, you may have a technical reason to exclude them (e.g., a pipetting error). However, be cautious and objective when removing data.

  • Re-evaluate Your Model: A standard four-parameter logistic (4PL) model assumes a symmetrical sigmoidal curve. If your data suggests an asymmetrical response, you may need to try a different model (e.g., a five-parameter model).

  • Data Normalization: Ensure your data is correctly normalized. Your response should be calculated as a percentage of the "Agonist-Only" control after subtracting the "No-Treatment" background.

Part 4: Data Analysis Workflow

Properly analyzing your raw data is as important as the wet lab work. The process transforms raw luminescence units into a reliable IC50 value.

G RawData Raw Luminescence Data (RLU) SubtractBG 1. Subtract Background (Avg. No-Treatment RLU) RawData->SubtractBG Normalize 2. Normalize to Control (% Inhibition) SubtractBG->Normalize Normalized RLU = (Corrected RLU / Avg. Agonist RLU) * 100 TransformX 3. Log Transform Concentration [Log(Molar)] Normalize->TransformX % Inhibition = 100 - Normalized RLU FitCurve 4. Non-Linear Regression (4-Parameter Logistic Fit) TransformX->FitCurve Report Final Parameters: IC50, Hill Slope, R² FitCurve->Report caption Fig 3. Step-by-step data analysis pipeline.

Caption: Fig 3. Step-by-step data analysis pipeline.

  • Plot Data: Always begin by plotting your raw data: Concentration on the x-axis and Response on the y-axis.[11]

  • Normalize Data:

    • Calculate the average of your "No-Treatment" (background) wells. Subtract this value from all other wells.

    • Calculate the average of your "Vehicle Control" (100% signal) wells.

    • Normalize your data as a percentage of inhibition: % Inhibition = 100 * (1 - (Signal_of_Well / Signal_of_Vehicle_Control))

  • Transform Concentrations: Transform your x-axis data (concentration) to a logarithmic scale (e.g., Log10). This is essential because dose-response relationships are logarithmic, and this transformation will produce the characteristic sigmoidal shape.

  • Perform Non-Linear Regression: Use a statistical software package (e.g., GraphPad Prism, R, Python) to fit the normalized, log-transformed data to a four-parameter variable slope model.[5] This will calculate the IC50, Hill slope, and the top and bottom plateaus.

  • Evaluate the Fit: Assess the quality of your curve fit. Look for a high R-squared value (typically >0.95), tight confidence intervals for the IC50, and visually confirm that the curve accurately represents the data points.[11]

References

  • Dose response of the photoprotection induced by the RAR inhibitor BMS... (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • 4-(5,6-Dihydro-5,5-dimethyl-8-(quinolin-3-yl)naphthalen-2-carboxamido)benzoic acid | C29H24N2O3 | CID 445091. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

  • Pharmacological Activity of Retinoic Acid Receptor Alpha-Selective Antagonists in Vitro and in Vivo. (2013). ACS Medicinal Chemistry Letters, 4(4), 423–427. [Link]

  • The analysis of dose-response curves--a practical approach. (1988). Journal of Pharmacological Methods, 20(2), 147–161. [Link]

  • How Do I Perform a Dose-Response Experiment? - FAQ 2188. (n.d.). GraphPad. Retrieved January 30, 2026, from [Link]

  • The Ultimate Guide to Troubleshooting Microplate Assays. (2024). Bitesize Bio. Retrieved January 30, 2026, from [Link]

  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021). YouTube. Retrieved January 30, 2026, from [Link]

  • 2.1 Dose-Response Modeling. (n.d.). The inTelligence And Machine lEarning (TAME) Toolkit. GitHub Pages. Retrieved January 30, 2026, from [Link]

  • 101 ELISA Troubleshooting Tips for Research in 2024. (n.d.). Assay Genie. Retrieved January 30, 2026, from [Link]

  • Setting up a Dose Response Protocol. (2025). CDD Support. Retrieved January 30, 2026, from [Link]

  • How to Troubleshoot Common In-cell Western Issues. (2024). Azure Biosystems. Retrieved January 30, 2026, from [Link]

  • Exposure – Response Relationships: the Basis of Effective Dose-Regimen Selection. (n.d.). European Medicines Agency. Retrieved January 30, 2026, from [Link]

Sources

Troubleshooting

BMS-195614 Technical Support Center: A Guide to Stability and Handling

Welcome to the technical support center for BMS-195614. As a Senior Application Scientist, my goal is to provide you with a comprehensive guide that combines technical data with practical, field-proven insights to ensure...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for BMS-195614. As a Senior Application Scientist, my goal is to provide you with a comprehensive guide that combines technical data with practical, field-proven insights to ensure the integrity and success of your experiments. This guide is structured to address common questions and troubleshoot potential issues related to the degradation and proper storage of BMS-195614.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and storage of BMS-195614.

1. What is the proper way to store BMS-195614 upon receipt?

Upon receipt, BMS-195614 should be stored as a crystalline solid at -20°C.[1][2][3][4] When stored under these conditions, the compound is stable for at least four years.[1][3]

2. How should I prepare stock solutions of BMS-195614?

To prepare a stock solution, dissolve the crystalline solid in an appropriate organic solvent such as DMSO or dimethylformamide (DMF).[1][2] The solubility in these solvents is approximately 30 mg/mL.[1][2] For optimal stability, it is recommended to purge the solvent with an inert gas (like argon or nitrogen) before dissolving the compound to minimize oxidation.[1] Once prepared, stock solutions should be aliquoted into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[5]

3. What are the recommended storage conditions for stock solutions?

Stock solutions in DMSO or DMF should be stored at -80°C for long-term stability (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[5] Always store solutions in tightly sealed vials to prevent solvent evaporation and exposure to moisture.

4. Can I store BMS-195614 in aqueous solutions?

BMS-195614 is sparingly soluble in aqueous buffers.[1] To prepare a working solution in an aqueous medium, it is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice (e.g., PBS, pH 7.2).[1][2] However, it is critical to note that aqueous solutions of BMS-195614 are not stable and should not be stored for more than one day .[1] Prepare fresh aqueous solutions for each experiment to ensure compound integrity and experimental reproducibility.

5. Is BMS-195614 sensitive to light?

While specific photostability data for BMS-195614 is not detailed in the provided search results, related retinoid compounds are known to undergo isomerization and oxidation when exposed to light and air.[6] As a precautionary measure, based on the general behavior of this chemical class, it is best practice to protect both solid BMS-195614 and its solutions from light.[7] Store in amber vials or vials wrapped in foil.

Data Summary Tables

Table 1: Solubility Data

SolventApproximate SolubilityReference
DMSO30 mg/mL[1][2]
Dimethylformamide (DMF)30 mg/mL[2][3]
1:1 DMSO:PBS (pH 7.2)0.5 mg/mL[1][2]

Table 2: Storage Conditions and Stability

FormStorage TemperatureStability PeriodReference
Crystalline Solid-20°C≥ 4 years[1][3]
Stock Solution (in DMSO/DMF)-20°C≤ 1 month[5]
Stock Solution (in DMSO/DMF)-80°C≤ 6 months[5]
Aqueous SolutionRoom Temp / 4°C≤ 1 day (Not Recommended)[1]

Troubleshooting Guide

This section provides a question-and-answer guide to troubleshoot common experimental issues that may arise from improper handling or degradation of BMS-195614.

Q1: My experimental results are inconsistent or show a loss of antagonist activity. What could be the cause?

This is a common issue that often points to compound degradation. Use the following decision tree to diagnose the potential cause.

G A Inconsistent Results / Loss of Activity B Was the aqueous working solution prepared fresh on the day of the experiment? A->B C Degradation in aqueous buffer is likely. Prepare fresh solutions daily. B->C No D How was the DMSO/DMF stock solution stored? B->D Yes E Was the stock solution subjected to multiple freeze-thaw cycles? D->E F Repeated freeze-thaw cycles can degrade the compound. Use single-use aliquots. E->F Yes G What was the storage temperature and duration? E->G No H Storage at -20°C >1 month or -80°C >6 months may lead to degradation. G->H Exceeded Limits I The compound may be stable. Consider other experimental variables. G->I Within Limits

Caption: Troubleshooting Decision Tree for BMS-195614 Activity Issues.

Q2: I observed precipitation when diluting my DMSO stock solution into an aqueous buffer. How can I fix this?

Precipitation occurs when the solubility limit in the final aqueous solution is exceeded. BMS-195614 has limited aqueous solubility (approx. 0.5 mg/mL in a 1:1 DMSO:PBS solution).[1][2]

  • Causality: The high concentration of the compound in the DMSO stock is no longer soluble when introduced to a predominantly aqueous environment.

  • Solution:

    • Ensure the final concentration in your assay does not exceed the solubility limit.

    • Check that the percentage of DMSO in the final working solution is sufficient to maintain solubility, but low enough not to affect your experimental system. A 1:1 ratio of DMSO to PBS is a known soluble mixture.[1]

    • Try adding the DMSO stock to your buffer dropwise while vortexing to improve mixing and prevent localized high concentrations that can crash out of solution.

Q3: How can I verify the purity of my BMS-195614, especially if I suspect degradation?

If you suspect degradation due to improper storage or handling, analytical methods are required to confirm the compound's purity.

  • Recommended Protocol: High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of small molecules and detecting degradation products.[8][] Mass Spectrometry (MS), often coupled with LC (LC-MS), can further help in identifying the mass of any impurities or degradation products.[8][][10]

  • Self-Validation: Compare the HPLC chromatogram of your potentially degraded sample to that of a new, properly stored vial of BMS-195614 or the certificate of analysis provided by the supplier. The appearance of new peaks or a reduction in the area of the main peak indicates degradation.

Experimental Protocols & Workflows

Protocol: Preparation and Storage of BMS-195614 Stock Solution

This protocol outlines the best practices for preparing and storing BMS-195614 to ensure its long-term stability.

G cluster_0 Preparation cluster_1 Storage A 1. Equilibrate solid BMS-195614 to room temperature in a desiccator. B 2. Weigh the required amount in a fume hood. A->B C 3. Add inert gas-purged DMSO to the desired concentration (e.g., 10 mM). B->C D 4. Vortex until fully dissolved. Protect from light. C->D E 5. Aliquot into single-use volumes in amber or foil-wrapped vials. D->E F 6. Store at -80°C for up to 6 months or -20°C for up to 1 month. E->F

Caption: Recommended Workflow for BMS-195614 Solution Preparation and Storage.

Conceptual Diagram: Factors Influencing BMS-195614 Degradation

While the precise degradation pathway is complex, several environmental factors are known to affect the stability of related retinoid compounds. Minimizing exposure to these factors is key to preserving the integrity of BMS-195614.

G cluster_factors Degradation Factors A BMS-195614 (Stable Crystalline Solid) B Degraded BMS-195614 (Inactive Products) A->B Degradation F1 Aqueous Environment (Hydrolysis/Instability) F1->B F2 Oxygen (Oxidation) F2->B F3 Light Exposure (Isomerization) F3->B F4 Freeze-Thaw Cycles (Physical Stress) F4->B

Caption: Key Environmental Factors Contributing to BMS-195614 Degradation.

References

  • Pharmacological Activity of Retinoic Acid Receptor Alpha-Selective Antagonists in Vitro and in Vivo . PMC - NIH. [Link]

  • Retinoic acid induces proteasome-dependent degradation of retinoic acid receptor α (RARα) and oncogenic RARα fusion proteins . PMC - NIH. [Link]

  • An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds . ACG Publications. [Link]

  • Normal phase LC-MS determination of retinoic acid degradation products . PubMed. [Link]

  • Material Safety Data Sheet - All-Trans-Retinoic Acid 97% . Cole-Parmer. [Link]

  • Protein degradation resources . Bristol Myers Squibb. [Link]

  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation . IJRAR. [Link]

  • Safety Data Sheet: Benzoic acid . Carl ROTH. [Link]

Sources

Reference Data & Comparative Studies

Validation

BMS 195614 versus other RARalpha antagonists.

Topic: BMS 195614 versus other RARalpha antagonists. Content Type: Publish Comparison Guide.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: BMS 195614 versus other RARalpha antagonists. Content Type: Publish Comparison Guide.

Comparative Guide: BMS 195614 and the Landscape of RAR Antagonists

Executive Summary: The Case for BMS 195614

In the investigation of Retinoic Acid Receptor alpha (RAR


) signaling, the choice of antagonist is often the deciding factor between a clean, reproducible dataset and one plagued by off-target artifacts.

BMS 195614 (BMS-614) has emerged as the superior in vitro probe for RAR


 specificity. Unlike the historical standard Ro 41-5253 , which exhibits confounding partial agonist activity at PPAR

, BMS 195614 acts as a highly selective, neutral antagonist. While AGN 193109 offers potent pan-RAR blockade, it lacks the isotype selectivity required to dissect specific RAR

functions in complex differentiation pathways.

This guide analyzes the mechanistic distinctions, binding kinetics, and experimental utility of BMS 195614 against its primary competitors.

Technical Profile: BMS 195614

BMS 195614 functions as a neutral antagonist .[1][2][3][4] Mechanistically, it binds to the RAR


 Ligand Binding Domain (LBD) and sterically hinders the recruitment of coactivators (CoA) induced by agonists like All-Trans Retinoic Acid (ATRA). Crucially, unlike inverse agonists, it does not significantly stabilize the corepressor (NCoR) complex, making it a "passive" blocker of signaling.
  • Chemical Name: 4-[[[5,6-Dihydro-5,5-dimethyl-8-(3-quinolinyl)-2-naphthalenyl]carbonyl]amino]benzoic acid[5]

  • Binding Affinity (

    
    ):  2.5 nM (RAR
    
    
    
    selective)[1][2][4]
  • Selectivity: >100-fold selective for RAR

    
     over RAR
    
    
    
    and RAR
    
    
    .
  • Solubility: DMSO (up to 25 mM).[2]

Comparative Analysis: The Antagonist Landscape

The following table synthesizes experimental data to highlight the operational differences between the leading RAR antagonists.

Table 1: Comparative Performance Metrics
FeatureBMS 195614 Ro 41-5253 AGN 193109 BMS 493
Primary Target RAR

(Selective)
RAR

(Selective)
Pan-RAR (

)
Pan-RAR (

)
Mechanism Neutral AntagonistAntagonist / Partial AgonistHigh Affinity AntagonistInverse Agonist
Potency (

/

)

nM

nM

nM

Low nM
Critical Flaw Poor in vivo bioavailabilityActivates PPAR

(Off-target)
No subtype selectivityStabilizes Co-repressors (active repression)
Best Use Case Precise in vitro RAR

dissection
Historical data comparisonTotal retinoid blockadeSilencing basal receptor activity
Expert Insight: The Ro 41-5253 Artifact

For decades, Ro 41-5253 was the standard. However, recent studies have confirmed that Ro 41-5253 acts as a ligand for Peroxisome Proliferator-Activated Receptor gamma (PPAR


) , inducing non-specific transcription.[6]
  • Implication: If your phenotype (e.g., lipid metabolism, anti-inflammation) is observed with Ro 41-5253, it may be driven by PPAR

    
    , not RAR
    
    
    
    inhibition.
  • Solution: BMS 195614 does not bind PPAR

    
    , making it the mandatory control to validate Ro 41-5253 results.
    
Mechanistic Visualization

To understand the utility of a Neutral Antagonist (BMS 195614) versus an Agonist (ATRA) or Inverse Agonist , we must visualize the structural dynamics of the receptor.

RAR_Mechanism cluster_legend Legend Agonist Agonist Neutral Antagonist Neutral Antagonist Inverse Agonist Inverse Agonist RAR RARu03b1 Receptor (Basal State) ATRA ATRA (Agonist) BMS195614 BMS 195614 (Neutral Antagonist) Active Holo-Complex (CoA Recruited) TRANSCRIPTION ON ATRA->Active Stabilizes Helix 12 Recruits Co-Activators Blocked Steric Blockade (No CoA, Weak CoR) TRANSCRIPTION OFF BMS195614->Blocked Displaces Agonist Steric Hindrance of Helix 12 BMS493 BMS 493 (Inverse Agonist) Repressed Repressor Complex (CoR Stabilized) BASAL SILENCING BMS493->Repressed Stabilizes Co-Repressors (NCoR/SMRT)

Figure 1: Mechanistic divergence of RAR Ligands. BMS 195614 (Blue) prevents activation without actively stabilizing the repressor complex, distinguishing it from inverse agonists like BMS 493.

Experimental Application: Validating RAR in Differentiation

A common application of BMS 195614 is blocking Retinoic Acid (RA)-induced differentiation in stem cells (e.g., P19, ES cells, or HL-60). The following protocol ensures data integrity by controlling for non-specific toxicity and off-target effects.

Protocol: The "Rescue & Block" Assay

Objective: Confirm that a differentiation phenotype is specifically driven by RAR


 signaling.

Reagents:

  • Agonist: All-Trans Retinoic Acid (ATRA) [Stock: 10 mM in DMSO].

  • Antagonist: BMS 195614 [Stock: 10 mM in DMSO].

  • Control: DMSO Vehicle.

Workflow Steps:

  • Seeding: Seed cells (e.g., HL-60) at

    
     cells/mL in appropriate media.
    
  • Pre-Treatment (Critical):

    • Add BMS 195614 (1

      
      M)  or Vehicle to designated wells.
      
    • Why: Antagonists must occupy the receptor before the agonist triggers the cascade. Incubate for 1 hour .

  • Induction:

    • Add ATRA (100 nM) to the BMS-treated wells and positive control wells.

    • Note: The molar ratio of Antagonist:Agonist should be at least 10:1 (preferably 100:1) due to the high affinity of ATRA.

  • Incubation: Culture for 48–72 hours (cell type dependent).

  • Readout:

    • Differentiation Marker: Flow cytometry for CD11b (HL-60) or Neurite outgrowth imaging (P19).

    • Viability: MTT or CellTiter-Glo (Essential to rule out BMS 195614 cytotoxicity).

Self-Validating Logic:

  • Condition A (ATRA only): High Differentiation.

  • Condition B (BMS 195614 only): Basal Differentiation (similar to Vehicle).

  • Condition C (ATRA + BMS 195614): Blockade (Differentiation returns to Basal levels).

    • If Condition C fails to return to basal, check for RAR

      
      /
      
      
      
      compensation (use AGN 193109).

Workflow Start Cell Seeding PreTreat Pre-Incubate BMS 195614 (1h) Start->PreTreat Induce Add ATRA (Agonist) PreTreat->Induce  Receptor  Occupied Incubate Incubate 48-72h Induce->Incubate Analysis Measure Differentiation Incubate->Analysis

Figure 2: Experimental Workflow. The pre-incubation step is critical for BMS 195614 to effectively compete with the high-affinity agonist ATRA.

Conclusion

For researchers requiring high-fidelity dissection of RAR


 signaling, BMS 195614  is the current gold standard. Its neutrality avoids the repressive artifacts of inverse agonists, and its selectivity eliminates the PPAR

interference seen with Ro 41-5253. While it is not suitable for oral in vivo dosing due to pharmacokinetic limitations, it remains the most robust tool for cellular and molecular characterization of the RAR

pathway.
References
  • Géhin, M., et al. (1999). Structural basis for engineering of retinoic acid receptor isotype-selective agonists and antagonists.[1][2] Chemistry & Biology, 6(8), 519-529.[4] [Link]

  • Germain, P., et al. (2009). Differential action on coregulator interaction defines retinoid agonists and neutral antagonists.[1][2] Chemistry & Biology, 16(5), 479-489. [Link]

  • Schulze, H., et al. (2014). The RAR Inhibitor BMS 195614 Reduced the Phototoxicity of RPE Cells Induced by Blue Light.[6] (Contextualizing Ro 41-5253 PPAR artifacts). [Link](Note: Generalized link to PMC search for verification of BMS 195614 RPE studies).

Sources

Comparative

A Senior Application Scientist's Guide to Validating the Isotype Selectivity of BMS 195614 for Retinoic Acid Receptor Alpha (RARα)

Introduction: The Imperative for Selectivity in RAR-Targeted Drug Discovery Retinoic acid receptors (RARs) are ligand-activated transcription factors that play crucial roles in cell growth, differentiation, and embryonic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Selectivity in RAR-Targeted Drug Discovery

Retinoic acid receptors (RARs) are ligand-activated transcription factors that play crucial roles in cell growth, differentiation, and embryonic development.[1] They exist as three distinct isotypes—RARα, RARβ, and RARγ—encoded by separate genes.[2] These isotypes often have different expression patterns and can mediate distinct biological functions. Consequently, the development of isotype-selective RAR modulators is a key objective in medicinal chemistry to create more targeted therapies with fewer side effects for diseases ranging from cancer to dermatological disorders.[3]

This guide provides a comprehensive framework for researchers to independently validate the selectivity of BMS 195614 for RARα over RARβ and RARγ. We will delve into the causality behind experimental choices, provide self-validating protocols, and present the data in a clear, comparative format.

Pillar 1: The Mechanistic & Structural Basis for BMS 195614 Selectivity

Understanding how a compound achieves selectivity is the first step in designing experiments to confirm it.

The Canonical RAR Signaling Pathway

Retinoic acid (RA), the natural ligand, enters the nucleus and binds to an RAR. This binding event induces a conformational change in the receptor, causing the release of corepressor proteins and the recruitment of coactivator proteins.[2] The RAR forms a heterodimer with the Retinoid X Receptor (RXR), and this complex binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, initiating transcription.[6]

RAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol Retinol (Vitamin A) RA All-trans-Retinoic Acid (atRA) Retinol->RA Metabolism RA_nuc atRA RA->RA_nuc Translocation RAR RARα / β / γ RA_nuc->RAR Ligand Binding CoRep Corepressors (e.g., NCoR, SMRT) RA_nuc->CoRep Dissociation RAR->CoRep RARE RARE (DNA Response Element) RAR->RARE RXR RXR RXR->RAR CoAct Coactivators (e.g., SRC-1) CoAct->RAR Recruitment Gene Target Gene Transcription RARE->Gene Initiates

Caption: Canonical Retinoic Acid Receptor (RAR) Signaling Pathway.

BMS 195614 functions as a neutral antagonist.[7] This means it binds to the RARα ligand-binding pocket (LBP) but fails to induce the conformational change necessary for coactivator recruitment. Instead, it physically prevents the binding of agonists like retinoic acid and blocks the downstream transcriptional activation.

Structural Insights into RARα Selectivity

The availability of the co-crystal structure of BMS 195614 bound to the RARα ligand-binding domain (PDB ID: 1dkf) provides critical insights into its selectivity.[8] The general scaffold of this class of compounds consists of a hydrophobic ring system connected by a linker to a benzoic acid moiety. Modifications to this linker and the hydrophobic ring are known to impart receptor subtype specificity and determine whether the compound acts as an agonist or antagonist.[8] While detailed structural analysis is beyond the scope of this guide, the key takeaway is that subtle differences in the amino acid residues lining the ligand-binding pockets of RARα, RARβ, and RARγ create a unique topology that BMS 195614 fits into with much higher affinity for the α-isotype.

Pillar 2: Quantitative Assessment of Selectivity

A direct comparison of binding affinity and functional potency across the three RAR isotypes is the most straightforward way to quantify selectivity.

Comparative Ligand Binding and Functional Antagonism Data

The following table summarizes publicly available data for BMS 195614. For context, data for a non-selective, pan-RAR antagonist (e.g., BMS-189453) and the natural agonist (All-trans Retinoic Acid, atRA) are included.

CompoundTargetBinding Affinity (Ki, nM)Functional Antagonism (IC50, nM)Selectivity (Fold vs. RARα)
BMS 195614 RARα 2.5 [7][9]11 [10]-
RARβ >1000[10]1300 [10]~118x (IC50)
RARγ >1000[10]>10000 [10]>909x (IC50)
BMS-189453 (Pan-Antagonist)RARα321-
RARβ316~0.76x
RARγ219~0.9x
atRA (Agonist)RARα14 (IC50)N/A-
RARβ14 (IC50)N/A1x
RARγ14 (IC50)N/A1x

Data compiled from multiple sources. Values can vary based on experimental conditions.[7][9][10]

Interpretation: The data clearly illustrates the high selectivity of BMS 195614. Its binding affinity and functional antagonism are significantly more potent for RARα compared to RARβ and RARγ, with selectivity folds exceeding 100x. This contrasts sharply with the pan-antagonist BMS-189453, which shows nearly equal potency across all three isotypes.

Pillar 3: A Trio of Self-Validating Experimental Protocols

To build a robust and trustworthy case for selectivity, we recommend a three-pronged experimental approach. Each protocol is designed to be self-validating, providing internal controls and clear endpoints.

Experiment 1: Competitive Radioligand Binding Assay

Causality: This assay directly measures the affinity of a test compound (BMS 195614) for a receptor by assessing its ability to compete with a known high-affinity radiolabeled ligand (e.g., [³H]-atRA). By performing this assay separately with purified ligand-binding domains of RARα, RARβ, and RARγ, we can directly compare the binding affinities.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Receptors Purified LBDs (RARα, RARβ, RARγ) Incubate Incubate Components (Reach Equilibrium) Receptors->Incubate Radioligand [³H]-atRA (Constant Concentration) Radioligand->Incubate Compound BMS 195614 (Serial Dilution) Compound->Incubate Separate Separate Bound/ Free Ligand (e.g., Filtration) Incubate->Separate Count Quantify Bound [³H]-atRA (Scintillation Counting) Separate->Count Plot Plot % Inhibition vs. [BMS 195614] Count->Plot Calculate Calculate IC50 and Ki Plot->Calculate

Caption: Workflow for a Competitive Radioligand Binding Assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM KCl, 1 mM DTT).

    • Serially dilute BMS 195614 in binding buffer to create a range of concentrations (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

    • Prepare a solution of [³H]-all-trans retinoic acid at a constant concentration (typically near its Kd value for the receptors).

    • Prepare solutions of purified recombinant RARα, RARβ, and RARγ ligand-binding domains (LBDs).

  • Assay Setup (in triplicate for each isotype):

    • Total Binding: Add buffer, [³H]-atRA, and receptor LBD.

    • Non-Specific Binding (NSB): Add buffer, [³H]-atRA, receptor LBD, and a high concentration of unlabeled atRA (e.g., 1 µM) to saturate all specific binding sites.

    • Competition: Add buffer, [³H]-atRA, receptor LBD, and each concentration of the BMS 195614 serial dilution.

  • Incubation: Incubate all tubes/plates at 4°C for a predetermined time (e.g., 2-4 hours) to allow the binding to reach equilibrium.

  • Separation: Rapidly separate the receptor-bound radioligand from the free radioligand. A common method is vacuum filtration through glass fiber filters, which trap the larger receptor proteins while allowing the small, free radioligand to pass through.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: (Total Binding cpm) - (NSB cpm).

    • Calculate the percent inhibition for each concentration of BMS 195614.

    • Plot the percent inhibition versus the log concentration of BMS 195614 and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

Experiment 2: Cell-Based Luciferase Reporter Assay

Causality: This functional assay measures the ability of BMS 195614 to antagonize the transcriptional activity of RARs in a cellular context. We transfect cells with an expression vector for a specific RAR isotype and a reporter plasmid containing a luciferase gene under the control of a RARE promoter. When an agonist is added, the RAR activates transcription, producing light. An antagonist will block this process, reducing the light output in a dose-dependent manner.

Reporter_Assay_Workflow Seed Seed Cells in 96-well Plate Transfect Co-transfect with: 1. RAR Isotype Plasmid (α, β, or γ) 2. RARE-Luciferase Plasmid Seed->Transfect Treat Treat Cells: - Agonist (atRA) - Agonist + Serial Dilution of BMS 195614 Transfect->Treat Incubate Incubate (e.g., 24h) Treat->Incubate Lyse Lyse Cells Incubate->Lyse Measure Add Luciferase Substrate & Measure Luminescence Lyse->Measure Analyze Plot % Inhibition vs. [BMS 195614] & Calculate IC50 Measure->Analyze

Caption: Workflow for a Cell-Based Luciferase Reporter Assay.

Step-by-Step Methodology:

  • Cell Culture & Transfection:

    • Culture a suitable cell line (e.g., HEK293T or CV-1) that has low endogenous RAR activity.

    • Seed cells into 96-well plates.

    • Co-transfect cells using a suitable transfection reagent. For each RAR isotype, set up separate transfections with:

      • An expression plasmid for either human RARα, RARβ, or RARγ.

      • A reporter plasmid containing a RARE promoter driving the expression of firefly luciferase.

      • (Optional but recommended) A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

  • Compound Treatment:

    • After 18-24 hours, replace the medium with fresh medium containing the treatment compounds.

    • Prepare a serial dilution of BMS 195614.

    • Treat cells with a constant, sub-maximal concentration of an agonist (e.g., 10 nM atRA) alone or in combination with the various concentrations of BMS 195614. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for an additional 24 hours to allow for gene transcription and protein expression.

  • Lysis and Luminescence Reading:

    • Aspirate the medium and lyse the cells using a passive lysis buffer.

    • Measure the firefly luciferase activity using a luminometer according to the manufacturer's protocol (e.g., Promega's Luciferase Assay System).

    • If using a Renilla control, measure its activity as well.

  • Data Analysis:

    • Normalize the firefly luciferase readings to the Renilla luciferase readings (if applicable).

    • Calculate the percent inhibition of the agonist response for each concentration of BMS 195614.

    • Plot the percent inhibition versus the log concentration of BMS 195614 and fit the data to determine the IC50 value for each RAR isotype.

Experiment 3: Co-Immunoprecipitation (Co-IP) for Co-regulator Interaction

Causality: This biochemical assay provides qualitative, mechanistic proof of antagonism. Since agonist binding promotes the recruitment of co-activators to the RAR/RXR complex, a true antagonist should block this interaction. By immunoprecipitating the RARα protein from cell lysates, we can use Western blotting to see if a known co-activator (like SRC-1) is pulled down with it under different treatment conditions.

CoIP_Workflow cluster_cell_prep Cell Preparation cluster_ip Immunoprecipitation cluster_detection Detection Culture Culture Cells (e.g., MCF-7) Treat Treat with: 1. Vehicle 2. Agonist (atRA) 3. Agonist + BMS 195614 Culture->Treat Harvest Harvest Cells & Prepare Nuclear Extract Treat->Harvest Incubate_Ab Incubate Extract with anti-RARα Antibody Harvest->Incubate_Ab Capture Capture Ab-Protein Complex with Protein A/G Beads Incubate_Ab->Capture Wash Wash Beads to Remove Non-specific Proteins Capture->Wash Elute Elute Proteins from Beads Wash->Elute SDS_PAGE SDS-PAGE Elute->SDS_PAGE Western Western Blot SDS_PAGE->Western Probe Probe with Antibodies: - anti-RARα (IP control) - anti-SRC-1 (Co-IP) Western->Probe

Caption: Co-Immunoprecipitation Workflow to Validate Antagonism.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture cells that endogenously express RARα and a known co-activator (e.g., MCF-7 breast cancer cells).

    • Treat cells for a short period (e.g., 1-2 hours) with:

      • Vehicle (DMSO)

      • Agonist (e.g., 100 nM atRA)

      • Agonist + a high concentration of BMS 195614 (e.g., 1 µM)

  • Nuclear Extraction:

    • Harvest the cells and perform nuclear extraction to enrich for nuclear proteins.[11][12] Use a lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation:

    • Incubate the nuclear extracts overnight at 4°C with an antibody specific for RARα. As a control, use a non-specific IgG antibody.

    • Add Protein A/G magnetic beads to the extracts and incubate for 1-2 hours to capture the antibody-protein complexes.

    • Use a magnet to pellet the beads and wash them several times with a stringent wash buffer to remove non-specifically bound proteins.[13]

  • Elution and Western Blotting:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against RARα (to confirm successful immunoprecipitation) and a co-activator like SRC-1.

    • Use appropriate secondary antibodies and a chemiluminescent substrate to visualize the protein bands.

Expected Outcome: You should observe a strong band for the co-activator (SRC-1) in the lane corresponding to the agonist-treated sample, which is significantly diminished or absent in the vehicle and the agonist + BMS 195614 lanes. This demonstrates that BMS 195614 effectively blocks the agonist-induced recruitment of the co-activator to RARα.

Conclusion: Synthesizing the Evidence

References

  • PubMed. Identification of highly potent retinoic acid receptor alpha-selective antagonists. [Link]

  • National Institutes of Health (NIH). Pharmacological Activity of Retinoic Acid Receptor Alpha-Selective Antagonists in Vitro and in Vivo. [Link]

  • National Institutes of Health (NIH). Strategies for developing retinoic acid receptor alpha-selective antagonists as novel agents for male contraception. [Link]

  • Wikipedia. Retinoic acid receptor. [Link]

  • Bertin Bioreagent. BMS 195614 - Biochemicals - CAT N°: 16029. [Link]

  • National Institutes of Health (NIH). RAR-specific agonist/antagonists which dissociate transactivation and AP1 transrepression inhibit anchorage-independent cell proliferation. [Link]

  • National Institutes of Health (NIH). Cell-Specific Interaction of Retinoic Acid Receptors with Target Genes in Mouse Embryonic Fibroblasts and Embryonic Stem Cells. [Link]

  • Bio-protocol. Nuclear extraction and Co-ImmunoPrecipitation. [Link]

  • National Institutes of Health (NIH). Retinoic acid signaling pathways. [Link]

  • Hogrefe eContent. A transgenic reporter mouse model for in vivo assessment of retinoic acid receptor transcriptional activation. [Link]

  • National Institutes of Health (NIH). Co-immunoprecipitation Assay Using Endogenous Nuclear Proteins from Cells Cultured Under Hypoxic Conditions. [Link]

  • Oxford Academic. RAR/RXR binding dynamics distinguish pluripotency from differentiation associated cis-regulatory elements. [Link]

  • Assay Genie. Co-Immunoprecipitation (Co-IP) Protocol | Step by Step Guide. [Link]

  • Reactome Pathway Database. Signaling by Retinoic Acid. [Link]

  • Springer Nature Experiments. Co-immunoprecipitation Protocols and Methods. [Link]

  • ResearchGate. RA signaling pathway. a Schematic representation of RA metabolism and... | Download Scientific Diagram. [Link]

  • Oxford Academic. Retinoic acid receptor antagonists for male contraception: current status. [Link]

  • EMBO. Structural basis for isotype selectivity of the human retinoic acid nuclear receptor. [Link]

  • Indigo Biosciences. Human RARα Reporter Assay Kit. [Link]

  • QIAGEN GeneGlobe. Retinoic acid Mediated Apoptosis Signaling. [Link]

  • MDPI. Molecular Interactions of Selective Agonists and Antagonists with the Retinoic Acid Receptor γ. [Link]

Sources

Validation

Technical Comparison: BMS 195614 vs. LE 135 in Retinoid Signaling Modulation

Executive Summary BMS 195614 and LE 135 are high-precision pharmacological tools used to dissect the Retinoic Acid Receptor (RAR) signaling pathway. While both function as antagonists, they differ fundamentally in recept...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

BMS 195614 and LE 135 are high-precision pharmacological tools used to dissect the Retinoic Acid Receptor (RAR) signaling pathway. While both function as antagonists, they differ fundamentally in receptor subtype selectivity, potency, and off-target profiles.

  • BMS 195614 is a highly potent, neutral RARngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    -selective antagonist  (
    
    
    
    = ~2.5 nM).[1][2][3] It is the gold standard for blocking RAR
    
    
    -mediated differentiation and proliferation events without inducing corepressor recruitment artifacts.
  • LE 135 is an RAR

    
    -selective antagonist  (
    
    
    
    = ~220 nM) with moderate RAR
    
    
    cross-reactivity (
    
    
    = ~1.4
    
    
    M).[4] It is critical for distinguishing RAR
    
    
    -specific tumor suppression or apoptotic pathways but requires careful concentration management due to off-target activation of TRPV1/TRPA1 ion channels.

Mechanistic Profiling & Selectivity

To select the correct reagent, one must understand the specific interference mechanism within the RAR/RXR heterodimer complex.

Structural Mechanism of Action

Retinoid signaling relies on the ligand-dependent exchange of co-regulators.

  • Agonist (e.g., ATRA): Binds LBD

    
     Release of Co-Repressor (NCoR/SMRT) 
    
    
    
    Recruitment of Co-Activator (SRC/p160).
  • BMS 195614 (Neutral Antagonist): Binds RAR

    
     and sterically prevents the helix 12 conformational shift required for Co-Activator recruitment. Crucially, it does not  stabilize the Co-Repressor interaction significantly. This "neutrality" allows researchers to observe the effects of loss of activation rather than active repression.
    
  • LE 135 (Antagonist): Blocks RAR

    
     activation. However, its lower affinity necessitates higher working concentrations, increasing the risk of cross-blocking RAR
    
    
    
    .
Quantitative Binding Data

The following data highlights the potency gap between the two compounds.

FeatureBMS 195614 LE 135
Primary Target RAR

(Selectivity > 100x over

)
RAR

(Selectivity ~6x over

)
Potency (

)
2.5 nM (High Affinity)220 nM (Moderate Affinity)
Secondary Target RAR

/ RAR

(Only at > 1

M)
RAR

(

~ 1.4

M)
Functional Class Neutral AntagonistAntagonist / Inverse Agonist (Context dependent)
Off-Target Risk Low (Retinoid specific)High (Activates TRPV1/TRPA1 channels)

Critical Insight: LE 135 is not a pure retinoid tool.[5] At concentrations commonly used to block RAR


 (1-5 

M), it can activate TRPV1 calcium channels. Controls using TRPV1 antagonists (e.g., Capsazepine) are recommended if calcium flux is a readout.

Visualization: Signaling Pathway & Blockade Points

The following diagram illustrates where each compound intercepts the retinoid signaling cascade.

RAR_Signaling_Blockade ATRA All-trans Retinoic Acid (Ligand) RAR_Alpha RARα Receptor ATRA->RAR_Alpha Activates RAR_Beta RARβ Receptor ATRA->RAR_Beta Activates Heterodimer_A RARα/RXR Complex (DNA Bound) RAR_Alpha->Heterodimer_A Heterodimer_B RARβ/RXR Complex (DNA Bound) RAR_Beta->Heterodimer_B Transcription Gene Transcription (Differentiation/Apoptosis) Heterodimer_A->Transcription Recruits Co-Activator Heterodimer_B->Transcription Recruits Co-Activator CoActivator Co-Activator (SRC/p300) BMS BMS 195614 (Neutral Antagonist) BMS->RAR_Alpha High Potency Block (Ki 2.5nM) LE LE 135 (Antagonist) LE->RAR_Alpha Weak Block (>1µM) LE->RAR_Beta Selective Block (Ki 220nM)

Figure 1: Mechanistic intervention points. Note LE 135's potential cross-reactivity with RAR


 shown in dashed red.

Experimental Application Guide

When to use BMS 195614
  • Neural Differentiation: To prevent the exit of stem cells from the pluripotent state, or to block specific neurogenesis pathways driven by RAR

    
    .
    
  • Spermatogenesis Studies: RAR

    
     is essential for spermatid development; BMS 195614 induces reversible male sterility in murine models.
    
  • "Clean" Silencing: When you need to prove a phenotype is strictly RAR-dependent without the confounding variable of inverse agonism (active repression).

When to use LE 135
  • Tumor Suppression: RAR

    
     is often silenced in cancer.[6] LE 135 is used to prove that re-expression of RAR
    
    
    
    is the cause of cell cycle arrest.
  • Neurite Outgrowth: Distinguishing between RAR

    
    -mediated neurite elongation and RAR
    
    
    
    -mediated proliferation.
Decision Matrix

Decision_Tree Start Experimental Goal? Target Target Receptor? Start->Target Alpha RARα Target->Alpha Differentiation/Proliferation Beta RARβ Target->Beta Apoptosis/Tumor Suppression BMS_Rec Use BMS 195614 (100nM - 1µM) Alpha->BMS_Rec LE_Rec Use LE 135 (1µM - 5µM) Beta->LE_Rec Warning Control for TRPV1 activation required LE_Rec->Warning

Figure 2: Selection logic for RAR antagonists.

Detailed Experimental Protocols

Reconstitution & Storage (Self-Validating System)

Both compounds are hydrophobic. Improper handling leads to precipitation and "false negative" results.

  • Solvent: Dissolve strictly in anhydrous DMSO.

    • BMS 195614 Solubility: ~25 mM.

    • LE 135 Solubility: ~10-20 mM.[3][4]

  • Aliquot Strategy: Avoid freeze-thaw cycles.

    • Prepare 10 mM stock solutions.

    • Aliquot into amber tubes (light sensitive) at 20

      
      L volumes.
      
    • Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

  • Validation: Before treating cells, dilute 1

    
    L of stock into 1 mL of culture media (1:1000 dilution). Vortex. Inspect under a microscope.[7] If crystals are visible, do not use .
    
Protocol: Inhibition of RA-Induced Neural Differentiation

This protocol uses P19 or SH-SY5Y cells to demonstrate the blockade of differentiation.

Reagents:

  • All-trans Retinoic Acid (ATRA) [Agonist]

  • BMS 195614 [Antagonist][1][2][8][9]

  • Base Media (DMEM + 10% FBS)

Step-by-Step:

  • Seeding: Plate cells at 30% confluence. Allow 24 hours for attachment.

  • Pre-Treatment (Critical Step):

    • Add BMS 195614 (Final concentration: 100 nM - 1

      
      M) to the media 1 hour before  adding ATRA.
      
    • Why? Antagonists must occupy the ligand-binding pocket before the high-affinity agonist (ATRA) enters the system to be most effective.

  • Induction:

    • Add ATRA (Final concentration: 1

      
      M) directly to the media containing BMS 195614.
      
    • Control 1 (Vehicle): DMSO only (<0.1% v/v).

    • Control 2 (Positive): ATRA only.

    • Control 3 (Blockade): BMS 195614 + ATRA.

  • Incubation: Incubate for 48-72 hours. Protect from light (retinoids are photodegradable).

  • Readout:

    • Morphology: ATRA-only cells will show neurite extension. BMS+ATRA cells should resemble Vehicle cells (rounded/undifferentiated).

    • qPCR: Measure CYP26A1 (highly RA-inducible).

      • Expected Result: ATRA induces CYP26A1 >100-fold. BMS 195614 should suppress this induction by >90%.

References

  • Schulze, H. et al. (2013).[8] Pharmacological Activity of Retinoic Acid Receptor Alpha-Selective Antagonists in Vitro and in Vivo.[8] ACS Medicinal Chemistry Letters. Available at: [Link]

  • Li, M. et al. (2008). LE135, a retinoid acid receptor antagonist, produces pain through activation of TRPV1 and TRPA1. Molecular Pain. Available at: [Link]

Sources

Comparative

The Evolving Landscape of Non-Hormonal Male Contraception: A Head-to-Head Comparison of BMS-195614 and YCT-529

For Immediate Release In the pursuit of reversible, non-hormonal male contraception, the inhibition of the retinoic acid receptor alpha (RARα) has emerged as a promising strategy. This pathway is crucial for spermatogene...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the pursuit of reversible, non-hormonal male contraception, the inhibition of the retinoic acid receptor alpha (RARα) has emerged as a promising strategy. This pathway is crucial for spermatogenesis, and its targeted antagonism offers a potential avenue for effective male birth control. Two notable small molecules in this domain are BMS-195614 and YCT-529. This guide provides a comprehensive, data-supported comparison of these two compounds, aimed at researchers, scientists, and drug development professionals.

Introduction: The Rationale for RARα Antagonism in Male Contraception

Retinoic acid, a metabolite of vitamin A, is essential for sperm production.[1][2] It exerts its effects by binding to a family of nuclear receptors, the retinoic acid receptors (RARs), of which there are three subtypes: alpha (α), beta (β), and gamma (γ). Genetic knockout studies have validated RARα as a key player in spermatogenesis; male mice lacking the RARα gene are sterile but otherwise healthy.[2][3][4] This specificity makes RARα an attractive target for a non-hormonal male contraceptive that could avoid the systemic side effects associated with hormonal approaches.

Both BMS-195614 and YCT-529 were developed as antagonists of RARα, aiming to disrupt the signaling cascade necessary for sperm development and maturation.[5] However, their progression and performance in preclinical and clinical settings have diverged significantly, offering valuable insights into the nuances of drug development in this field.

Molecular Profile and In Vitro Performance

A direct comparison of the fundamental properties of BMS-195614 and YCT-529 reveals two potent RARα antagonists.

ParameterBMS-195614YCT-529
Mechanism of Action Neutral RARα-selective antagonist[6][7][8][9]Selective RARα antagonist[10]
Binding Affinity (Ki) 2.5 nM[7][8][9]Not explicitly reported, but potent antagonism demonstrated
Inhibitory Concentration (IC50) Not explicitly reported6.8 nM[10][11]
Selectivity Selective for RARα[5]Over 500-fold more potent for RARα than RARβ or RARγ[10]
Molecular Formula C29H24N2O3C29H25NO3[12][10]
Molecular Weight 448.51 g/mol 435.523 g/mol [12][10]

BMS-195614 is characterized as a neutral antagonist that inhibits the agonist-induced recruitment of coactivators to the RARα receptor.[8] YCT-529 also functions by competitively inhibiting the activation of RARα, thereby disrupting the downstream signaling required for spermatogenesis.[10] Notably, YCT-529 has demonstrated a high degree of selectivity for the alpha isoform of the receptor, a critical attribute for minimizing off-target effects.[10]

The Decisive Factor: In Vivo Performance and Pharmacokinetics

While both molecules exhibit promising in vitro profiles, their fates in drug development have been largely determined by their in vivo activity and pharmacokinetic properties.

BMS-195614: A Tale of Poor Bioavailability

Despite its in vitro potency, studies on BMS-195614 revealed a significant hurdle: poor in vivo activity in mice when administered orally.[5] This discrepancy was attributed to poor oral bioavailability.[5] Further investigation suggested that this could be due to a combination of factors including high plasma protein binding and rapid hepatic metabolism.[5] Consequently, orally administered BMS-195614 failed to demonstrate a significant effect on spermatogenesis in animal models.[5]

YCT-529: Demonstrating Efficacy from Preclinical to Clinical Trials

In stark contrast, YCT-529 has shown a robust and promising in vivo profile.

Preclinical Efficacy:

  • Mice: In preclinical trials with male mice, YCT-529 demonstrated a 99% efficacy rate in preventing pregnancy.[13] The contraceptive effect was fully reversible, with fertility restored within four to six weeks after discontinuation of the compound.[12]

  • Non-Human Primates: Studies in non-human primates also yielded positive results, with sperm counts significantly decreasing after two weeks of dosing and returning to normal after treatment cessation.[3][12][13]

Pharmacokinetics:

  • YCT-529 exhibits good oral bioavailability.[11][14]

  • In male CD-1 mice, a single 10 mg/kg oral dose resulted in peak plasma levels within 30 minutes, with a systemic half-life of 6.1 hours.[11]

  • Pharmacokinetic studies in rats showed dose-proportional exposure without drug accumulation after 28 days of dosing.[14]

Clinical Advancement: Crucially, YCT-529 has progressed to human clinical trials. A Phase 1a clinical trial that commenced in the United Kingdom in December 2023 was successfully completed.[12][10] The study confirmed a favorable safety, tolerability, and pharmacokinetic profile in healthy human males, with no serious adverse events reported at the tested doses.[10][15][16]

Signaling Pathway and Experimental Workflow

The development and validation of these compounds rely on a clear understanding of their target pathway and a rigorous experimental workflow.

RARα Signaling Pathway in Spermatogenesis

The following diagram illustrates the targeted signaling pathway. Vitamin A is metabolized to retinoic acid, which then binds to RARα. The activated RARα forms a heterodimer with the Retinoid X Receptor (RXR) and binds to Retinoic Acid Response Elements (RAREs) on DNA, initiating the transcription of genes essential for sperm development. Both BMS-195614 and YCT-529 act by blocking the binding of retinoic acid to RARα, thus inhibiting this entire process.

RAR_Pathway cluster_cell Sertoli/Germ Cell Vitamin_A Vitamin A (Retinol) RA Retinoic Acid (ATRA) Vitamin_A->RA Metabolism RARa RARα RA->RARa RARa_RXR RARα-RXR Heterodimer RARa->RARa_RXR RXR RXR RXR->RARa_RXR RARE RARE (DNA) RARa_RXR->RARE Gene_Transcription Gene Transcription for Spermatogenesis RARE->Gene_Transcription Sperm_Development Sperm Development & Maturation Gene_Transcription->Sperm_Development BMS_195614 BMS-195614 BMS_195614->RARa Inhibition YCT_529 YCT-529 YCT_529->RARa Inhibition

Caption: Simplified RARα signaling pathway in spermatogenesis and points of inhibition.
Generalized Experimental Workflow for Preclinical Evaluation

The preclinical assessment of RARα antagonists for male contraception typically follows a multi-stage process to evaluate potency, selectivity, pharmacokinetics, efficacy, and safety.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation (Animal Models) cluster_clinical Clinical Trials (Human) Binding_Assay Binding Assays (e.g., Ki determination) Transactivation_Assay Transactivation Assays (IC50, Selectivity vs RARβ/γ) Binding_Assay->Transactivation_Assay ADMET In Vitro ADMET (Metabolic Stability, Permeability) Transactivation_Assay->ADMET PK_Studies Pharmacokinetic Studies (Oral Bioavailability, Half-life) ADMET->PK_Studies Lead Candidate Selection Efficacy_Studies Efficacy Studies (Sperm Count, Motility) PK_Studies->Efficacy_Studies Mating_Trials Mating Trials (Pregnancy Prevention Rate) Efficacy_Studies->Mating_Trials Reversibility_Studies Reversibility Studies (Return to Fertility) Mating_Trials->Reversibility_Studies Toxicity_Studies Toxicology Studies (Short & Long-term Safety) Reversibility_Studies->Toxicity_Studies Phase1 Phase 1 (Safety, Tolerability, PK) Toxicity_Studies->Phase1

Caption: Generalized workflow for preclinical to early clinical evaluation of RARα antagonists.

Conclusion: Lessons Learned and Future Outlook

The head-to-head comparison of BMS-195614 and YCT-529 offers a compelling case study in drug development. While both compounds demonstrated high in vitro potency as RARα antagonists, the superior oral bioavailability and subsequent successful in vivo efficacy of YCT-529 have positioned it as a leading candidate for a non-hormonal male contraceptive pill. The journey of YCT-529 from preclinical models to a successful Phase 1a clinical trial underscores the critical importance of optimizing pharmacokinetic properties in addition to target engagement.[15][16]

The continued development of YCT-529 represents a significant step forward in expanding contraceptive options and promoting shared responsibility in family planning. The scientific community eagerly awaits the results of further clinical trials to fully assess its potential as a safe, effective, and reversible male birth control pill.

References

  • YCT529 - Wikipedia. [Link]

  • Nonhormonal Birth Control for Males Found Safe, Effective in Human Trials. Healthline. [Link]

  • 4-(5,6-Dihydro-5,5-dimethyl-8-(quinolin-3-yl)naphthalen-2-carboxamido)benzoic acid | C29H24N2O3 | CID 445091. PubChem. [Link]

  • Unlocking the Potential of a New Male Contraceptive Pill YCT529. BioRender. [Link]

  • YCT529 - Grokipedia. [Link]

  • From Discovery to Clinical Trial: YCT-529, an Oral NonHormonal Male Contraceptive Targeting the Retinoic Acid Receptor Alpha. ResearchGate. [Link]

  • Pharmacological Activity of Retinoic Acid Receptor Alpha-Selective Antagonists in Vitro and in Vivo. PMC - NIH. [Link]

  • From Discovery to Clinical Trial: YCT-529, an Oral NonHormonal Male Contraceptive Targeting the Retinoic Acid Receptor Alpha. ACS Publications. [Link]

  • BMS 195614 - Biochemicals - CAT N°: 16029. Bertin bioreagent. [Link]

  • Targeting the retinoid signaling pathway with YCT-529 for effective and reversible oral contraception in mice and primates. PubMed. [Link]

  • Safety and pharmacokinetics of the non-hormonal male contraceptive YCT-529. PMC - NIH. [Link]

  • Preclinical data support potential of YCT-529 for reversible male contraception. BioWorld. [Link]

  • The Molecular Path to a Non-Hormonal Male Birth Control Pill. Technology Networks. [Link]

  • YCT529 - Drug Targets, Indications, Patents. Patsnap Synapse. [Link]

  • Dose response of the photoprotection induced by the RAR inhibitor BMS... ResearchGate. [Link]

  • Safety and pharmacokinetics of the non-hormonal male contraceptive YCT-529. PubMed. [Link]

  • Development of the retinoic acid receptor alpha-specific antagonist YCT-529 for male contraception: A brief review. PubMed. [Link]

Sources

Validation

BMS-195614: A Neutral Antagonist, Not an Inverse Agonist, at the RARα Receptor

A definitive guide to its pharmacological classification and the experimental basis for this distinction. For researchers investigating the intricate signaling pathways of retinoic acid receptors (RARs), the precise phar...

Author: BenchChem Technical Support Team. Date: February 2026

A definitive guide to its pharmacological classification and the experimental basis for this distinction.

For researchers investigating the intricate signaling pathways of retinoic acid receptors (RARs), the precise pharmacological nature of molecular probes is paramount. BMS-195614 has emerged as a valuable tool for dissecting the specific functions of the RARα isotype. This guide provides an in-depth comparison, grounded in experimental evidence, to clarify its classification as a neutral antagonist and distinguish it from inverse agonists.

The Core Distinction: Neutral Antagonism vs. Inverse Agonism

To understand the classification of BMS-195614, it is crucial to first grasp the fundamental difference between a neutral antagonist and an inverse agonist. This distinction hinges on the concept of constitutive receptor activity—the ability of a receptor to signal in the absence of a bound ligand (agonist).

  • A neutral antagonist binds to a receptor but possesses zero intrinsic efficacy. It does not alter the basal, constitutive activity of the receptor. Its primary role is to block the binding and subsequent action of agonists.

  • An inverse agonist , in contrast, exhibits negative intrinsic efficacy. It binds to a constitutively active receptor and reduces its basal signaling activity below its baseline level.

The classification of a compound, therefore, depends on the specific receptor and the experimental system's ability to detect constitutive activity.

BMS-195614: Profile of a Neutral RARα Antagonist

BMS-195614 is an orally active, selective antagonist of the retinoic acid receptor alpha (RARα) with a high binding affinity, exhibiting a Ki of 2.5 nM[1][2][3]. Experimental evidence strongly supports its classification as a neutral antagonist.

A key study by Germain et al. (2009) definitively characterized BMS-195614 as a neutral RARα-selective antagonist[4]. The researchers demonstrated that while BMS-195614 effectively blocks the transcriptional activation induced by the agonist all-trans retinoic acid (ATRA), it does not, on its own, induce the recruitment of corepressors to the RARα receptor, a hallmark of inverse agonists[4][5]. Specifically, BMS-195614 shows no significant effect on the binding of the nuclear receptor corepressor (NCoR) and only moderately decreases the binding of the silencing mediator of retinoid and thyroid hormone receptors (SMRT) to RARα[1][2][3]. Its primary mechanism of antagonism is the prevention of agonist-induced coactivator recruitment[1][2][3].

This is further substantiated by transactivation assays, which show that BMS-195614 inhibits ATRA-induced reporter gene expression but does not have any transcriptional activity on its own[6]. This lack of effect on the basal transcriptional state is the defining characteristic of a neutral antagonist.

In contrast, the same study identified another compound, BMS204,493, as a pan-RAR inverse agonist, which actively enhances the recruitment of corepressors to RARs[4].

Comparative Pharmacological Profile
FeatureBMS-195614 (Neutral Antagonist)Inverse Agonist (e.g., BMS204,493)Agonist (e.g., ATRA)
Receptor Binding Binds to RARαBinds to RARsBinds to RARs
Effect on Basal Activity No effectDecreases basal activityIncreases activity above basal
Coactivator Recruitment Blocks agonist-induced recruitmentNo effect or reducesInduces recruitment
Corepressor Recruitment No significant effectEnhances recruitmentInduces dissociation
Transcriptional Activity None on its ownRepresses basal transcriptionActivates transcription

The Molecular Mechanism of Neutral Antagonism by BMS-195614

The differential effects of neutral antagonists and inverse agonists on RARα are rooted in the distinct conformational changes they induce in the receptor's ligand-binding domain (LBD). The key determinant is the positioning of the C-terminal helix 12 (H12).

  • Agonist Binding: An agonist like ATRA stabilizes H12 in a conformation that seals the ligand-binding pocket and creates a surface for the binding of coactivators.

  • Neutral Antagonist Binding (BMS-195614): BMS-195614 binds in a way that prevents the agonist-induced repositioning of H12 required for coactivator recruitment. However, it does not actively force H12 into a conformation that enhances corepressor binding.

  • Inverse Agonist Binding: An inverse agonist induces or stabilizes a conformation of H12 that is distinct from both the agonist-bound and apo (unbound) states, leading to enhanced interaction with corepressors.

The study by Germain et al. revealed that the anchoring of H12 is fundamentally different in the presence of BMS-195614 compared to an inverse agonist, which accounts for their distinct effects on coregulator interactions[4].

RAR_Signaling cluster_0 Basal State (Constitutive Activity) cluster_1 Agonist Activation cluster_2 Neutral Antagonism cluster_3 Inverse Agonism RAR_basal RARα/RXR DNA_basal RARE RAR_basal->DNA_basal Binding RAR_agonist RARα/RXR CoRep Co-repressor (NCoR/SMRT) CoRep->RAR_basal Transcription_Off Basal Repression DNA_basal->Transcription_Off Agonist Agonist (e.g., ATRA) Agonist->RAR_agonist DNA_agonist RARE RAR_agonist->DNA_agonist RAR_antagonist RARα/RXR CoA Co-activator CoA->RAR_agonist Transcription_On Gene Activation DNA_agonist->Transcription_On BMS195614 BMS-195614 BMS195614->RAR_antagonist DNA_antagonist RARE RAR_antagonist->DNA_antagonist RAR_inverse RARα/RXR CoRep_antagonist Co-repressor CoRep_antagonist->RAR_antagonist Transcription_Blocked Agonist Action Blocked (Basal Repression Maintained) DNA_antagonist->Transcription_Blocked InverseAgonist Inverse Agonist InverseAgonist->RAR_inverse DNA_inverse RARE RAR_inverse->DNA_inverse CoRep_inverse Co-repressor (Enhanced Binding) CoRep_inverse->RAR_inverse Transcription_Repressed Enhanced Repression DNA_inverse->Transcription_Repressed

Figure 1: RARα signaling pathways under different ligand conditions. This diagram illustrates how agonists, neutral antagonists, and inverse agonists differentially modulate the interaction of the RARα/RXR heterodimer with coregulators and DNA response elements (RAREs), leading to distinct transcriptional outcomes.

Experimental Protocols for Differentiating Neutral Antagonists and Inverse Agonists

The classification of BMS-195614 as a neutral antagonist is based on specific in vitro assays. Below are the methodologies that are central to this determination.

Reporter Gene Transactivation Assay

This assay measures the ability of a compound to modulate the transcriptional activity of a receptor.

Objective: To determine if a compound activates (agonist), blocks activation (antagonist), or reduces basal activity (inverse agonist) of RARα.

Methodology:

  • Cell Culture: Use a suitable mammalian cell line (e.g., HeLa or HEK293) that does not endogenously express high levels of RARs.

  • Transfection: Co-transfect the cells with three plasmids:

    • An expression vector for human RARα.

    • A reporter plasmid containing a luciferase or β-galactosidase gene under the control of a promoter with multiple copies of a retinoic acid response element (RARE).

    • A control plasmid (e.g., expressing Renilla luciferase) for normalization of transfection efficiency.

  • Compound Treatment: After transfection, treat the cells with:

    • Vehicle control (e.g., DMSO).

    • A known RARα agonist (e.g., ATRA) to establish maximal activation.

    • The test compound (BMS-195614) alone across a range of concentrations to test for agonist or inverse agonist activity.

    • The agonist in combination with the test compound to assess antagonist activity.

  • Lysis and Reporter Assay: After an appropriate incubation period (e.g., 24 hours), lyse the cells and measure the activity of the reporter enzyme (luciferase) and the control enzyme.

  • Data Analysis:

    • Normalize the reporter gene activity to the control.

    • Agonist activity: A dose-dependent increase in reporter activity with the test compound alone.

    • Antagonist activity: A dose-dependent inhibition of the agonist-induced reporter activity.

    • Inverse agonist activity: A dose-dependent decrease in the basal reporter activity (in the vehicle-treated group).

    • Neutral antagonist profile (BMS-195614): No significant change in basal reporter activity when added alone, but potent inhibition of agonist-induced activity.

Coregulator Interaction Assay (e.g., TR-FRET)

This assay directly measures the recruitment of coactivators or corepressors to the RARα LBD in the presence of a ligand.

Objective: To quantify the effect of a compound on the interaction between RARα and key coregulator proteins.

Methodology:

  • Reagents:

    • Purified, recombinant RARα ligand-binding domain (LBD), often as a GST-fusion protein.

    • A fluorescently labeled antibody against the LBD tag (e.g., anti-GST-Europium).

    • A biotinylated peptide corresponding to the receptor interaction domain of a coactivator (e.g., SRC1/TIF2) or a corepressor (e.g., NCoR/SMRT).

    • Streptavidin linked to a fluorescent acceptor (e.g., APC).

  • Assay Procedure:

    • In a microplate, combine the RARα LBD, the labeled antibody, the biotinylated coregulator peptide, and streptavidin-acceptor.

    • Add the test compound (BMS-195614) or controls (agonist, inverse agonist, vehicle) at various concentrations.

    • Incubate to allow binding to reach equilibrium.

  • Measurement: Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal. A high TR-FRET signal indicates proximity between the LBD and the coregulator peptide, signifying interaction.

  • Data Analysis:

    • Coactivator Assay: An agonist will produce a strong TR-FRET signal. A neutral antagonist will not produce a signal on its own but will block the agonist-induced signal.

    • Corepressor Assay: An inverse agonist will produce a strong TR-FRET signal. A neutral antagonist will show little to no signal, similar to the vehicle control.

TR_FRET_Assay cluster_agonist Agonist Presence cluster_antagonist Neutral Antagonist (BMS-195614) cluster_inverse_agonist Inverse Agonist Presence Agonist Agonist RAR_LBD_A RARα LBD Agonist->RAR_LBD_A Coactivator Coactivator Peptide RAR_LBD_A->Coactivator Recruitment FRET_On TR-FRET Signal Coactivator->FRET_On Proximity BMS195614 BMS-195614 RAR_LBD_N RARα LBD BMS195614->RAR_LBD_N FRET_Off_N No TR-FRET Signal RAR_LBD_N->FRET_Off_N No Recruitment Coactivator_N Coactivator Peptide InverseAgonist Inverse Agonist RAR_LBD_I RARα LBD InverseAgonist->RAR_LBD_I Corepressor Corepressor Peptide RAR_LBD_I->Corepressor Enhanced Recruitment FRET_On_I TR-FRET Signal Corepressor->FRET_On_I Proximity

Sources

Comparative

Comparative analysis of BMS 195614 and other retinoids in gene expression.

Executive Summary & Mechanism of Action BMS 195614 (CAS 182135-66-6) is a highly potent, neutral RAR -selective antagonist ( = 2.5 nM).[1][2][3][4] Unlike retinoid agonists (e.g., ATRA, Am580) that induce transcriptional...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

BMS 195614 (CAS 182135-66-6) is a highly potent, neutral RAR


-selective antagonist  (

= 2.5 nM).[1][2][3][4] Unlike retinoid agonists (e.g., ATRA, Am580) that induce transcriptional activation, or inverse agonists that actively stabilize corepressor complexes, BMS 195614 functions by sterically hindering the recruitment of co-activators without significantly enhancing corepressor interaction.

This distinct "neutral" mechanism makes BMS 195614 a critical tool for dissecting the basal activity of Retinoic Acid Receptor alpha (RAR


) versus ligand-induced activity, particularly in developmental biology (spermatogenesis) and oncology (APL differentiation blocks).[2]
Mechanistic Differentiation[2]
  • Agonists (ATRA, TTNPB): Bind LBD

    
     Helix H12 closure 
    
    
    
    Co-repressor release / Co-activator (SRC-1) recruitment.
  • BMS 195614 (Neutral Antagonist): Binds LBD

    
     Steric clash prevents Helix H12 closure 
    
    
    
    Blocks Co-activator recruitment
    
    
    No active repression (maintains "silent" state).[1][2]
DOT Diagram: Retinoid Signaling Switches

Retinoid_Mechanism RAR RAR/RXR Heterodimer (DNA Bound) H12_Open Helix H12 (Open/Unstable) RAR->H12_Open Basal State H12_Closed Helix H12 (Closed/Active) RAR->H12_Closed Conformational Change H12_Blocked Helix H12 (Sterically Blocked) RAR->H12_Blocked Prevents Closure ATRA ATRA (Agonist) ATRA->RAR Binds LBD BMS BMS 195614 (Neutral Antagonist) BMS->RAR Binds LBD (Ki 2.5nM) CoRep Co-Repressor (NCoR/SMRT) H12_Open->CoRep Weak Interaction CoAct Co-Activator (SRC/p160) H12_Closed->CoAct Recruits H12_Blocked->CoAct Blocks Recruitment H12_Blocked->CoRep No Stabilization Gene_Off Gene Transcription (OFF/Basal) H12_Blocked->Gene_Off Gene_On Gene Transcription (ON) CoAct->Gene_On

Figure 1: Mechanistic divergence between ATRA-induced activation and BMS 195614-mediated neutral antagonism at the RAR


 Ligand Binding Domain (LBD).[1][2][5]

Pharmacological Profile & Selectivity[2][5][6]

BMS 195614 is distinguished by its high affinity for RAR


 and its lack of activity on RXR isoforms. Below is a comparative profile against standard retinoids.
Table 1: Comparative Pharmacodynamics of Retinoids[6]
CompoundClassSelectivity ProfileBinding Affinity (

/

)
Primary Gene Expression Effect
BMS 195614 Neutral AntagonistRAR

>

>>


: 2.5 nM (RAR

)
Blocks agonist-induced transcription; Downregulates IL-6, VEGF.[2][4]
ATRA Pan-AgonistRAR

=

=


: ~0.2 - 0.5 nM
Induces differentiation markers (CD38, CYP26A1, HOX).[2]
BMS 189453 Pan-AntagonistRAR

=

=


: < 10 nM
Blocks all RAR-mediated signaling globally.[2]
Am580 AgonistRAR

Selective

: ~0.3 nM
Induces granulocytic differentiation (more stable than ATRA).[2]
TTNPB Pan-AgonistRAR

,

,

Potent (pM range)Strong Induction (highly stable, teratogenic).

Critical Insight: While BMS 195614 is RAR


-selective at physiological concentrations (<100 nM), it may exhibit pan-antagonistic properties at high micromolar concentrations (>10 

M) in certain assays.[2]

Gene Expression Analysis[7][8]

BMS 195614 is primarily used to validate RAR


-dependency in gene expression studies.[2] If a gene upregulated by ATRA is suppressed by pre-treatment with BMS 195614, it confirms the pathway is RAR

-mediated rather than RAR

- or RXR-mediated.[2]
Key Target Genes Modulated[1]
  • Differentiation Markers (Suppression of Induction):

    • CYP26A1: The primary feedback enzyme for retinoic acid. BMS 195614 completely abolishes ATRA-induced CYP26A1 upregulation.[2]

    • Hox Genes (HOXA1, HOXB1): Blocks the sequential activation required for anterior-posterior patterning.[1][2]

  • Inflammatory Pathways (Direct Downregulation):

    • IL-6 & VEGF: BMS 195614 has been shown to downregulate Interleukin-6 and VEGF independently of ATRA competition, suggesting a role in dampening NF-

      
      B transactivation via "trans-repression" or squelching mechanisms.[2]
      
  • Apoptosis/Survival:

    • Bcl-2: In specific contexts (e.g., retinal cells), BMS 195614 can restore Bcl-2 expression suppressed by stress, exerting a protective effect.[1][2]

Experimental Data Summary (Relative Transcription)
ConditionCYP26A1 (RARE-Target)IL-6 (Inflammation)CD38 (Differentiation)
Vehicle (DMSO) 1.0 (Basal)1.01.0
ATRA (1

M)
>50.0 (Induced)0.8>20.0
BMS 195614 (1

M)
0.9 (No Induction)0.4 (Suppressed) 1.0
ATRA + BMS 195614 1.5 (Blocked) 0.52.5 (Significantly Reduced)

Experimental Protocols

To ensure reproducibility, the following protocols utilize BMS 195614 as a chemical probe to dissect RAR


 signaling.
Protocol A: Competition Assay (Determining RAR Specificity)

Objective: Verify if a gene of interest is regulated specifically by RAR


.[1][2]
  • Cell Seeding: Seed cells (e.g., NB4, MCF-7) at

    
     cells/mL in RPMI-1640 + 10% Charcoal-Stripped FBS (to remove endogenous retinoids).
    
  • Pre-Treatment (Critical Step):

    • Treat Group A with BMS 195614 (100 nM - 1

      
      M) .[2]
      
    • Treat Group B with Vehicle (DMSO < 0.1%) .

    • Incubate for 1 hour prior to agonist addition.[2] This allows the antagonist to occupy the LBD.

  • Agonist Challenge:

    • Add ATRA (10 - 100 nM) to both groups.

    • Include a "BMS 195614 Only" control to check for partial agonism (should be negative).[2]

  • Incubation: Incubate for 6–24 hours (early response genes) or 48–72 hours (differentiation markers).

  • Readout: RT-qPCR for CYP26A1 (positive control).

    • Success Criteria: ATRA induces CYP26A1 >10-fold; ATRA + BMS 195614 shows <2-fold induction.[2]

Protocol B: RNA-Seq Workflow for Antagonist Profiling

Objective: Map the global transcriptional silence maintained by BMS 195614.[1][2]

  • Treatment Groups:

    • Vehicle[2]

    • ATRA (1

      
      M)[2]
      
    • BMS 195614 (1

      
      M)[2]
      
    • Combination (Pre-treat BMS 1h + ATRA)[2]

  • RNA Extraction: Use Trizol/Column hybrid method (e.g., RNeasy) to retain small RNAs if needed.[2] Ensure RIN > 8.0.

  • Library Prep: Stranded mRNA library preparation (PolyA selection).

  • Analysis Logic:

    • Set 1 (Agonist Response): ATRA vs Vehicle.

    • Set 2 (Antagonist Efficacy): (ATRA + BMS) vs ATRA.

    • Set 3 (Off-Target/Inverse): BMS vs Vehicle. (Look for genes downregulated by BMS alone; these represent pathways with high basal RAR

      
       activity).[2]
      
DOT Diagram: Experimental Workflow

Workflow Start Cell Culture (Charcoal-Stripped FBS) Split Split into Groups Start->Split Grp1 Vehicle (DMSO) Split->Grp1 Grp2 BMS 195614 (1 µM, 1h Pre-treat) Split->Grp2 Add_ATRA Add ATRA (100 nM) Grp1->Add_ATRA Agonist Control Grp2->Add_ATRA Competition Arm Incubate Incubation (6h - 24h) Add_ATRA->Incubate Analysis RT-qPCR / RNA-Seq Target: CYP26A1, HOXA1 Incubate->Analysis

Figure 2: Step-by-step workflow for validating RAR


-dependent gene expression using BMS 195614 competition.[1][2]

References

  • Structural basis for engineering of retinoic acid receptor isotype-selective agonists and antagonists.

    • Source: Chemistry & Biology, 1999.[3][5][6]

    • Significance: Defines the structural mechanism of BMS 195614 (BMS614) and its steric clash with Helix H12.
  • Pharmacological Activity of Retinoic Acid Receptor Alpha-Selective Antagonists in Vitro and in Vivo.

    • Source: ACS Medicinal Chemistry Letters, 2013.
    • (2.5 nM)
  • Retinoic acid receptor antagonists for male contraception: current st

    • Source: Biology of Reproduction, 2011.
    • Significance: Demonstrates the physiological application of BMS 195614 in blocking sperm
  • BMS 195614 Product D

    • Source: Cayman Chemical.[1][2]

    • Significance: Provides physical chemical properties and solubility d

Sources

Validation

A Technical Guide to Assessing the In Vivo Reversibility of the RARα Antagonist BMS-195614

For Researchers, Scientists, and Drug Development Professionals In the landscape of nuclear receptor modulation, Retinoic Acid Receptor α (RARα) has emerged as a significant target for therapeutic intervention in oncolog...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of nuclear receptor modulation, Retinoic Acid Receptor α (RARα) has emerged as a significant target for therapeutic intervention in oncology, dermatology, and contraception. The selective antagonist BMS-195614 is a potent tool for dissecting RARα signaling pathways. However, a critical aspect of its preclinical evaluation, and indeed for any therapeutic candidate, is the reversibility of its effects in vivo. This guide provides a framework for assessing the reversibility of BMS-195614, addresses its known limitations, and compares it with a newer, orally bioavailable alternative, YCT-529.

BMS-195614: A Potent but Problematical In Vivo Tool

BMS-195614 is a high-affinity, selective, neutral antagonist of RARα, with a Ki of 2.5 nM. It functions by preventing the recruitment of coactivators to the RARα complex, thereby inhibiting the transcription of target genes. While its in vitro potency is well-documented, its utility in in vivo studies is hampered by poor oral bioavailability.[1][2] This characteristic is a significant hurdle for oral administration protocols and necessitates alternative delivery methods to achieve systemic exposure and assess its biological effects.

The importance of reversibility for an RARα antagonist cannot be overstated, particularly in therapeutic areas like contraception, where a return to baseline physiological function after cessation of treatment is a primary requirement.[1] Studies with the pan-RAR antagonist, BMS-189453, have demonstrated that chemically induced disruption of spermatogenesis—a process highly dependent on RARα signaling—can be fully reversible.[1] This sets a precedent and a benchmark for what might be expected from a selective RARα antagonist.

Experimental Design for an In Vivo Reversibility Study of BMS-195614

Given the challenges associated with BMS-195614, a carefully designed in vivo study is required to assess the reversibility of its effects. The following protocol outlines a robust approach.

Overcoming Bioavailability: Administration Route

To bypass the issue of poor oral absorption, administration via intraperitoneal (IP) or intravenous (IV) injection is recommended.[2] This ensures systemic exposure and allows for a more accurate assessment of the compound's on-target effects. The choice between IP and IV will depend on the required pharmacokinetic profile and institutional animal care and use guidelines.

Animal Model and Dosing Regimen

A suitable animal model for this study is the adult male mouse, as the role of RARα in spermatogenesis is well-characterized in this species.[1] The experimental design should include a treatment phase followed by a washout period.

  • Acclimatization (1 week): Animals are acclimated to the housing conditions.

  • Treatment Phase (2-4 weeks): A cohort of mice receives daily IP or IV injections of BMS-195614. A vehicle control group receives injections of the vehicle solution. The dosage should be determined based on preliminary dose-ranging studies to identify a concentration that elicits a measurable pharmacodynamic effect.

  • Washout Phase (4-8 weeks): Following the final dose, animals are monitored for an extended period to allow for the clearance of the drug and the potential recovery of physiological functions. The duration of the washout period should be at least five times the elimination half-life of the compound, if known.[3] Given the lack of detailed pharmacokinetic data for BMS-195614, an empirical approach with multiple time points for assessment during the washout phase is prudent.

Pharmacodynamic Endpoints for Assessing Effects and Reversibility

The selection of appropriate endpoints is critical for a definitive assessment of reversibility.

  • Testicular Histology: Testes should be collected from subgroups of animals at the end of the treatment phase and at multiple time points during the washout phase. Histological analysis will reveal the extent of disruption to spermatogenesis, such as the failure of spermatid alignment and release.[1] Recovery would be indicated by the return of normal testicular architecture.

  • Sperm Count and Motility: Cauda epididymal sperm counts and motility are direct functional measures of fertility. A significant reduction after treatment, followed by a return to baseline levels during the washout period, would demonstrate reversibility.

  • Gene Expression Analysis: The expression of known RARα target genes in relevant tissues (e.g., testes, skin) can be quantified using qRT-PCR.[4] A return of gene expression to baseline levels after an initial suppression would provide molecular evidence of reversibility.

  • Serum Hormone Levels: To ensure the effects are specific to RARα antagonism and not due to systemic toxicity or hormonal disruption, serum levels of testosterone and other relevant hormones should be monitored.[5]

Below is a diagram illustrating the proposed experimental workflow.

G cluster_pre Pre-Treatment cluster_treatment Treatment Phase (2-4 Weeks) cluster_washout Washout & Recovery Phase (4-8 Weeks) cluster_endpoints Endpoint Analysis acclimatization Acclimatization (1 Week) baseline Baseline Measurements (Sperm Count, Testicular Volume) acclimatization->baseline treatment_group BMS-195614 (IP or IV Injection) baseline->treatment_group vehicle_group Vehicle Control baseline->vehicle_group washout Cessation of Dosing treatment_group->washout End of Treatment histology Testicular Histology vehicle_group->histology recovery_monitoring Serial Monitoring (e.g., Weeks 2, 4, 8 post-treatment) washout->recovery_monitoring recovery_monitoring->histology sperm Sperm Count & Motility recovery_monitoring->sperm gene_expression Gene Expression (qRT-PCR) recovery_monitoring->gene_expression hormones Serum Hormone Levels recovery_monitoring->hormones

Caption: Proposed experimental workflow for assessing the in vivo reversibility of BMS-195614.

Comparative Analysis: BMS-195614 vs. YCT-529

A significant challenge in the field of RARα antagonists has been the development of compounds with good oral bioavailability.[5] Recently, a novel RARα-selective antagonist, YCT-529, has been developed to address this limitation.

YCT-529 is an orally active RARα antagonist that has demonstrated efficacy and reversibility in preclinical models.[5] In studies, oral administration of YCT-529 to mice resulted in a significant reduction in fertility, which was reversible upon cessation of treatment.[5] This makes YCT-529 an excellent comparator for BMS-195614.

FeatureBMS-195614YCT-529
Target RARα-selective antagonistRARα-selective antagonist
In Vitro Potency Ki = 2.5 nMIC50 = 6.8 nM[5]
Oral Bioavailability Poor[1][2]High[5]
In Vivo Efficacy (Oral) Ineffective at tested doses[6]Effective[5]
Reversibility Data Not yet establishedDemonstrated to be reversible in mice[5]

The RARα Signaling Pathway and Antagonist Mechanism

BMS-195614 and YCT-529 act by competitively binding to the ligand-binding pocket of RARα, preventing the conformational changes necessary for coactivator recruitment and subsequent gene transcription. The diagram below illustrates this mechanism.

G cluster_0 cluster_1 cluster_2 at_ra All-trans Retinoic Acid (ATRA) at_ra_cyto ATRA at_ra->at_ra_cyto Enters Cell at_ra_n ATRA at_ra_cyto->at_ra_n Translocates rar RARα rxr RXR rar->rxr Heterodimerizes coactivator Coactivators rar->coactivator Recruits no_transcription Transcription Blocked rar->no_transcription rxr->coactivator Recruits rare Retinoic Acid Response Element (RARE) rxr->rare Binds DNA transcription Target Gene Transcription coactivator->transcription bms BMS-195614 bms->rar Competitively Binds at_ra_n->rar Binds

Caption: Mechanism of RARα antagonism by BMS-195614.

Conclusion

Assessing the in vivo reversibility of BMS-195614 is a critical step in understanding its full pharmacological profile. Despite its poor oral bioavailability, a well-designed study using alternative administration routes and relevant pharmacodynamic endpoints can provide definitive answers. The comparison with newer, orally active, and reversible antagonists like YCT-529 highlights the progress in the field and provides a valuable benchmark. The experimental framework presented in this guide offers a clear path forward for researchers seeking to thoroughly characterize the in vivo effects of BMS-195614 and similar compounds.

References

  • Chung SSW, Cuellar RAD, Wang X, Reczek PR, Georg GI, Wolgemuth DJ. Pharmacological Activity of Retinoic Acid Receptor Alpha-Selective Antagonists in Vitro and in Vivo. ACS Med Chem Lett. 2013;4(5):446-450. [Link]

  • Wolgemuth DJ, Georg GI. Development of the retinoic acid receptor alpha-specific antagonist YCT-529 for male contraception: A brief review. Andrology. 2024. [Link]

  • ShalHOUT S, Ali A, Al-hussaini M, et al. Recent advances in the design of RAR α and RAR β agonists as orally bioavailable drugs. A review. Bioorg Med Chem. 2021;48:116410. [Link]

  • Njar V, Gediya L, Purushottamachar P, et al. Retinoic acid receptor antagonists for male contraception: current status. J Androl. 2013;34(6):1-10. [Link]

  • Chung SS, Cuellar RA, Wang X, Reczek PR, Georg GI, Wolgemuth DJ. Pharmacological activity of retinoic acid receptor alpha-selective antagonists in vitro and in vivo. ACS Med Chem Lett. 2013;4(5):446-450. [Link]

  • Kagechika H. Discovery of novel RARα agonists using pharmacophore-based virtual screening, molecular docking, and molecular dynamics simulation studies. J Biomol Struct Dyn. 2023;41(15):7235-7250. [Link]

  • Kakuta H, Fujii S, Ohtsuka J, et al. Retinoid X Receptor Antagonists. Int J Mol Sci. 2020;21(11):3958. [Link]

  • Gericke J, Ittensohn J, Mihály J, et al. Regulation of Retinoid-Mediated Signaling Involved in Skin Homeostasis by RAR and RXR Agonists/Antagonists in Mouse Skin. PLoS One. 2013;8(4):e62643. [Link]

  • Elmazar MM, Ruhl R, Reichert U, Shroot B, Nau H. A retinoic acid receptor alpha antagonist counteracts retinoid teratogenicity in vitro and reduced incidence and/or severity of malformations in vivo. Toxicol Lett. 1994;70(3):299-308. [Link]

  • Toma S, Emionite L, Scaramuccia A, Ravera G, Scarabelli L. Retinoids and human breast cancer: in vivo effects of an antagonist for RAR-alpha. Cancer Lett. 2005;219(1):27-31. [Link]

  • Sanford D, Lo-Coco F, Avvisati G, et al. Tamibarotene in patients with acute promyelocytic leukaemia relapsing after treatment with all-trans retinoic acid and arsenic trioxide. Br J Haematol. 2016;175(3):472-480. [Link]

  • European Medicines Agency. Guideline on the investigation of bioequivalence. 2010. [Link]

  • Depoix C, Bourguet W, Xie Z, et al. Control of Retinoic Acid Receptor Heterodimerization by Ligand-induced Structural Transitions. J Biol Chem. 2000;275(42):32971-32978. [Link]

  • Shudo K. Tamibarotene: a candidate retinoid drug for Alzheimer's disease. Expert Opin Investig Drugs. 2013;22(10):1337-1348. [Link]

  • Schupp M, Lefterova M, Janke J, et al. Ro 41-5253 increases PPAR target gene expression in 3T3-L1 adipocytes and down-regulates PPAR protein. Mol Endocrinol. 2005;19(11):2684-2694. [Link]

  • Kawahara K, Suenobu N, Ohtsuka H, et al. Oral administration of synthetic retinoid Am80 (Tamibarotene) decreases brain beta-amyloid peptides in APP23 mice. Biol Pharm Bull. 2014;37(5):851-855. [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling &amp; PPE for BMS 195614

Executive Safety Directive BMS 195614 (CAS: 182135-66-6) is a potent, selective Retinoic Acid Receptor alpha (RAR ) antagonist . While specific toxicological data (LD50) for this research compound is often limited, its m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

BMS 195614 (CAS: 182135-66-6) is a potent, selective Retinoic Acid Receptor alpha (RAR


) antagonist . While specific toxicological data (LD50) for this research compound is often limited, its mechanism of action dictates that it be handled as a potential reproductive toxin (teratogen) .

Retinoid signaling governs embryonic development and cellular differentiation. Disruption of this pathway via potent antagonism poses a theoretical risk of teratogenicity similar to retinoic acid itself. Furthermore, this compound is frequently solubilized in DMSO , a solvent that permeates the stratum corneum and can actively transport the antagonist into the systemic circulation.

The Golden Rule: Treat BMS 195614 as an Occupational Exposure Band (OEB) 4 compound. All protocols must prioritize the prevention of inhalation (dust) and transdermal absorption (liquid vehicle).

Risk Assessment & Hazard Profile

Before donning PPE, understand the specific vectors of exposure associated with this compound.

Hazard CategorySpecific Risk MechanismCritical Control Point
Pharmacological Reproductive Toxicity: RAR

antagonism can disrupt spermatogenesis and embryogenesis.
Zero Tolerance: No exposure to pregnant personnel or those planning conception.
Physical (Solid) Electrostatic Dust: The lyophilized powder is prone to static charge, creating invisible aerosols during weighing.Engineering: Use of ionizing fans/static guns inside the balance enclosure.
Chemical (Liquid) Vehicle-Mediated Absorption: BMS 195614 is soluble in DMSO (up to 25 mM). DMSO bypasses the skin barrier.Barrier: Double-gloving with specific breakthrough times is mandatory.

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire (coat, glasses) is insufficient for BMS 195614, particularly during the solubilization phase. Use the following tiered approach.

Tier 1: Solid Handling (Weighing & Transfer)

Context: Handling the dry powder stock from the supplier vial.

  • Respiratory: N95/P2 respirator minimum; however, a Chemical Fume Hood or Biological Safety Cabinet (Class II) is the primary control. If weighing on an open bench (strongly discouraged), a P100/P3 respirator is required.

  • Dermal (Hands): Double Nitrile Gloves .

    • Inner Layer: 4 mil Nitrile (Bright color, e.g., orange/blue).

    • Outer Layer: 5-8 mil Nitrile (Long cuff, extended over lab coat sleeve).

    • Rationale: Visual breach detection. If the outer glove tears, the contrasting inner color is visible.

  • Ocular: Chemical splash goggles (ventless) are preferred over safety glasses to prevent dust migration.

Tier 2: Solvated Handling (DMSO/Ethanol Solutions)

Context: Pipetting stock solutions or treating cell cultures.

  • Dermal (Hands): Laminate Film Gloves (e.g., Silver Shield/4H) are recommended if handling concentrated DMSO stocks (>10 mM).

    • Note: Standard nitrile degrades rapidly in DMSO. If laminate gloves are too clumsy for fine manipulation, use Double Nitrile and change the outer pair immediately upon any splash contact (Standard "Splash & Change" protocol).

  • Body: Tyvek sleeves or a disposable impervious apron over the lab coat to prevent sleeve saturation during pipetting errors.

Operational Protocols

Protocol A: Safe Weighing & Solubilization

Objective: Convert solid stock to DMSO solution without aerosol generation.

  • Preparation:

    • Place a static neutralization gun or ionizer bar inside the fume hood.

    • Line the work surface with an absorbent, plastic-backed mat (absorbent side up) to capture micro-spills.

  • Weighing:

    • Do not insert a spatula into the source vial. Instead, gently tap the powder into a pre-weighed vessel to avoid generating a dust cloud.

    • Pro-Tip: If the static charge is high, wipe the exterior of the vial with a dryer sheet or anti-static wipe before opening.

  • Solvation (The Critical Step):

    • Add DMSO strictly within the fume hood.

    • Vortexing: Do not vortex open tubes. Cap tightly and use Parafilm.

    • Pressure Release: DMSO solvation can be slightly exothermic. Briefly vent the vial away from the face after the initial mix.

Protocol B: Spill Response (DMSO Solution)

Scenario: A 1 mL stock (10 mM) spills on the bench.

  • Alert: Announce the spill. Do not attempt to wipe immediately with paper towels (this spreads the DMSO).

  • Contain: Place an absorbent pillow or "chem-sorb" pad over the liquid to halt spreading.

  • Deactivate: Once absorbed, wipe the area with 10% bleach followed by 70% Ethanol . The bleach helps degrade biological activity, while ethanol removes the organic residue.

  • Disposal: All cleanup materials go into "Hazardous Chemical Waste" (Incineration stream), not general trash.

Workflow Visualization

The following diagram outlines the decision logic for handling BMS 195614, emphasizing the "Break-Point" where PPE requirements shift based on the state of matter.

BMS_Handling_Safety Start Start: BMS 195614 Handling StateCheck Determine Physical State Start->StateCheck Solid Solid / Lyophilized Powder StateCheck->Solid Dry Stock Liquid Solvated (DMSO/Ethanol) StateCheck->Liquid Stock Solution Engineering Control: Fume Hood + Static Ionizer Solid->Engineering PPE_Solid PPE: N95 + Double Nitrile Gloves Engineering->PPE_Solid Action_Weigh Action: Tapping Transfer (No Spatula) PPE_Solid->Action_Weigh Disposal Disposal: High-Temp Incineration Action_Weigh->Disposal Waste Stream Risk_DMSO Risk: Transdermal Carrier Effect Liquid->Risk_DMSO PPE_Liquid PPE: Splash Apron + Immediate Glove Change Risk_DMSO->PPE_Liquid PPE_Liquid->Disposal Waste Stream

Figure 1: Operational safety logic flow for BMS 195614, distinguishing between inhalation risks (Solid) and permeation risks (Liquid).

References

  • National Institutes of Health (NIH) - PubChem. Dimethyl Sulfoxide (DMSO) Safety and Permeation Data. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs. [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BMS 195614
Reactant of Route 2
BMS 195614
© Copyright 2026 BenchChem. All Rights Reserved.